Norbinaltorphimine
描述
kappa opiate receptor antagonist; structure given in first source
Structure
3D Structure
属性
IUPAC Name |
(1S,2S,7S,8S,12R,20R,24R,32R)-11,33-bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H43N3O6/c44-25-7-5-21-13-27-39(46)15-23-24-16-40(47)28-14-22-6-8-26(45)34-30(22)38(40,10-12-43(28)18-20-3-4-20)36(49-34)32(24)41-31(23)35-37(39,29(21)33(25)48-35)9-11-42(27)17-19-1-2-19/h5-8,19-20,27-28,35-36,41,44-47H,1-4,9-18H2/t27-,28-,35+,36+,37+,38+,39-,40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSUXPSYBJVPPS-YAUKWVCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)[C@H]9[C@@]12CCN([C@@H]([C@@]1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H43N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90897163 | |
| Record name | Norbinaltorphimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90897163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
661.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105618-26-6 | |
| Record name | Norbinaltorphimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105618-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norbinaltorphimine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norbinaltorphimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90897163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORBINALTORPHIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36OOQ86QM1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enduring Antagonism of Norbinaltorphimine: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of norbinaltorphimine (nor-BNI), a highly selective and long-acting kappa-opioid receptor (KOR) antagonist. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on its receptor binding profile, functional activity, and unique signaling cascade, offering a comprehensive resource for understanding its complex pharmacology.
Core Mechanism: Beyond Simple Competition
This compound is a potent and selective antagonist of the kappa-opioid receptor (KOR), with significantly weaker effects at mu (μ) and delta (δ) opioid receptors.[1][2] Its primary mechanism of action, however, transcends simple competitive antagonism. While it does compete with agonists for binding to the KOR, its remarkably long duration of action, lasting for days to weeks after a single administration, is attributed to a more complex intracellular signaling cascade.[3][4][5][6]
Upon binding to the KOR, nor-BNI acts as a biased agonist, initiating a signaling pathway that is distinct from that of typical KOR agonists. This pathway involves the activation of c-Jun N-terminal kinase (JNK).[4][5][7][8][9] The activation of JNK leads to a prolonged functional inactivation of the KOR, effectively uncoupling it from its canonical G protein-mediated signaling pathways.[4][7] This JNK-dependent mechanism explains the persistent antagonist effects of nor-BNI long after the drug itself has been cleared from the receptor site.[8][9]
Quantitative Profile: Receptor Binding and Functional Potency
The selectivity of this compound for the kappa-opioid receptor is evident in its binding affinities (Ki) and functional potencies (IC50/EC50). The following tables summarize quantitative data from various in vitro studies.
| Receptor Subtype | Species | Assay Type | Radioligand | Ki (nM) | Reference |
| Kappa (κ) | Human | Radioligand Binding | [3H]Diprenorphine | 0.16 | [10] |
| Kappa (κ) | Mouse | Radioligand Binding | [3H]U69,593 | 0.2 | [10] |
| Kappa (κ) | Rat | Radioligand Binding | [3H]U69,593 | 0.18 | [10] |
| Kappa (κ) | Guinea Pig | Radioligand Binding | [3H]DPDPE | 22 | [10] |
| Mu (μ) | Human | Radioligand Binding | [3H]DAMGO | 4.6 | [10] |
| Mu (μ) | Rat | Radioligand Binding | [3H]DAMGO | 14 | [10] |
| Delta (δ) | Human | Radioligand Binding | [3H]DPDPE | 4.42 | [10] |
| Delta (δ) | Mouse | Radioligand Binding | [3H]DPDPE | 2.6 | [10] |
| Delta (δ) | Rat | Radioligand Binding | [3H]DPDPE | 1.8 | [10] |
| Caption: Table 1. This compound (nor-BNI) Receptor Binding Affinities (Ki). |
| Assay Type | Receptor | Species | Parameter | Value (nM) | Reference |
| [35S]GTPγS Binding | Kappa | Human | pKi | 8.35 | [10] |
| Inhibition of forskolin-stimulated cAMP | Kappa | Human | IC50 | See Note | [11] |
| β-arrestin Recruitment | Kappa | Human | - | - | |
| Caption: Table 2. This compound (nor-BNI) Functional Assay Potency. Note: Specific IC50 values for nor-BNI in cAMP assays are context-dependent as it acts as an antagonist, shifting the agonist dose-response curve. |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of this compound, a variety of in vitro and in vivo experimental protocols are employed. The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: KOR Signaling Pathway modulated by this compound.
Caption: General Experimental Workflow for this compound Characterization.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., brain regions) or cells expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[12]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[12]
-
Wash the membrane pellet with fresh buffer and resuspend. Determine protein concentration using a suitable method (e.g., Bradford assay).[12]
-
-
Assay:
-
In a multi-well plate, incubate the prepared membranes with a fixed concentration of a selective radioligand (e.g., [3H]U69,593 for KOR, [3H]DAMGO for MOR, [3H]DPDPE for DOR) and varying concentrations of nor-BNI.[13][14]
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled competing ligand).[1]
-
Incubate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[1]
-
-
Detection:
-
Data Analysis:
-
Calculate the specific binding at each concentration of nor-BNI.
-
Plot the percentage of specific binding against the log concentration of nor-BNI to generate a competition curve.
-
Determine the IC50 value (the concentration of nor-BNI that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Forskolin-Induced cAMP Accumulation Assay
Objective: To assess the functional antagonist activity of this compound at Gαi/o-coupled opioid receptors.
Methodology:
-
Cell Culture:
-
Culture cells stably or transiently expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).
-
-
Assay:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[15]
-
Treat the cells with varying concentrations of nor-BNI for a defined period.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of a KOR agonist (e.g., U-50488).[15]
-
Include control wells with forskolin alone and forskolin plus agonist without nor-BNI.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).[15]
-
-
Data Analysis:
-
Generate dose-response curves for the agonist in the presence and absence of different concentrations of nor-BNI.
-
Determine the rightward shift in the agonist dose-response curve caused by nor-BNI to quantify its antagonist potency (pA2 value).
-
β-Arrestin Recruitment Assay
Objective: To investigate the potential of this compound to induce β-arrestin recruitment to the kappa-opioid receptor.
Methodology:
-
Cell Line:
-
Utilize a cell line engineered for β-arrestin recruitment assays, such as those employing enzyme fragment complementation (e.g., PathHunter) or BRET/FRET technologies.[3][16] These cells co-express the KOR fused to one component of a reporter system and β-arrestin fused to the complementary component.
-
-
Assay:
-
Detection:
-
Data Analysis:
-
Normalize the data to the vehicle control (0%) and the maximal response of the reference agonist (100%).
-
Plot the normalized response against the log concentration of nor-BNI to generate a dose-response curve and determine the EC50 and Emax values.[3]
-
In Vivo Antinociception Assay (Hot Plate Test)
Objective: To evaluate the antagonist effect of this compound on opioid-induced analgesia in animal models.
Methodology:
-
Animals:
-
Procedure:
-
Administer nor-BNI (e.g., subcutaneously or intraperitoneally) at a specific dose and time point before the test.[19][20]
-
At the time of the test, administer a KOR agonist (e.g., U-50488) to induce analgesia.
-
Place the animal on a hot plate maintained at a constant temperature (e.g., 52-55°C).[17][18]
-
Measure the latency for the animal to exhibit a pain response, such as licking a paw or jumping.[17] A cut-off time is used to prevent tissue damage.[18][21]
-
-
Data Analysis:
-
Compare the response latencies between animals treated with the agonist alone and those pre-treated with nor-BNI.
-
A significant reduction in the agonist-induced increase in response latency indicates an antagonist effect of nor-BNI.
-
Conclusion
This compound stands out as a powerful research tool due to its high selectivity and exceptionally long-lasting antagonism of the kappa-opioid receptor. Its unique mechanism of action, involving the activation of the JNK signaling pathway leading to a prolonged functional inactivation of the receptor, distinguishes it from traditional competitive antagonists. A thorough understanding of its binding profile, functional effects, and the underlying signaling cascades, as detailed in this guide, is crucial for its effective application in preclinical research and for the development of novel therapeutics targeting the kappa-opioid system.
References
- 1. benchchem.com [benchchem.com]
- 2. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Acting κ Opioid Antagonists Disrupt Receptor Signaling And Produce Noncompetitive Effects By Activating C-Jun N-Terminal Kinase* | Semantic Scholar [semanticscholar.org]
- 9. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nor-binaltorphimine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Hot plate test - Wikipedia [en.wikipedia.org]
- 18. jneurosci.org [jneurosci.org]
- 19. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
The Selective Antagonist Nor-Binaltorphimine (nor-BNI): A Technical Guide to its Kappa Opioid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nor-binaltorphimine (nor-BNI) is a widely utilized pharmacological tool in the study of the endogenous opioid system. It is a potent and highly selective competitive antagonist of the kappa opioid receptor (KOR), demonstrating significantly lower affinity for the mu (MOR) and delta (DOR) opioid receptors.[1] This high selectivity makes nor-BNI an invaluable ligand for elucidating the physiological and pathophysiological roles of the KOR system, which is implicated in pain, addiction, mood, and neuroendocrine function. This technical guide provides an in-depth overview of the receptor selectivity of nor-BNI, including quantitative binding data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.
Data Presentation: Receptor Binding Affinity of nor-BNI
The selectivity of nor-BNI is quantitatively defined by its binding affinity (Ki) for the three main opioid receptor subtypes. A lower Ki value indicates a higher binding affinity. The data presented below is a summary from radioligand binding assays performed in Chinese Hamster Ovary (CHO) cells expressing recombinant human opioid receptors.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| nor-Binaltorphimine (nor-BNI) | Kappa (κ) | 0.1 - 0.8 | [2][3] |
| Mu (μ) | 4 - 25 | [2][3] | |
| Delta (δ) | 15 - 65 | [2][3] |
As the data indicates, nor-BNI exhibits a significantly higher affinity for the KOR compared to the MOR and DOR, with selectivity ratios (Ki MOR / Ki KOR and Ki DOR / Ki KOR) often exceeding 40-fold.[2]
Experimental Protocols
The determination of nor-BNI's receptor selectivity relies on well-established in vitro pharmacological assays. The following are detailed methodologies for two key experiments:
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound (nor-BNI) by measuring its ability to displace a radiolabeled ligand with known affinity for a specific receptor subtype.
a. Materials and Reagents:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human recombinant κ, μ, or δ opioid receptors.
-
Radioligands:
-
For KOR: [³H]-U69,593 or [³H]-diprenorphine
-
For MOR: [³H]-DAMGO or [³H]-diprenorphine
-
For DOR: [³H]-naltrindole or [³H]-diprenorphine
-
-
Test Compound: nor-Binaltorphimine (nor-BNI)
-
Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled opioid ligand in excess.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass Fiber Filters
b. Methodology:
-
Membrane Preparation:
-
Harvest cultured cells expressing the opioid receptor of interest.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the crude membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of the appropriate radioligand to each well.
-
Add increasing concentrations of nor-BNI to competitor wells.
-
Include "total binding" wells (radioligand only) and "non-specific binding" wells (radioligand + excess unlabeled ligand).
-
Add the prepared cell membranes to each well.
-
-
Incubation:
-
Incubate the plate at 25°C for 60-120 minutes to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of nor-BNI by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the total specific binding against the logarithm of the nor-BNI concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of nor-BNI that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist. The antagonistic properties of nor-BNI are determined by its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
a. Materials and Reagents:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
Radioligand: [³⁵S]GTPγS
-
Agonist: A selective agonist for the receptor of interest (e.g., U50,488 for KOR).
-
Test Compound: nor-Binaltorphimine (nor-BNI)
-
Non-specific Binding Control: Unlabeled GTPγS (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: To enhance the agonist-stimulated signal.
b. Methodology:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup:
-
In a 96-well plate, add assay buffer.
-
Add a fixed concentration of GDP (e.g., 10-30 µM).
-
Add increasing concentrations of nor-BNI to the appropriate wells.
-
Add a fixed concentration of the selective agonist to stimulate G-protein activation.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Add the prepared cell membranes.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Separation and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding to obtain specific [³⁵S]GTPγS binding.
-
To determine the potency of nor-BNI as an antagonist, perform a Schild analysis. This involves generating agonist dose-response curves in the presence of increasing concentrations of nor-BNI. The dose ratios are then plotted on a Schild plot to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve. A pA2 of 9 has been reported for nor-BNI at the KOR.[4]
-
Mandatory Visualizations
Signaling Pathways
The kappa opioid receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. Nor-BNI, as a competitive antagonist, blocks these agonist-induced effects. Interestingly, nor-BNI has also been shown to act as a biased agonist, activating the c-Jun N-terminal kinase (JNK) pathway, which is thought to contribute to its long-lasting antagonist effects in vivo.[5][6]
Caption: KOR Signaling Pathways and the Dual Role of nor-BNI.
Experimental Workflows
The following diagrams illustrate the workflows for the key experiments described above.
Caption: Workflow for Radioligand Competition Binding Assay.
Caption: Workflow for [³⁵S]GTPγS Functional Assay.
Conclusion
Nor-binaltorphimine is a cornerstone tool for investigating the kappa opioid system due to its high selectivity for the KOR. This selectivity, quantifiable through radioligand binding and functional assays, allows for the precise dissection of KOR-mediated signaling and its physiological consequences. The unique, long-lasting antagonist profile of nor-BNI, mediated by its biased agonism at the JNK pathway, further extends its utility in in vivo studies. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important pharmacological agent.
References
- 1. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nor-binaltorphimine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 5. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, Norbinaltorphimine, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Norbinaltorphimine (nor-BNI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norbinaltorphimine, commonly known as nor-BNI, is a potent and highly selective kappa-opioid receptor (KOR) antagonist. Its unique pharmacological profile, characterized by a slow onset and exceptionally long duration of action, has made it an invaluable tool in neuroscience research for elucidating the physiological and behavioral roles of the KOR system. This technical guide provides a comprehensive overview of the chemical structure and synthesis of nor-BNI, including detailed experimental protocols and quantitative data to support its application in a research setting. Furthermore, this guide delves into the signaling pathways modulated by nor-BNI, offering visual representations to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Properties
This compound is a complex dimeric morphinan derivative. Its structure is characterized by two naltrexone-like moieties linked by a pyrrole ring. This unique bivalent structure is crucial for its high affinity and selectivity for the kappa-opioid receptor.
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄₀H₄₃N₃O₆ |
| Molecular Weight | 661.8 g/mol |
| IUPAC Name | (1S,5R,13R,14R,17S)-4-(cyclopropylmethyl)-14-hydroxy-17-[(1S,5R,13R,14R)-4-(cyclopropylmethyl)-14-hydroxy-17-methyl-2-oxo-2,3,4,5,6,7-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]-2,3,4,5,6,7-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-2-one |
| CAS Number | 105618-26-6 |
| Appearance | White to off-white solid |
| Purity | Typically >98% |
| Solubility | Soluble in DMSO and methanol. The dihydrochloride salt is soluble in water. |
Synthesis of this compound
-
Preparation of the Monomeric Precursor: The synthesis starts with a suitably protected derivative of naltrexone or a related morphinan.
-
Dimerization: The crucial step is the coupling of two monomeric units. This is often achieved through a multi-step process that may involve the formation of a hydrazine intermediate followed by a Pictet-Spengler-type cyclization to form the central pyrrole ring.
-
Deprotection and Final Modification: The final steps involve the removal of any protecting groups and may include modifications to the N-substituent to yield this compound.
A generalized workflow for the synthesis is presented below.
Experimental Protocols
The following are generalized protocols for key experimental procedures related to the use of nor-BNI. Specific details may need to be optimized based on the experimental setup.
Protocol 2.1.1: Preparation of a this compound Dihydrochloride Stock Solution (10 mM)
-
Weigh out the required amount of this compound dihydrochloride (MW: 734.7 g/mol ).
-
Add sterile, deionized water to achieve a final concentration of 10 mM.
-
Gently warm and vortex the solution until the solid is completely dissolved.
-
Sterile filter the solution through a 0.22 µm filter into a sterile container.
-
Store the stock solution at -20°C for long-term storage.
Protocol 2.1.2: In Vitro Kappa-Opioid Receptor Binding Assay
-
Prepare cell membranes from a cell line expressing the human kappa-opioid receptor (e.g., CHO-KOR cells).
-
In a 96-well plate, add a known concentration of a radiolabeled KOR ligand (e.g., [³H]U69,593 or [³H]diprenorphine).
-
Add varying concentrations of nor-BNI to compete with the radioligand.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC₅₀ and Ki values of nor-BNI.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) | Species | Assay Conditions | Reference |
| Kappa (κ) Opioid Receptor | 0.1 - 1.0 | Human | Radioligand displacement with [³H]diprenorphine | [1][2] |
| Mu (µ) Opioid Receptor | 100 - 500 | Human | Radioligand displacement | [3] |
| Delta (δ) Opioid Receptor | 500 - 1000 | Human | Radioligand displacement | [3] |
Table 2: Physicochemical and Purity Data
| Parameter | Value |
| Purity (typical) | >98% |
| Molecular Weight | 661.8 g/mol |
| logP (calculated) | ~4.5 |
Signaling Pathways
This compound acts as a competitive antagonist at the kappa-opioid receptor, blocking the canonical G-protein signaling pathway typically activated by KOR agonists like dynorphin. This antagonism prevents the inhibition of adenylyl cyclase, leading to a disinhibition of cAMP production.
Interestingly, nor-BNI has been shown to be a biased agonist. While it blocks G-protein signaling, it activates the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5][6] This biased agonism is thought to contribute to its long-lasting effects. The activation of the JNK pathway can lead to downstream changes in gene expression and neuronal function, which may underlie the persistent antagonism observed in vivo.
Conclusion
This compound is a cornerstone pharmacological tool for investigating the kappa-opioid receptor system. Its well-defined chemical structure, coupled with its high selectivity and unique biased signaling properties, provides researchers with a powerful means to dissect the complex roles of KORs in health and disease. This guide offers a foundational understanding of nor-BNI's chemistry, synthesis, and mechanism of action, empowering researchers to effectively utilize this compound in their studies. The provided protocols and data serve as a valuable resource for the design and execution of experiments aimed at furthering our knowledge of the enigmatic kappa-opioid system.
References
- 1. nor-binaltorphimine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Pharmacological Profile of Nor-Binaltorphimine (nor-BNI): A Comprehensive In Vitro and In Vivo Analysis
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological properties of nor-binaltorphimine (nor-BNI), a pivotal tool in opioid research. We will explore its distinct profiles in controlled in vitro environments versus complex in vivo systems, offering valuable insights for researchers, scientists, and drug development professionals. This document details its receptor binding affinity, functional antagonism, unique signaling mechanisms, and the experimental protocols utilized for its characterization.
Executive Summary
Nor-Binaltorphimine (nor-BNI) is a highly selective and potent antagonist of the kappa-opioid receptor (KOR) in vitro.[1][2][3] However, its in vivo pharmacological profile is markedly different, characterized by a slow onset of action and an exceptionally long duration of antagonism that can persist for weeks to months.[4][5] This discrepancy is attributed to a complex mechanism of action that extends beyond simple competitive antagonism. Emerging evidence suggests that nor-BNI acts as a biased agonist, initiating a unique signaling cascade through c-Jun N-terminal kinase (JNK) that leads to a long-lasting, non-competitive functional inactivation of the KOR.[6][7] This guide will dissect these contrasting profiles, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
In Vitro Pharmacological Profile
In isolated systems, nor-BNI demonstrates high affinity and selectivity for the KOR over mu (MOR) and delta (DOR) opioid receptors. Its antagonist properties are typically characterized using radioligand binding assays and functional assays that measure the inhibition of agonist-induced signaling.
Quantitative In Vitro Data
| Parameter | Receptor | Value | Species/Cell Line | Reference |
| Binding Affinity (Ki) | KOR | 0.1 - 1.72 nM | Guinea Pig Brain, CHO cells | [2][8][9] |
| MOR | 41.5 - 100 nM | HEK293 cells, Guinea Pig Brain | [8][9] | |
| DOR | 4.42 - 22 nM | CHO cells, Guinea Pig Brain | [9] | |
| Functional Antagonism (pA2) | KOR | 8.9 - 10.9 | CHO cells | [4] |
| Functional Inhibition (IC50) | KOR ([35S]GTPγS binding) | 0.19 nM (vs. U69,593) | Guinea Pig Caudate | [10] |
Key In Vitro Experimental Protocols
Objective: To determine the binding affinity (Ki) of nor-BNI for opioid receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from brain tissue (e.g., guinea pig) or cells expressing the opioid receptor of interest (e.g., CHO, HEK293 cells).
-
Incubation: Membranes are incubated with a specific radiolabeled opioid ligand (e.g., [3H]U69,593 for KOR) and varying concentrations of nor-BNI.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of nor-BNI that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[2][8]
Objective: To assess the functional antagonist activity of nor-BNI by measuring its ability to inhibit agonist-stimulated G-protein activation.[11][12][13]
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells or tissues expressing the KOR are used.
-
Incubation: Membranes are incubated with a KOR agonist (e.g., U69,593), GDP, varying concentrations of nor-BNI, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Separation: The reaction is terminated, and bound [35S]GTPγS is separated from unbound [35S]GTPγS via filtration.
-
Quantification: The amount of bound [35S]GTPγS is measured by scintillation counting.
-
Data Analysis: The ability of nor-BNI to inhibit the agonist-induced increase in [35S]GTPγS binding is quantified to determine its IC50 or pA2 value.[10]
Overview of in vitro experimental workflows.
In Vivo Pharmacological Profile
The in vivo effects of nor-BNI are characterized by a significant departure from its in vitro profile. Its antagonist actions are slow to develop but are remarkably persistent, lasting for days to weeks after a single administration.[4][5][14]
Quantitative In Vivo Data
| Parameter | Assay | Value | Species | Reference |
| Antagonist Duration | Tail-flick Test | Up to 28 days | Mouse | [15] |
| Writhing Test | At least 4 weeks | Mouse | [7] | |
| Effective Dose (ED50) | Antagonism of KOR agonist-induced analgesia | Doses ranging from 0.1 to 10 mg/kg show cumulative and long-lasting effects. | Mouse | [16] |
| Pharmacokinetics (t1/2) | Brain | Biphasic elimination: rapid phase (~4h), slow phase (detectable up to 21 days) | Mouse | [17][18] |
| Plasma | Rapid decline (>80% within 4 hours) | Mouse | [18] |
Key In Vivo Experimental Protocols
Objective: To assess the antinociceptive effects of opioid agonists and the antagonist effects of nor-BNI.
Methodology:
-
Acclimation: Animals (typically mice or rats) are habituated to the testing apparatus.
-
Baseline Measurement: A focused beam of heat is applied to the animal's tail, and the latency to flick the tail away is recorded as the baseline response.
-
Drug Administration: Animals are pre-treated with nor-BNI at various time points before being challenged with a KOR agonist.
-
Testing: The tail-flick latency is measured again after agonist administration.
-
Data Analysis: An increase in tail-flick latency indicates an analgesic effect. The ability of nor-BNI to block this effect is quantified.[15][19]
Objective: To evaluate the analgesic effects of opioids in a model of visceral pain and the antagonism by nor-BNI.
Methodology:
-
Drug Administration: Animals are pre-treated with nor-BNI followed by a KOR agonist.
-
Induction of Writhing: A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic stretching and writhing response.
-
Observation: The number of writhes is counted over a defined period.
-
Data Analysis: A reduction in the number of writhes indicates analgesia. The antagonist effect of nor-BNI is determined by its ability to reverse the agonist-induced reduction in writhing.[5][7]
Objective: To assess the rewarding or aversive properties of drugs and the modulatory role of nor-BNI.
Methodology:
-
Pre-conditioning: Animals are allowed to freely explore a two-compartment apparatus to determine any initial preference.
-
Conditioning: Over several days, animals are confined to one compartment after receiving a drug (e.g., a KOR agonist known to be aversive) and to the other compartment after receiving a vehicle. Nor-BNI can be administered prior to the conditioning sessions to assess its effect on the development of preference or aversion.
-
Test Day: The barrier between the compartments is removed, and the time spent in each compartment is recorded.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment indicates CPP (reward), while a decrease indicates CPA (aversion).[20][21]
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, Norbinaltorphimine, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nor-binaltorphimine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Repeated Administration of this compound Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic evidence for the long-lasting effect of nor-binaltorphimine, a potent kappa opioid receptor antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
The Discovery and Enduring Legacy of Norbinaltorphimine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norbinaltorphimine (nor-BNI) stands as a seminal tool in opioid pharmacology, distinguished by its high selectivity and exceptionally long duration of action as a kappa-opioid receptor (KOR) antagonist. Since its development, it has been instrumental in elucidating the physiological and behavioral roles of the KOR system, which is implicated in pain, addiction, depression, and other neuropsychiatric disorders. This technical guide provides a comprehensive overview of the discovery, history, and detailed experimental evaluation of nor-BNI. It includes a compilation of its binding affinity and antagonist potency, detailed experimental protocols for its characterization, and a discussion of its unique molecular mechanism of action that underlies its prolonged effects.
Discovery and Historical Context
This compound was first reported in the late 1980s by Portoghese, Nagase, and their colleagues.[1][2] It emerged from a research program focused on developing bivalent ligands, which consist of two pharmacophores linked by a spacer. The design of nor-BNI is based on the structure of naltrexone, a non-selective opioid receptor antagonist.[3][4] By linking two naltrexone-derived moieties through a pyrrole ring, the researchers created a molecule with remarkably high affinity and selectivity for the KOR.[4][5] This discovery provided the scientific community with an unprecedented pharmacological tool to selectively probe the function of the KOR system, distinguishing its effects from those of the mu- and delta-opioid receptors.[2]
In Vitro Pharmacological Profile
The initial characterization of nor-BNI revealed its potent and selective antagonism at KORs in isolated tissue preparations.[2][6] Subsequent radioligand binding studies and functional assays have consistently demonstrated its high affinity for KORs over mu- (MOR) and delta-opioid receptors (DOR).
Binding Affinity and Antagonist Potency
The following table summarizes the quantitative data for nor-BNI's binding affinity (Ki) and antagonist potency (pA2) at the three main opioid receptor types.
| Receptor Type | Radioligand | Preparation | Ki (nM) | pA2 | Reference |
| Kappa (κ) | [3H]U69,593 | CHO cell membranes | 0.1 - 0.5 | 10.2 - 10.4 | [6][7] |
| Kappa (κ) | [3H]Diprenorphine | HEK293 cell membranes | ~1 | - | [8] |
| Mu (μ) | [3H]DAMGO | CHO cell membranes | 10 - 50 | 7.4 - 7.6 | [6][7] |
| Delta (δ) | [3H]DPDPE | Guinea pig brain membranes | 24 - 43 | 7.6 - 7.8 | [6][9] |
Experimental Protocols: In Vitro Assays
This protocol is a composite based on standard methodologies described in the literature.[7][8]
Objective: To determine the binding affinity (Ki) of nor-BNI for opioid receptors.
Materials:
-
HEK293 or CHO cells stably expressing human KOR, MOR, or DOR.
-
Cell membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EGTA, 5 mM MgCl2.
-
Binding buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1% BSA.
-
Radioligands: [3H]diprenorphine or [3H]U69,593 for KOR; [3H]DAMGO for MOR; [3H]Cl-DPDPE or [3H]DPDPE for DOR.
-
This compound solutions of varying concentrations.
-
Non-specific binding control: 10 µM Naloxone.
-
GF/C filters, pre-soaked in 0.1% polyethylenimine.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare cell membranes from the stably transfected cell lines.
-
In a 96-well plate, combine the cell membranes (3-7 µg protein), a fixed concentration of the appropriate radioligand (e.g., 1 nM [3H]diprenorphine), and varying concentrations of nor-BNI in the binding buffer.
-
For determination of non-specific binding, a set of wells will contain the membranes, radioligand, and a high concentration of naloxone.
-
Incubate the plate at 37°C for 1 hour to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the GF/C filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the IC50 value (the concentration of nor-BNI that inhibits 50% of specific radioligand binding) from the resulting concentration-response curve.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
This protocol is based on the principles of Schild analysis as applied in the cited literature.[6]
Objective: To determine the potency of nor-BNI as a competitive antagonist at KOR.
Materials:
-
Isolated tissue preparations sensitive to opioid agonists (e.g., guinea pig ileum or rabbit vas deferens).
-
Organ bath setup with physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
A selective KOR agonist (e.g., U-50,488H).
-
This compound solutions of varying concentrations.
-
Isotonic transducer and data acquisition system.
Procedure:
-
Mount the isolated tissue in the organ bath and allow it to equilibrate.
-
Generate a cumulative concentration-response curve for the KOR agonist to determine its baseline potency (EC50).
-
Wash the tissue and allow it to recover.
-
Introduce a fixed concentration of nor-BNI into the organ bath and allow it to incubate with the tissue for a predetermined time.
-
In the presence of nor-BNI, generate a second cumulative concentration-response curve for the KOR agonist.
-
Repeat steps 3-5 with increasing concentrations of nor-BNI.
-
The rightward shift in the agonist concentration-response curve in the presence of nor-BNI is used to calculate the dose ratio.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist (nor-BNI) concentration.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. A slope of unity is indicative of competitive antagonism.
In Vivo Pharmacological Profile
In living organisms, nor-BNI exhibits a unique pharmacological profile characterized by a slow onset of action and an exceptionally long-lasting antagonism of KOR-mediated effects.[10] This prolonged action can persist for several weeks after a single administration.[11]
Summary of In Vivo Studies
The following table summarizes key findings from in vivo studies investigating the effects of nor-BNI in various behavioral models.
| Animal Model | Behavioral Assay | Key Findings | Reference |
| Mouse | Tail-flick test | Nor-BNI antagonizes KOR agonist-induced antinociception for up to 28 days. | [12] |
| Mouse | Acetic acid-induced writhing test | Nor-BNI demonstrates a more potent and selective KOR antagonism 24 hours after administration compared to 1 hour. | [10][11] |
| Mouse | Conditioned Place Preference (CPP) | Nor-BNI blocks stress-induced reinstatement of nicotine and cocaine preference. | [13][14][15] |
| Rat | Neuropathic pain model (sciatic nerve cuffing) | Nor-BNI shows antinociceptive and anxiolytic-like effects. | [16] |
Experimental Protocols: In Vivo Assays
This protocol is a composite of standard procedures described in the literature.[17]
Objective: To assess the antinociceptive effects of KOR agonists and their antagonism by nor-BNI in a model of visceral pain.
Materials:
-
Male mice.
-
0.6% acetic acid solution in saline.
-
KOR agonist (e.g., U-50,488H).
-
This compound.
-
Vehicle control.
-
Observation chambers.
Procedure:
-
Administer nor-BNI or vehicle subcutaneously (s.c.) or intraperitoneally (i.p.) at a predetermined time before the test (e.g., 1, 4, or 24 hours).
-
Administer the KOR agonist or vehicle i.p. 30 minutes before the acetic acid injection.
-
Inject 0.6% acetic acid solution i.p. (10 mL/kg).
-
Immediately place the mouse in an observation chamber.
-
After a 5-minute latency period, count the number of writhes (a wave of abdominal muscle contractions followed by extension of the hind limbs) for a 5-15 minute period.
-
Antinociceptive activity is expressed as the percent inhibition of the number of writhes compared to the vehicle-treated control group.
This protocol is based on methodologies described in the cited literature.[13][14]
Objective: To evaluate the role of the KOR system in the rewarding and aversive effects of drugs and stress, and the ability of nor-BNI to block these effects.
Materials:
-
CPP apparatus with two distinct compartments.
-
Drug of abuse (e.g., nicotine, cocaine) or stressor.
-
This compound.
-
Saline.
-
Data acquisition software to record time spent in each compartment.
Procedure:
-
Pre-conditioning (Day 1): Allow mice to freely explore the entire CPP apparatus for 15 minutes to determine any initial preference for one compartment.
-
Conditioning (Days 2-4): On alternating days, confine the mice to one compartment after an injection of the drug of abuse and to the other compartment after an injection of saline.
-
Post-conditioning Test (Day 5): Allow the mice to freely explore the entire apparatus in a drug-free state. An increase in time spent in the drug-paired compartment indicates a conditioned place preference.
-
Reinstatement: Following extinction of the preference (no significant difference in time spent between compartments), administer nor-BNI (e.g., 10 mg/kg, s.c.) 16 hours prior to a priming dose of the drug or exposure to a stressor (e.g., forced swim test).
-
Test for reinstatement of the preference by allowing the mice to again freely explore the apparatus. A renewed preference for the drug-paired compartment indicates reinstatement.
Mechanism of Long-Lasting Action
The prolonged duration of action of nor-BNI is not due to its persistent presence in the brain at high concentrations.[18] Instead, it is attributed to a unique molecular mechanism involving the activation of c-Jun N-terminal kinase (JNK).[19][20]
Proposed Signaling Pathway
Upon binding to the KOR, nor-BNI initiates a signaling cascade that leads to the phosphorylation and activation of JNK.[19][21] This JNK activation, in turn, is thought to trigger the synthesis of a yet-to-be-fully-identified protein, referred to as a JNK modulation regulator (JMR), which is responsible for the long-term inactivation of the KOR.[3][19][22] This suggests that nor-BNI acts as a biased ligand, exhibiting antagonist properties at the G-protein signaling level while simultaneously activating the JNK pathway.[20]
Caption: Proposed signaling pathway for the long-lasting effects of this compound.
Synthesis
The original synthesis of this compound was developed by Portoghese and Nagase.[1] More recently, efficient solid-phase synthesis methods have been developed to create derivatives of nor-BNI.[23] These methods often involve the coupling of two solid-supported ketone precursors to form the central pyrrole ring, followed by N-alkylation steps.[23]
Conclusion
This compound remains an indispensable pharmacological tool for investigating the kappa-opioid system. Its high selectivity and unique, long-lasting mechanism of action have enabled significant advances in our understanding of the role of KORs in a wide range of physiological and pathological processes. The detailed experimental protocols and compiled data presented in this guide are intended to support the ongoing research efforts of scientists and drug development professionals in this critical area of neuropharmacology.
Experimental Workflow Visualization
References
- 1. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 2. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14-3-3γ mediates the long-term inhibition of peripheral kappa opioid receptor antinociceptive signaling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2016 Philip S. Portoghese Medicinal Chemistry Lectureship: Designing Bivalent or Bitopic Molecules for G-protein Coupled Receptors - The Whole is Greater Than the Sum of its Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: antagonist profile at kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing ligand recognition of the opioid pan antagonist AT-076 at nociceptin, kappa, mu, and delta opioid receptors through structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Selective Peptide κ-Opioid Receptor Antagonist by Late-Stage Functionalization with Cysteine Staples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nor-binaltorphimine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Extremely long-lasting antagonistic actions of nor-binaltorphimine (nor-BNI) in the mouse tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the kappa opioid receptor antagonist, this compound, on stress and drug-induced reinstatement of nicotine-conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stress-Induced Reinstatement of Nicotine Preference Requires Dynorphin/Kappa Opioid Activity in the Basolateral Amygdala | Journal of Neuroscience [jneurosci.org]
- 15. Effects of the kappa opioid receptor antagonist, this compound, on stress and drug-induced reinstatement of nicotine-conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. κ-opioid receptors are not necessary for the antidepressant treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic evidence for the long-lasting effect of nor-binaltorphimine, a potent kappa opioid receptor antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Duration of Action of a Broad Range of Selective κ-Opioid Receptor Antagonists Is Positively Correlated with c-Jun N-Terminal Kinase-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 23. pubs.acs.org [pubs.acs.org]
Norbinaltorphimine: A Comprehensive Technical Guide to its Selective Kappa-Opioid Receptor Inverse Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norbinaltorphimine (nor-BNI) is a highly potent and selective antagonist for the kappa-opioid receptor (KOR), demonstrating properties of inverse agonism and biased signaling.[1][2] Its exceptionally long duration of action in vivo makes it an invaluable tool for studying the physiological and pathophysiological roles of the KOR system.[3][4] This technical guide provides an in-depth overview of nor-BNI's pharmacological profile, including its binding affinity, functional activity, and selectivity. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts targeting the kappa-opioid system.
Introduction
The kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), and its endogenous ligands, the dynorphins, are critically involved in the modulation of pain, mood, reward, and stress responses.[5][6] Unlike mu-opioid receptor (MOR) activation, which is typically associated with euphoria and analgesia, KOR activation can lead to dysphoria, aversion, and pro-depressive states.[5] This has positioned KOR antagonists and inverse agonists as promising therapeutic candidates for treating depression, anxiety, and substance use disorders.[7]
This compound (nor-BNI) stands out as a prototypical selective KOR antagonist.[2][8] Extensive research has revealed its complex pharmacological profile, characterized by high binding affinity and selectivity for the KOR over other opioid receptor subtypes.[8] Furthermore, nor-BNI exhibits inverse agonist activity, reducing the basal or constitutive activity of the KOR.[1][9] This guide delves into the technical details of nor-BNI's interaction with the KOR, providing quantitative data, experimental methodologies, and pathway visualizations to support its application in research and development.
Pharmacological Profile of this compound
The pharmacological activity of nor-BNI is defined by its high affinity and selectivity for the KOR, coupled with its functional effects as an inverse agonist.
Binding Affinity and Selectivity
This compound's high affinity and selectivity for the kappa-opioid receptor have been demonstrated in numerous radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the ligand's binding affinity, with lower values indicating higher affinity.
| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference |
| Kappa (κ) | This compound | 0.1 - 0.8 | Guinea Pig Brain, Human (recombinant) | [8][10][11] |
| Mu (μ) | This compound | 10 - 50 | Guinea Pig Brain, Human (recombinant) | [8][10][11] |
| Delta (δ) | This compound | 20 - 100 | Guinea Pig Brain, Human (recombinant) | [8][10][11] |
Table 1: Binding Affinity (Ki) of this compound for Opioid Receptors. This table summarizes the binding affinities of nor-BNI for the kappa, mu, and delta opioid receptors, highlighting its selectivity for the KOR.
Functional Activity: Inverse Agonism
Beyond simple antagonism, nor-BNI has been shown to act as an inverse agonist at the KOR.[1][9] This means that it not only blocks the action of agonists but also reduces the basal, or constitutive, signaling activity of the receptor in the absence of an agonist. This is a crucial characteristic for therapeutic applications where dampening the intrinsic activity of a receptor system is desired. Functional assays such as GTPγS binding and cAMP inhibition are employed to quantify this inverse agonism.
| Assay | Metric | Value | Cell System | Reference |
| [³⁵S]GTPγS Binding | Inverse Agonist Efficacy | Displayed | CHO-hKOR cells | [7] |
| cAMP Inhibition | Inverse Agonist Activity | Confirmed | HEK293 cells | [12] |
Table 2: Functional Inverse Agonist Activity of this compound. This table presents data from functional assays demonstrating the inverse agonist properties of nor-BNI at the kappa-opioid receptor.
Key Experimental Protocols
The following sections provide detailed methodologies for essential in vitro assays used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the kappa-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the kappa-opioid receptor (e.g., from CHO or HEK293 cells, or guinea pig brain).
-
Radioligand (e.g., [³H]diprenorphine or [³H]U69,593).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., high concentration of a non-labeled KOR agonist like U-50,488H).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or vehicle.
-
For determining non-specific binding, add a high concentration of a non-labeled KOR agonist instead of this compound.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[13]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[14]
[³⁵S]GTPγS Binding Assay
This functional assay measures the G protein activation upon receptor stimulation and can be used to determine agonist, antagonist, and inverse agonist activity.
Materials:
-
Cell membranes expressing the kappa-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
This compound.
-
KOR agonist (e.g., U-50,488H) for antagonist/inverse agonist mode.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, GDP, and varying concentrations of this compound.[15]
-
To measure antagonist activity, a fixed concentration of a KOR agonist is also added.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.[16]
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.[16]
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the bound radioactivity using a scintillation counter.
-
For inverse agonist activity, measure the reduction in basal [³⁵S]GTPγS binding in the absence of an agonist.
-
Analyze the concentration-response data to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.
cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of KOR activation through Gi/o proteins. It can be used to characterize the functional consequences of ligand binding.
Materials:
-
Whole cells expressing the kappa-opioid receptor (e.g., HEK293 or CHO cells).
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound.
-
KOR agonist (e.g., dynorphin A).
-
cAMP detection kit (e.g., based on HTRF, AlphaScreen, or ELISA).
-
Cell lysis buffer.
Procedure:
-
Seed KOR-expressing cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin, with or without a KOR agonist.
-
Incubate for a specified time (e.g., 15-30 minutes).[13]
-
Lyse the cells to release intracellular cAMP.[13]
-
Quantify the cAMP levels using a suitable detection kit according to the manufacturer's protocol.
-
To assess inverse agonism, measure the increase in forskolin-stimulated cAMP levels in the presence of nor-BNI compared to vehicle.
-
Generate dose-response curves to calculate IC50 values.
Signaling Pathways and Mechanisms of Action
The interaction of this compound with the kappa-opioid receptor modulates multiple downstream signaling cascades.
Canonical G-Protein Signaling
The KOR primarily couples to inhibitory G proteins (Gi/o).[5] Agonist binding typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and modulation of ion channels. As an inverse agonist, nor-BNI can increase basal cAMP levels by reducing the constitutive activity of the Gi/o pathway.
Figure 1. Inverse Agonist Action of nor-BNI on KOR G-Protein Signaling.
Biased Signaling: JNK Pathway Activation
Interestingly, while nor-BNI acts as an antagonist or inverse agonist for G-protein-mediated signaling, it has been shown to act as a biased agonist for the c-Jun N-terminal kinase (JNK) signaling pathway.[17] This ligand-directed signaling may contribute to its exceptionally long duration of action in vivo.
Figure 2. Biased Agonism of nor-BNI via the JNK Signaling Pathway.
Experimental Workflow for Characterization
A logical workflow is essential for the comprehensive characterization of a compound like nor-BNI.
Figure 3. Logical Workflow for the Pharmacological Characterization of nor-BNI.
In Vivo Pharmacology
A single administration of nor-BNI produces a remarkably long-lasting blockade of KOR function, with effects observed for days to weeks in preclinical models.[3][4][17] This prolonged action is thought to be mediated, at least in part, by its activation of the JNK pathway, leading to new protein synthesis that inhibits KOR signaling.[17] In vivo studies, such as the mouse writhing assay and tail-withdrawal tests, have confirmed its potent and selective antagonism of KOR agonists.[3][8][18]
Conclusion
This compound is a powerful and selective tool for investigating the kappa-opioid system. Its well-characterized inverse agonist activity at the KOR, coupled with its unique biased agonism and long-lasting in vivo effects, make it an indispensable compound for both basic research and the early stages of drug development for neuropsychiatric and pain-related disorders. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this important pharmacological agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of inverse agonism via κ-opioid receptor-G protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nor-binaltorphimine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential effects of systemically administered nor-binaltorphimine (nor-BNI) on kappa-opioid agonists in the mouse writhing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Enigma of Norbinaltorphimine: An In-depth Technical Guide to its Long-lasting In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
Norbinaltorphimine (nor-BNI), a derivative of naltrexone, stands as a cornerstone tool in opioid research, renowned for its potent, selective, and remarkably long-lasting antagonism of the kappa-opioid receptor (KOR).[1][2][3] This in-depth guide synthesizes key findings on the in vivo activity of nor-BNI, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to facilitate a comprehensive understanding for researchers and drug development professionals.
Unraveling the Prolonged Kappa Blockade: A Tale of Two Mechanisms
The exceptionally protracted in vivo action of nor-BNI, with effects documented for weeks to even months following a single administration, has been a subject of extensive investigation.[1][4] Current evidence points towards a dual contribution of pharmacokinetic and pharmacodynamic factors.
Initially, the prolonged effect was attributed to the physicochemical and pharmacokinetic properties of nor-BNI, leading to its sustained presence in the brain.[5][6][7][8] Studies have demonstrated that nor-BNI can be detected in perfused brain homogenates for up to 21 days after a single administration.[5][8]
However, a growing body of evidence reveals a more intricate pharmacodynamic mechanism involving the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[9][10][11] Nor-BNI acts as a biased agonist at the KOR, antagonizing G-protein-mediated signaling while simultaneously activating JNK.[9][12] This JNK activation is crucial for the long-lasting antagonist effects, as the prolonged action is absent in JNK1 knockout mice.[10][12] This signaling cascade is thought to induce a persistent inactivation of the KOR, a mechanism that is dependent on new protein synthesis.[9][11] Specifically, the scaffolding protein 14-3-3γ has been identified as a key mediator upregulated by nor-BNI-induced JNK activation, contributing to the long-term inhibition of KOR signaling.[13]
Quantitative Overview of Nor-BNI's In Vivo Activity
The following tables summarize the extensive in vivo data on nor-BNI's duration of action across different species and experimental paradigms.
| Species | Assay | KOR Agonist | Nor-BNI Dose & Route | Duration of Antagonism | Reference |
| Mouse | Tail-Flick Assay | U-69,593, Bremazocine | 1 nmol, i.c.v. | Up to 28 days | [4] |
| Mouse | Warm-Water Tail-Withdrawal | U-50,488H | 10 mg/kg, i.p. | Up to 14 days | [5][8] |
| Mouse | Tail Pinch Test | U-50,488H | 5 and 20 mg/kg, s.c. | At least 4 days | [14] |
| Mouse | Acetic Acid-Induced Writhing | U-50,488H | 5 and 20 mg/kg, s.c. | At least 24 hours | [14] |
| Rat | Maximal Electroshock (MES) Seizure | U-50,488 | s.c. or i.c.v. | - | [15] |
| Rhesus Monkey | Thermal Antinociception | U-50,488 | 1.0 and 3.2 mg/kg | 14 and 21 days, respectively | [16] |
| Parameter | Species | Nor-BNI Dose & Route | Observation | Reference |
| Brain Presence | Mouse | 10 mg/kg, i.p. or 30 nmol, i.c.v. | Detected up to 21 days | [5][8] |
| Brain/Serum Ratio | Mouse | 20 mg/kg, s.c. | Gradually increased over 48 hours | [7] |
| KOR Binding | Mouse | 10 mg/kg, i.p. | Decreased maximal agonist binding at 1 and 7 days | [5][8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the in vivo activity of nor-BNI.
Mouse Warm-Water Tail-Withdrawal Assay
This assay is a common method to assess thermal nociception and the antinociceptive effects of opioids.
-
Animal Preparation: Male C57BL/6 mice are typically used.
-
Drug Administration: A single dose of nor-BNI (e.g., 10 mg/kg, i.p.) or vehicle is administered.[5][8]
-
Testing: At various time points after nor-BNI administration (e.g., 1, 7, 14, 21 days), mice are challenged with a KOR agonist such as U-50,488H.[5][8]
-
Measurement: The latency to withdraw the tail from a warm water bath (e.g., 55°C) is measured.[5][8] A cut-off time is established to prevent tissue damage.
-
Data Analysis: The degree of antagonism is determined by comparing the antinociceptive effect of the KOR agonist in nor-BNI-pretreated animals to that in vehicle-pretreated animals.
Conditioned Place Preference (CPP) for Nicotine Reinstatement
This behavioral paradigm is used to study the rewarding and relapse-inducing effects of drugs.
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues is used.
-
Conditioning Phase: Mice are conditioned with nicotine (e.g., 0.5 mg/kg, s.c.) in one chamber and vehicle in the other over several days.[17]
-
Extinction Phase: The preference for the drug-paired chamber is extinguished by allowing free access to both chambers without any drug administration.[17]
-
Reinstatement Phase: Reinstatement of preference is induced by a priming dose of nicotine or by a stressor (e.g., forced swim test).[17]
-
Nor-BNI Treatment: Nor-BNI (e.g., 10 mg/kg, s.c.) is administered prior to the reinstatement test to evaluate its effect on drug-seeking behavior.[17]
In Situ Hybridization for BDNF mRNA
This technique is used to visualize and quantify the expression of specific messenger RNA within tissue sections.
-
Tissue Preparation: Animals are administered nor-BNI (e.g., 20 μg, i.c.v.), and at a designated time, brains are collected and sectioned.[18]
-
Probe Hybridization: Radiolabeled or fluorescently labeled antisense RNA probes for brain-derived neurotrophic factor (BDNF) mRNA are hybridized to the tissue sections.
-
Signal Detection: The hybridized probes are detected using autoradiography or fluorescence microscopy.
-
Quantification: The intensity of the signal is quantified to determine the relative levels of BDNF mRNA expression in different brain regions.
Visualizing the Mechanisms of Nor-BNI
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows associated with nor-BNI's long-lasting activity.
Caption: Nor-BNI's biased signaling at the KOR.
Caption: In vivo antagonism assessment workflow.
Caption: Dual mechanisms of nor-BNI's prolonged action.
Conclusion
This compound's enduring legacy in opioid research is a testament to its unique pharmacological profile. The convergence of its pharmacokinetic persistence and its ability to induce a long-lasting, JNK-dependent inactivation of the kappa-opioid receptor makes it an invaluable tool for dissecting the roles of the KOR system in a myriad of physiological and pathological processes. A thorough understanding of these mechanisms, as outlined in this guide, is paramount for the design of future experiments and the development of novel therapeutics targeting the kappa-opioid system. Although it has been suggested that nor-BNI may have antagonist actions on other opioid receptor subtypes, such as mu-opioid receptors, further research is needed to clarify these potential off-target effects.[18][19] The antidepressant-like effects of nor-BNI also warrant further investigation, particularly concerning the role of brain-derived neurotrophic factor (BDNF).[18]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extremely long-lasting antagonistic actions of nor-binaltorphimine (nor-BNI) in the mouse tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic evidence for the long-lasting effect of nor-binaltorphimine, a potent kappa opioid receptor antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Duration of Action of a Broad Range of Selective κ-Opioid Receptor Antagonists Is Positively Correlated with c-Jun N-Terminal Kinase-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 14-3-3γ mediates the long-term inhibition of peripheral kappa opioid receptor antinociceptive signaling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective kappa antagonist properties of nor-binaltorphimine in the rat MES seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kappa opioid antagonist effects of systemically administered nor-binaltorphimine in a thermal antinociception assay in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of the kappa opioid receptor antagonist, this compound, on stress and drug-induced reinstatement of nicotine-conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Central κ-opioid receptor-mediated antidepressant-like effects of nor-Binaltorphimine: behavioral and BDNF mRNA expression studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evidence that nor-binaltorphimine can function as an antagonist at multiple opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Opioid Receptor Binding Affinity of Norbinaltorphimine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbinaltorphimine (nor-BNI) is a semi-synthetic opioid derivative that has become an indispensable tool in opioid research.[1] It is renowned for its high affinity and selectivity as an antagonist for the kappa-opioid receptor (KOR), with significantly lower affinity for the mu (MOR) and delta (δ) opioid receptors.[2][3] This selectivity makes nor-BNI a critical pharmacological probe for elucidating the physiological and pathological roles of the KOR system.[2]
Beyond its receptor selectivity, nor-BNI exhibits an unusually long duration of action in vivo, with its antagonistic effects persisting for weeks after a single administration.[4] Recent research has revealed that this prolonged action is not due to irreversible binding but rather to its unique signaling properties. Nor-BNI acts as a "biased ligand" or "functional antagonist," blocking the canonical G-protein signaling pathway while simultaneously activating the c-Jun N-terminal kinase (JNK) pathway.[4][5][6] This dual activity leads to a long-lasting functional inactivation of the KOR.[5][7]
This technical guide provides a comprehensive overview of the binding affinity of this compound for the three main opioid receptors, details the experimental protocols used to determine these affinities, and illustrates the key signaling pathways involved.
Data Presentation: this compound Binding Affinity
The binding affinity of this compound is typically determined through competitive radioligand binding assays and is expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following tables summarize the Kᵢ values for nor-BNI at human, monkey, and guinea pig opioid receptors, demonstrating its pronounced selectivity for the kappa-opioid receptor.
Table 1: this compound (nor-BNI) Binding Affinity (Kᵢ) at Human Opioid Receptors
| Receptor Subtype | Kᵢ (nM) | Reference |
| Kappa (κ) | 0.1 - 0.8 | [8] |
| Mu (μ) | 4.5 - 20 | [8] |
| Delta (δ) | 24 - 39 | [9] |
Table 2: this compound (nor-BNI) Binding Affinity (Kᵢ) at Monkey Brain Opioid Receptors
| Receptor Subtype | Kᵢ (nM) | Reference |
| Kappa (κ) | 0.06 | [10] |
| Mu (μ) | 13.5 | [10] |
| Delta (δ) | 18.2 | [10] |
Table 3: this compound (nor-BNI) Selectivity Ratios
Selectivity is often expressed as a ratio of the Kᵢ values for different receptors. A higher ratio indicates greater selectivity for the kappa-opioid receptor.
| Comparison | Selectivity Ratio (Monkey Brain) |
| Mu/Kappa | 225 |
| Delta/Kappa | 303 |
Experimental Protocols: Radioligand Binding Assay
The determination of nor-BNI's binding affinity is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (nor-BNI) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Principle
A fixed concentration of a radiolabeled ligand (e.g., [³H]-U69,593 for KOR) is incubated with a preparation of cell membranes containing the opioid receptor of interest. Increasing concentrations of the unlabeled test compound (nor-BNI) are added, and the amount of radioligand displaced is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Detailed Methodology
-
Membrane Preparation:
-
Cell lines expressing the desired human opioid receptor (e.g., CHO or HEK293 cells) or brain tissue from animal models (e.g., guinea pig or monkey brain) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.
-
The pellet is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (e.g., [³H]-U69,593 for KOR, [³H]-DAMGO for MOR, [³H]-naltrindole for DOR).
-
Increasing concentrations of this compound (the competitor).
-
The prepared cell membrane suspension.
-
-
Total Binding: Wells containing only the radioligand and membranes.
-
Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of a non-radiolabeled, high-affinity ligand (e.g., unlabeled naloxone) to saturate all specific binding sites.
-
The plate is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of nor-BNI.
-
The IC₅₀ is determined from the resulting sigmoidal curve.
-
The Kᵢ is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Mandatory Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways of the Kappa-Opioid Receptor
This compound's unique pharmacological profile stems from its differential effects on the two primary signaling pathways downstream of the kappa-opioid receptor.
1. Canonical G-Protein Dependent Signaling (Antagonized by nor-BNI)
Upon activation by an agonist (like dynorphin), the KOR couples to inhibitory G-proteins (Gαi/o).[6][11] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of ion channels (activation of potassium channels and inhibition of calcium channels), and ultimately, the modulation of neuronal excitability.[11] Nor-BNI acts as a competitive antagonist in this pathway, blocking the effects of KOR agonists.
Caption: Nor-BNI antagonizes KOR G-protein signaling.
2. G-Protein Independent JNK Signaling (Activated by nor-BNI)
Intriguingly, nor-BNI acts as an agonist for a G-protein-independent signaling pathway.[5] Binding of nor-BNI to the KOR activates c-Jun N-terminal kinase (JNK).[4][5] This activation is thought to be mediated by β-arrestin and leads to downstream cellular changes, including new protein synthesis, that result in a long-lasting desensitization and functional inactivation of the receptor.[5][6] This "collateral agonism" is the proposed mechanism for nor-BNI's prolonged in vivo effects.[7]
Caption: Nor-BNI activates KOR JNK signaling.
Conclusion
This compound's high binding affinity and selectivity for the kappa-opioid receptor make it an invaluable antagonist for in vitro and in vivo studies. Its unique property as a biased ligand, antagonizing G-protein signaling while activating the JNK pathway, explains its remarkably long-lasting functional antagonism. A thorough understanding of its binding characteristics and complex signaling mechanisms is essential for its proper application in opioid research and the development of novel therapeutics targeting the KOR system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Kappa Opioid Receptor Inactivation Depends on Sex and Cellular Site of Antagonist Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nor-binaltorphimine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Norbinaltorphimine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of norbinaltorphimine hydrochloride (nor-BNI), a potent and highly selective kappa-opioid receptor (KOR) antagonist. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience research.
Chemical and Physical Properties
This compound hydrochloride is a complex synthetic molecule widely used in research to investigate the role of the kappa-opioid system in various physiological and pathological processes, including pain, addiction, depression, and anxiety.[1] An accurate understanding of its physicochemical properties is crucial for the design and execution of both in vitro and in vivo studies.
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of this compound hydrochloride.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄₀H₄₃N₃O₆ · 2HCl | [2] |
| Molecular Weight | 734.71 g/mol | [3] |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) | [2] |
| Melting Point | 280°C | [4] |
| CAS Number | 113158-34-2 (dihydrochloride) | [2][3] |
Table 2: Solubility Data
| Solvent | Solubility | Source(s) |
| Water | 33.33 mg/mL (45.36 mM) (requires sonication) | [3] |
| Soluble to 50 mM | ||
| 20 mg/mL (27.22 mM) (sonication recommended) | [5] | |
| DMSO | 100 mg/mL (136.11 mM) (requires sonication) | [3] |
| 80 mg/mL (108.89 mM) (sonication recommended) | [5] | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (4.49 mM) (sonication recommended) | [5] |
Table 3: Storage and Stability
| Condition | Recommendation | Source(s) |
| Solid Form | Store at -20°C under desiccating conditions. The product can be stored for up to 12 months. | |
| In Solvent | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Solutions should be sealed to prevent moisture absorption. | [3] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of this compound hydrochloride. These are standard protocols that can be adapted for this specific compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined analytically.
Apparatus and Reagents:
-
This compound hydrochloride powder
-
Purified water (e.g., Milli-Q or equivalent)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound hydrochloride to a glass vial. The exact amount should be sufficient to ensure a solid phase remains after equilibration.
-
Add a known volume of purified water to the vial.
-
Securely cap the vial and place it on a shaker within a constant temperature environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vial to stand undisturbed in the constant temperature environment for at least 24 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound hydrochloride in the diluted sample using a validated HPLC method.
-
Calculate the aqueous solubility based on the measured concentration and the dilution factor.
Determination of Melting Point (Capillary Method)
The capillary melting point method is a common technique to determine the temperature at which a solid substance transitions to a liquid.[6]
Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the substance melts is observed and recorded.[6]
Apparatus and Reagents:
-
This compound hydrochloride powder (finely ground)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Ensure the this compound hydrochloride sample is completely dry and finely powdered using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point.
-
When the temperature is approximately 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate determination.[7]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid particle melts (the completion of melting).
-
The melting point is reported as the range between these two temperatures.
Determination of pKa (UV-Spectrophotometric Method)
The pKa of a compound can be determined by observing changes in its UV-Vis absorbance spectrum as a function of pH.[8][9]
Principle: The UV-Vis absorbance of an ionizable compound changes as it transitions between its protonated and deprotonated forms. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.[8]
Apparatus and Reagents:
-
This compound hydrochloride
-
UV-Vis spectrophotometer
-
Quartz cuvettes or a 96-well UV-transparent microplate reader
-
pH meter
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).
-
For each pH value to be tested, prepare a solution by diluting the stock solution with the appropriate buffer to a constant final concentration.
-
Measure the exact pH of each solution using a calibrated pH meter.
-
Record the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
Identify a wavelength where the absorbance difference between the fully protonated and deprotonated forms is maximal.
-
Plot the absorbance at this wavelength against the measured pH values.
-
The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the curve.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological and experimental contexts for this compound hydrochloride.
Kappa-Opioid Receptor Antagonism Signaling Pathway
This compound hydrochloride acts as a selective antagonist at the kappa-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR). Its antagonism blocks the downstream signaling cascade typically initiated by endogenous KOR agonists like dynorphin.
Caption: this compound blocks dynorphin-mediated KOR signaling.
Experimental Workflow for In Vivo Antagonism Study
This diagram outlines a typical experimental workflow to assess the antagonist effects of this compound hydrochloride in an animal model of KOR-mediated analgesia.[10]
Caption: Workflow for an in vivo KOR antagonism study.
This comprehensive guide provides essential physicochemical data and experimental context for this compound hydrochloride, facilitating its effective use in research and development. The provided protocols and diagrams serve as a foundation for designing and interpreting experiments involving this important pharmacological tool.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nor-Binaltorphimine dihydrochloride ≥98% (HPLC) | 347 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nor-Binaltorphimine dihydrochloride | kappa opioid receptor antagonist | CAS# 105618-26-6 | InvivoChem [invivochem.com]
- 5. This compound dihydrochloride | Opioid Receptor | TargetMol [targetmol.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. pharmabeginers.com [pharmabeginers.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Norbinaltorphimine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Norbinaltorphimine (nor-BNI), a potent and highly selective κ-opioid receptor (KOR) antagonist. An understanding of its solubility is critical for the design of in vitro and in vivo experiments, as well as for the development of potential therapeutic formulations. This document summarizes known quantitative solubility data, details relevant experimental protocols for solubility determination, and visualizes key biological and experimental processes.
Core Data: Solubility of this compound Dihydrochloride
This compound is typically supplied as a dihydrochloride salt, which influences its solubility profile. The available quantitative data for this compound dihydrochloride in various solvents are presented below.
Table 1: Quantitative Solubility of this compound Dihydrochloride
| Solvent | Concentration (mM) | Concentration (mg/mL) | Conditions |
| Water | 25 mM | ~18.37 mg/mL | with gentle warming |
| Water | 50 mM[1] | ~36.74 mg/mL | - |
| Water | 45.36 mM[2] | 33.33 mg/mL | Ultrasonic assistance recommended |
| Dimethyl Sulfoxide (DMSO) | 25 mM | ~18.37 mg/mL | - |
| Dimethyl Sulfoxide (DMSO) | 108.89 mM[3] | 80 mg/mL | Sonication is recommended |
| Dimethyl Sulfoxide (DMSO) | 136.11 mM[2] | 100 mg/mL | Ultrasonic assistance recommended |
| In Vivo Formulation¹ | 4.49 mM[3] | 3.3 mg/mL | Sonication is recommended |
¹In Vivo Formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[3]
Note on Ethanol Solubility: Despite extensive literature searches, specific quantitative solubility data for this compound dihydrochloride in pure ethanol could not be located. Researchers are advised to determine this experimentally if ethanol is the desired solvent.
Experimental Protocols: Determining Solubility
The following are detailed methodologies for key experiments related to determining the solubility of a compound like this compound.
Protocol 1: Equilibrium Solubility Determination using the Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound dihydrochloride powder
-
Solvent of interest (e.g., water, ethanol, DMSO, buffer solutions)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of this compound dihydrochloride to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant agitation speed and temperature (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. The system is considered at equilibrium when consecutive measurements of the solute concentration are constant.
-
After equilibration, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Back-calculate the original concentration in the saturated solution to determine the equilibrium solubility.
Protocol 2: Quantitative Analysis by UV-Vis Spectrophotometry
This protocol outlines the use of a UV-Vis spectrophotometer to determine the concentration of this compound in solution.
Materials:
-
Filtered supernatant from the solubility experiment
-
Solvent used for solubility testing (as a blank)
-
UV-Vis spectrophotometer
-
Quartz or UV-transparent cuvettes
-
Volumetric flasks and pipettes for dilutions
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Scan the solution over a relevant UV wavelength range (e.g., 200-400 nm) to identify the λmax, the wavelength at which the compound absorbs the most light.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.
-
-
Sample Analysis:
-
Measure the absorbance of the appropriately diluted and filtered sample from the solubility experiment at the same λmax.
-
Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample.
-
Account for the dilution factor to determine the concentration in the original saturated solution.
-
Visualizations: Pathways and Workflows
This compound Signaling Pathway
This compound acts as a selective antagonist at the κ-opioid receptor (KOR). Its prolonged effect is thought to involve the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental process for determining the solubility of this compound.
References
Methodological & Application
Application Notes and Protocols: Norbinaltorphimine (Nor-BNI) Dosage and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of Norbinaltorphimine (Nor-BNI), a potent and highly selective kappa-opioid receptor (KOR) antagonist, in mouse models. Nor-BNI is distinguished by its exceptionally long duration of action, making it a valuable tool for investigating the role of the KOR system in various physiological and pathological processes.
Overview and Mechanism of Action
This compound acts as a selective inverse agonist at the kappa-opioid receptor.[1] Its prolonged antagonistic effects are a key feature, with a single administration capable of blocking KOR-mediated responses for days to weeks.[2][3][4][5] This long-lasting activity is attributed to its pharmacokinetic properties, with the compound being detectable in the brain for up to 21 days after a single injection.[2][3] Nor-BNI is an invaluable tool for studying the involvement of the KOR system in pain, addiction, depression, and other neurological and psychiatric disorders.[1]
Quantitative Data Summary
The following tables summarize the dosages and administration routes of Nor-BNI commonly employed in mice, along with their observed effects and duration of action.
Table 1: Single-Dose Administration of this compound in Mice
| Dose (mg/kg) | Administration Route | Mouse Strain | Observed Effect | Duration of Action | Reference |
| 10 | Intraperitoneal (i.p.) | C57BL/6 | Complete blockade of KOR agonist-induced antinociception | Up to 14 days | [3] |
| 5 and 20 | Subcutaneous (s.c.) | Not Specified | Antagonism of KOR agonist-induced analgesia and hyperthermia | At least 4 days | [4] |
| 3.2, 10, 32 | Subcutaneous (s.c.) | Not Specified | Dose-dependent antagonism of various kappa-opioid agonists in the writhing assay | At least 4 weeks (with 32 mg/kg) | [5] |
| 30 | Subcutaneous (s.c.) | Not Specified | Long-lasting antagonistic effects | Detected in brain up to 21 days | [2] |
| 10 | Intraperitoneal (i.p.) | C57BL/6J | Blockade of stress-induced immobility and analgesia | Not Specified | [6] |
Table 2: Cumulative Dosing Strategy of this compound in Mice
| Dose (mg/kg) | Administration Route | Dosing Frequency | Mouse Strain | Observed Effect | Time to Complete Blockade | Reference |
| 1.0 or 0.5 | Intraperitoneal (i.p.) | Daily | C57BL/6 | Complete blockade of KOR agonist antinociceptive effects | 5 days | [7] |
| 0.1 | Intraperitoneal (i.p.) | Daily | C57BL/6 | Slowly accumulating inhibition, leading to a complete blockade of KOR agonist-induced analgesia | 20-30 days | [7] |
Experimental Protocols
Preparation and Administration of Nor-BNI Solution
-
Reconstitution: Nor-BNI is typically supplied as a hydrochloride salt. For intraperitoneal (i.p.) or subcutaneous (s.c.) administration, dissolve Nor-BNI in sterile 0.9% saline. Vortex or sonicate briefly to ensure complete dissolution.
-
Dosage Calculation: Calculate the required volume for injection based on the desired dose and the concentration of the prepared solution. The injection volume for mice is typically 5-10 mL/kg.
-
Administration:
-
Intraperitoneal (i.p.) Injection: Restrain the mouse and inject the solution into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Subcutaneous (s.c.) Injection: Gently lift the skin on the back of the neck to form a tent and insert the needle into the subcutaneous space.
-
Tail-Flick Test for Antinociception
This protocol is adapted from studies evaluating the antagonistic effects of Nor-BNI on KOR agonist-induced analgesia.[7]
-
Acclimation: Acclimate mice to the testing apparatus for at least 30 minutes before the experiment.
-
Baseline Latency: Measure the baseline tail-flick latency by immersing the distal third of the tail in a warm water bath (typically 52.5 ± 0.2°C). The latency is the time taken for the mouse to withdraw its tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Nor-BNI Administration: Administer Nor-BNI or vehicle at the desired dose and route.
-
KOR Agonist Challenge: At the desired time point after Nor-BNI administration (e.g., 24 hours, 7 days), administer a selective KOR agonist such as U-50,488 (e.g., 10 mg/kg, i.p.).
-
Post-Agonist Latency: Measure the tail-flick latency at peak effect time for the KOR agonist (e.g., 30 minutes after U-50,488 administration).
-
Data Analysis: The data is often expressed as the maximum possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.
Acetic Acid-Induced Writhing Test
This protocol is based on studies assessing the antagonistic properties of Nor-BNI against visceral pain.[4][5]
-
Acclimation: Place mice in individual observation chambers for at least 30 minutes to acclimate.
-
Nor-BNI Pretreatment: Administer Nor-BNI or vehicle at the desired dose and route.
-
Induction of Writhing: At the appropriate time after Nor-BNI pretreatment (e.g., 1 hour, 24 hours), administer an intraperitoneal injection of a dilute solution of acetic acid (e.g., 0.6% in saline) to induce writhing behavior.
-
Observation: Immediately after acetic acid injection, observe the mice and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).
-
Data Analysis: Compare the number of writhes in the Nor-BNI-treated groups to the vehicle-treated control group. A reduction in the number of writhes indicates an antinociceptive effect.
Visualizations
Signaling Pathway of Nor-BNI at the Kappa-Opioid Receptor
Caption: Nor-BNI blocks Dynorphin binding to KOR, preventing downstream signaling.
Experimental Workflow for a Behavioral Study
Caption: Workflow for assessing Nor-BNI's antagonistic effects in a mouse behavioral assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetic evidence for the long-lasting effect of nor-binaltorphimine, a potent kappa opioid receptor antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of systemically administered nor-binaltorphimine (nor-BNI) on kappa-opioid agonists in the mouse writhing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Repeated Administration of this compound Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for In Vivo Administration of Nor-binaltorphimine (nor-BNI) in Rats
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nor-binaltorphimine (nor-BNI) is a highly potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2] It is an invaluable tool in neuroscience research for investigating the role of the KOR system in various physiological and pathological processes, including pain, addiction, depression, and anxiety. A key characteristic of nor-BNI is its remarkably long duration of action in vivo, with a single administration capable of blocking KORs for several days to weeks.[3] This prolonged effect is attributed to its unique mechanism of action, which involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to a sustained functional inactivation of the KOR. This document provides a detailed protocol for the preparation and in vivo administration of nor-BNI in rats for research purposes.
Quantitative Data Summary
The following table summarizes common dosage and administration parameters for nor-BNI in rats, compiled from various studies. Researchers should optimize these parameters based on their specific experimental needs.
| Parameter | Details | Reference |
| Administration Route | Subcutaneous (s.c.), Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.), Intracisternal | [4][5] |
| Systemic Dosage (s.c./i.p.) | 2.5 - 30 mg/kg | [4][5][6] |
| Intracisternal Dosage | 10 µg | |
| Vehicle | Sterile Saline (0.9%), Water | [7] |
| Pretreatment Time | 5 - 24 hours prior to experiment | [5][6] |
| Duration of Action | Up to 3 weeks |
Experimental Protocols
Materials
-
Nor-binaltorphimine dihydrochloride (nor-BNI) powder
-
Sterile 0.9% saline solution
-
Sterile water for injection
-
Dimethyl sulfoxide (DMSO) (optional, for specific formulations)
-
Polyethylene glycol 300 (PEG300) (optional)
-
Tween-80 (Polysorbate 80) (optional)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (appropriate gauge for the chosen administration route)
-
Male Sprague-Dawley or Long-Evans rats (age and weight as per experimental design)
-
Appropriate animal handling and restraint equipment
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of Nor-BNI Solution
Note: Nor-BNI dihydrochloride is soluble in water and saline.[8] The following protocols provide options for preparing injectable solutions. Always prepare solutions under sterile conditions.
Protocol 1: Saline-Based Solution (Recommended)
-
Calculate the required amount of nor-BNI based on the desired dose (mg/kg) and the number and weight of the rats.
-
Weigh the calculated amount of nor-BNI powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile 0.9% saline to achieve the final desired concentration. A common injection volume for rats is 1 ml/kg.
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[9]
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
Store the prepared solution at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Protocol 2: Multi-Solvent Vehicle (for higher concentrations)
For concentrations exceeding 2.5 mg/ml, a multi-solvent system may be required.[9]
-
Prepare a stock solution of nor-BNI in DMSO.
-
In a separate sterile tube, prepare the vehicle by mixing the solvents in the desired ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[9]
-
Add the nor-BNI stock solution to the vehicle to achieve the final desired concentration.
-
Vortex thoroughly to ensure a homogenous solution. Sonication may be beneficial.[10]
Animal Preparation and Administration
-
Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Handle the rats for several days prior to the experiment to minimize stress during the procedure.
-
On the day of administration, weigh each rat to accurately calculate the injection volume.
-
Restrain the rat using an appropriate and humane technique.
-
Administer the prepared nor-BNI solution via the chosen route (e.g., subcutaneous injection in the scruff of the neck, or intraperitoneal injection in the lower abdominal quadrant).
-
For intracerebroventricular or intracisternal injections, follow established stereotaxic surgical procedures.
-
Administer nor-BNI 5 to 24 hours before the behavioral or physiological test to ensure selective KOR antagonism.[5][6] This time window allows for the dissipation of any transient, non-specific effects.[3]
Post-Administration Monitoring
-
After injection, return the rat to its home cage and monitor for any immediate adverse reactions.
-
Observe the animals for any changes in general health, behavior, and locomotor activity. While nor-BNI is generally well-tolerated at effective doses, transient effects on locomotor activity have been noted on the day of administration.
-
Provide free access to food and water.
-
Proceed with the planned experimental procedures at the designated time point following nor-BNI administration.
Visualizations
Experimental Workflow
Caption: Workflow for in vivo administration of nor-BNI in rats.
Signaling Pathway of Nor-BNI
Caption: Simplified signaling pathway of nor-BNI's long-lasting antagonism.
References
- 1. Activation of kappa opioid receptor suppresses post-traumatic osteoarthritis via sequestering STAT3 on the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nor-Binaltorphimine (nor-BNI) (CAS 113158-34-2) | Abcam [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound dihydrochloride | Opioid Receptor | TargetMol [targetmol.com]
Application Notes and Protocols for Norbinaltorphimine in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbinaltorphimine (nor-BNI) is a highly potent and selective kappa-opioid receptor (KOR) antagonist.[1][2] Its unique pharmacological profile, characterized by a slow onset of action and an exceptionally long-lasting antagonist effect (up to several weeks after a single administration), makes it a valuable tool for investigating the role of the KOR system in various physiological and pathological processes.[1][3] These application notes provide a comprehensive overview of the use of nor-BNI in behavioral research, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound acts as a competitive antagonist at the kappa-opioid receptor.[2][4] The KOR is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[5] Endogenous ligands for the KOR include dynorphins, which are released in response to stress.[6] Activation of KORs generally leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[5][7] This neuronal inhibition is thought to mediate the dysphoric and aversive states associated with KOR activation.[7][8]
Nor-BNI blocks these effects by preventing the binding of dynorphins and other KOR agonists.[9] Interestingly, the long-lasting effects of nor-BNI are not due to irreversible binding but are thought to involve the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to a prolonged inactivation of the receptor.[10][11]
Data Presentation
The following tables summarize quantitative data from behavioral studies utilizing this compound.
Table 1: this compound in Models of Depression and Anxiety
| Animal Model | Species | Nor-BNI Dose & Route | Key Behavioral Finding | Reference |
| Forced Swim Test | Rat | 20 µg, i.c.v. | Decreased immobility, indicating an antidepressant-like effect. | [12][13] |
| Forced Swim Test | Mouse | 10 mg/kg, s.c. | Blocked stress-induced potentiation of cocaine-conditioned place preference. | [14] |
| Learned Helplessness | Rat | Not specified | Antidepressant-like effects observed. | [12] |
| Elevated Plus Maze | Rat | 20 mg/kg, i.p. | Reduced anxiety-like behavior induced by a KOR agonist. | [15] |
Table 2: this compound in Models of Addiction and Withdrawal
| Animal Model | Species | Nor-BNI Dose & Route | Key Behavioral Finding | Reference |
| Alcohol Self-Administration | Rat | 15 and 20 mg/kg (cumulative), s.c. | Selectively attenuated excessive alcohol self-administration in dependent rats. | [16][17] |
| Nicotine-Conditioned Place Preference | Mouse | 10 mg/kg, s.c. | Attenuated stress-induced reinstatement of nicotine-CPP. | [14][18] |
| Morphine Withdrawal | Rat | 20 mg/kg, i.p. | Decreased signs of naltrexone-precipitated morphine withdrawal and conditioned place aversion. | [9] |
| Ethanol-Seeking Behavior | Rat | 20 mg/kg, i.p. | Attenuated reinstatement of ethanol-seeking behavior for up to 8 days. | [15] |
Experimental Protocols
Forced Swim Test (FST) Protocol for Antidepressant-Like Effects
This protocol is adapted from studies demonstrating the antidepressant-like effects of nor-BNI.[12][13][19]
Materials:
-
This compound (dissolved in sterile saline)
-
Cylindrical swim tanks (e.g., 45 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm
-
Video recording equipment
-
Animal subjects (rats or mice)
Procedure:
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Nor-BNI Administration: Administer nor-BNI or vehicle control. Due to its slow onset of action, it is recommended to administer nor-BNI at least 24 hours before testing.[3][15] For intracerebroventricular (i.c.v.) administration in rats, a dose of 20 µg has been shown to be effective.[12][13] For systemic administration in mice, 10 mg/kg subcutaneously (s.c.) is a commonly used dose.[14]
-
Pre-Swim Session (Day 1): Place each animal individually into the swim tank for a 15-minute pre-swim session. This session serves to induce a state of behavioral despair. After 15 minutes, remove the animals, dry them, and return them to their home cages.
-
Test Session (Day 2, 24 hours after pre-swim): Place the animals back into the swim tanks for a 5-minute test session. Record the session for later analysis.
-
Behavioral Scoring: An observer blinded to the experimental conditions should score the duration of immobility during the 5-minute test session. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the nor-BNI treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility in the nor-BNI group is indicative of an antidepressant-like effect.
Conditioned Place Preference (CPP) Protocol for Addiction and Relapse Models
This protocol is designed to assess the effects of nor-BNI on the rewarding properties of drugs of abuse and on reinstatement of drug-seeking behavior.[14][18]
Materials:
-
This compound
-
Drug of abuse (e.g., nicotine, cocaine)
-
CPP apparatus with at least two distinct chambers (differentiated by visual and tactile cues)
-
Video tracking software
Procedure:
-
Pre-Conditioning (Baseline Preference Test): On Day 1, place each animal in the CPP apparatus with free access to all chambers for 15 minutes. Record the time spent in each chamber to determine any initial preference.
-
Conditioning Phase (Days 2-7): This phase typically consists of alternating injections of the drug of abuse and vehicle.
-
Drug Conditioning: On specified days (e.g., 2, 4, 6), administer the drug of abuse (e.g., nicotine 0.5 mg/kg, s.c.) and confine the animal to one of the chambers (the initially non-preferred chamber) for a set duration (e.g., 30 minutes).
-
Vehicle Conditioning: On alternate days (e.g., 3, 5, 7), administer the vehicle and confine the animal to the opposite chamber for the same duration.
-
-
Post-Conditioning (Preference Test): On Day 8, place the animal back in the CPP apparatus with free access to all chambers for 15 minutes (no drug injection). Record the time spent in each chamber. A significant increase in time spent in the drug-paired chamber compared to baseline indicates successful conditioning.
-
Extinction Phase: For reinstatement studies, the conditioned preference is first extinguished by repeatedly placing the animal in the apparatus with free access to both chambers (without any drug administration) until the preference for the drug-paired chamber is no longer significant.
-
Reinstatement Test:
-
Nor-BNI Administration: Administer nor-BNI (e.g., 10 mg/kg, s.c.) or vehicle 16-24 hours prior to the reinstatement test.[14][18]
-
Reinstatement Trigger: Induce reinstatement through either a priming dose of the drug of abuse or a stressor (e.g., forced swim).
-
Test: Place the animal in the CPP apparatus and record the time spent in each chamber. A significant increase in time spent in the drug-paired chamber in the vehicle group indicates reinstatement. Attenuation of this effect in the nor-BNI group suggests that KOR antagonism blocks reinstatement.
-
Signaling Pathways and Experimental Workflows
Caption: Kappa-Opioid Receptor Signaling Pathway.
Caption: Forced Swim Test Experimental Workflow.
Caption: Conditioned Place Preference Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective kappa antagonist properties of nor-binaltorphimine in the rat MES seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting opioid receptor signaling in depression: do we need selective κ opioid receptor antagonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
- 8. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Kappa Opioid Receptor Inactivation Depends on Sex and Cellular Site of Antagonist Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Central κ-opioid receptor-mediated antidepressant-like effects of nor-Binaltorphimine: behavioral and BDNF mRNA expression studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Central kappa-opioid receptor-mediated antidepressant-like effects of nor-Binaltorphimine: behavioral and BDNF mRNA expression studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of the kappa opioid receptor antagonist, this compound, on stress and drug-induced reinstatement of nicotine-conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nor-BNI Antagonism of Kappa Opioid Agonist-Induced Reinstatement of Ethanol-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systemic κ-opioid receptor antagonism by nor-binaltorphimine reduces dependence-induced excessive alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of the kappa opioid receptor antagonist, this compound, on stress and drug-induced reinstatement of nicotine-conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The opioid system in depression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Norbinaltorphimine in Addiction and Relapse Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of norbinaltorphimine (nor-BNI), a highly selective kappa-opioid receptor (KOR) antagonist, in preclinical addiction and relapse research. Nor-BNI's unique pharmacological profile, particularly its long-lasting antagonist activity, makes it a valuable tool for investigating the role of the dynorphin/KOR system in the pathophysiology of substance use disorders.
Mechanism of Action
This compound is a potent and selective antagonist of the kappa-opioid receptor.[1] The dynorphin/KOR system is often referred to as an "anti-reward" system, as its activation is associated with dysphoria, stress, and the negative affective states that drive addiction and relapse.[2][3] By blocking KORs, nor-BNI can mitigate these aversive states and reduce drug-seeking behaviors, particularly those triggered by stress.[4][5]
The binding of dynorphin-like peptides to KORs during withdrawal from various addictive substances is considered aversive and is thought to enhance tolerance, withdrawal symptoms, and the likelihood of stress-induced relapse.[6] Nor-BNI's antagonism of KORs suggests its potential as a therapeutic agent to reduce these aversive effects and subsequent relapse.[6]
A single administration of nor-BNI can produce a long-term reduction in KOR function, an effect mediated by the activation of c-Jun N-terminal kinase (JNK) and requiring new protein synthesis.[7] This long-lasting action is a key consideration in experimental design.[8]
Applications in Addiction and Relapse Models
This compound has been effectively utilized in various animal models to study its impact on addiction and relapse for a range of substances.
-
Nicotine: Nor-BNI has been shown to block stress-induced reinstatement of nicotine-conditioned place preference (CPP), suggesting the kappa opioid system as a therapeutic target for preventing smoking relapse.[4][5] However, it did not affect nicotine-primed reinstatement of CPP.[4]
-
Alcohol: Systemic administration of nor-BNI has been found to reduce dependence-induced excessive alcohol self-administration in rats.[9][10] It selectively decreased ethanol self-administration in dependent animals with no effect on non-dependent animals.[8][10]
-
Morphine: Nor-BNI has been demonstrated to decrease the aversive effects of morphine withdrawal and the associated conditioned place aversion (CPA) in rats, indicating that the binding of dynorphins to KORs during opioid withdrawal enhances its aversive consequences.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound.
Table 1: Effective Doses of this compound in Rodent Models
| Animal Model | Substance of Abuse | Behavioral Assay | Nor-BNI Dose (mg/kg) | Route of Administration | Key Finding | Citation(s) |
| Mice | Nicotine | Conditioned Place Preference (Reinstatement) | 10 | s.c. | Attenuated stress-induced, but not nicotine-primed, reinstatement. | [4][5] |
| Rats | Morphine | Conditioned Place Aversion (Withdrawal) | 20 | i.p. | Decreased naltrexone-precipitated withdrawal and subsequent CPA. | [6] |
| Rats | Alcohol | Self-Administration | 15 and 20 (cumulative) | i.p. | Suppressed responding for ethanol in dependent animals. | [8] |
| Rats | Alcohol | Self-Administration (Reinstatement) | 20 | i.p. | Attenuated KOR agonist-induced reinstatement of ethanol-seeking. | [13][14] |
| Mice | U50,488 (KOR agonist) | Tail-Flick Analgesia | 0.5 - 1.0 (daily for 5 days) | i.p. | Repeated low doses produced cumulative KOR inactivation. | [15] |
Table 2: this compound in Non-Human Primate Models
| Animal Model | Substance of Abuse | Behavioral Assay | Nor-BNI Dose (mg/kg) | Route of Administration | Key Finding | Citation(s) |
| Rhesus Monkeys | Cocaine | Choice and Extended-Access Self-Administration | 3.2 and 10.0 | i.m. | No significant alteration of cocaine choice or intake. | [11][12] |
Experimental Protocols
Below are detailed methodologies for key experiments utilizing this compound.
Protocol 1: Stress-Induced Reinstatement of Nicotine Conditioned Place Preference (CPP) in Mice
Objective: To determine if nor-BNI can block the reinstatement of nicotine-seeking behavior induced by stress.
Materials:
-
This compound dihydrochloride (dissolved in 0.9% saline)
-
(-)-Nicotine hydrogen tartrate salt (dissolved in 0.9% saline)
-
Conditioned Place Preference (CPP) apparatus
-
Forced Swim Test (FST) apparatus
Procedure:
-
Habituation: Allow mice to freely explore the CPP apparatus for a pre-test session to determine initial preference for either compartment.
-
Conditioning Phase (3 days):
-
On conditioning days, administer nicotine (e.g., 0.5 mg/kg, s.c.) and confine the mice to one of the compartments of the CPP apparatus.
-
On alternate days, administer saline and confine the mice to the other compartment.
-
-
Extinction Phase (3 days): Place the mice in the CPP apparatus with free access to both compartments for daily sessions until the initial preference is extinguished.
-
Nor-BNI Administration: 16 hours prior to the stress induction, administer nor-BNI (e.g., 10 mg/kg, s.c.) or vehicle.[4][5]
-
Stress Induction (Modified Forced Swim Test):
-
Subject the mice to a two-day modified forced swim test paradigm to induce stress.[4]
-
-
Reinstatement Test: Following the stress induction, place the mice back into the CPP apparatus and record the time spent in each compartment to assess reinstatement of the conditioned place preference.
Expected Outcome: Vehicle-pretreated mice subjected to the forced swim test are expected to show a reinstatement of preference for the nicotine-paired compartment. Pretreatment with nor-BNI is expected to significantly attenuate this stress-induced reinstatement.[4][5]
Protocol 2: Naltrexone-Precipitated Morphine Withdrawal and Conditioned Place Aversion (CPA) in Rats
Objective: To assess the effect of nor-BNI on the aversive effects of opioid withdrawal.
Materials:
-
This compound dihydrochloride (dissolved in 0.9% saline)
-
Morphine
-
Naltrexone
-
Conditioned Place Aversion (CPA) apparatus
Procedure:
-
Morphine Dependence Induction: Make rats dependent on morphine through repeated administrations.
-
Nor-BNI Administration: 5 hours prior to withdrawal precipitation, administer nor-BNI (e.g., 20 mg/kg, i.p.) or vehicle.[6]
-
Withdrawal Precipitation and Conditioning:
-
Administer naltrexone to precipitate withdrawal symptoms.
-
Immediately confine the rats to one compartment of the CPA apparatus for a 30-minute session.
-
-
CPA Test: Two days later, place the rats in the CPA apparatus with free access to both compartments and measure the time spent in each to assess the conditioned place aversion.
Expected Outcome: Rats treated with vehicle before naltrexone-precipitated withdrawal are expected to develop a significant aversion to the compartment paired with withdrawal. Pretreatment with nor-BNI is expected to decrease the severity of withdrawal symptoms and reduce the subsequent conditioned place aversion.[6]
Protocol 3: Dependence-Induced Alcohol Self-Administration in Rats
Objective: To investigate the effect of nor-BNI on excessive alcohol consumption in alcohol-dependent rats.
Materials:
-
This compound dihydrochloride (dissolved in 0.9% saline)
-
Ethanol solution
-
Operant self-administration chambers
Procedure:
-
Induction of Alcohol Dependence: Induce alcohol dependence in rats, for example, through chronic intermittent ethanol vapor exposure.
-
Self-Administration Training: Train rats to self-administer an ethanol solution in operant chambers.
-
Nor-BNI Administration: Administer nor-BNI (e.g., cumulative doses of 15 and 20 mg/kg, i.p.) or vehicle 24 hours prior to the self-administration sessions.[8]
-
Self-Administration Testing: During acute withdrawal, allow rats to self-administer ethanol and record the number of responses.
Expected Outcome: Alcohol-dependent rats are expected to exhibit escalated ethanol self-administration compared to non-dependent controls. Nor-BNI is expected to selectively decrease ethanol self-administration in the dependent animals.[8][10]
Visualizations
Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathway involving the kappa-opioid receptor and the logical workflow of a typical relapse experiment using nor-BNI.
References
- 1. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Trigger for Opioid Misuse: Chronic Pain and Stress Dysregulate the Mesolimbic Pathway and Kappa Opioid System [frontiersin.org]
- 3. KOR Control over Addiction Processing: An Exploration of the Mesolimbic Dopamine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the kappa opioid receptor antagonist, this compound, on stress and drug-induced reinstatement of nicotine-conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the kappa opioid receptor antagonist, this compound, on stress and drug-induced reinstatement of nicotine-conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [rex.libraries.wsu.edu]
- 10. Systemic κ-opioid receptor antagonism by nor-binaltorphimine reduces dependence-induced excessive alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the kappa opioid receptor antagonist nor-binaltorphimine (nor-BNI) on cocaine versus food choice and extended-access cocaine intake in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the kappa opioid receptor antagonist nor-binaltorphimine (nor-BNI) on cocaine vs. food choice and extended-access cocaine intake in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nor-BNI Antagonism of Kappa Opioid Agonist-Induced Reinstatement of Ethanol-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Nor-BNI Antagonism of Kappa Opioid Agonist-Induced Reinstatement of Et" by Erin Harshberger, Emily A. Gilson et al. [scholarworks.gvsu.edu]
- 15. Repeated Administration of this compound Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Norbinaltorphimine (nor-BNI) for the Investigation of Stress and Depression-Like Behaviors
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Repeated Administration of this compound Produces Cumulative Kappa Opioid Receptor Inactivation [frontiersin.org]
- 3. Effects of the kappa opioid receptor antagonist, this compound, on stress and drug-induced reinstatement of nicotine-conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of kappa-opioid receptors in stress and anxiety-related behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Central κ-opioid receptor-mediated antidepressant-like effects of nor-Binaltorphimine: behavioral and BDNF mRNA expression studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central kappa-opioid receptor-mediated antidepressant-like effects of nor-Binaltorphimine: behavioral and BDNF mRNA expression studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central kappa-opioid receptor-mediated antidepressant effects of nor-binaltorphimine [opioids.wiki]
- 10. researchgate.net [researchgate.net]
- 11. Kappa opioid receptor in nucleus accumbens regulates depressive-like behaviors following prolonged morphine withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stress-Induced Changes in the Endogenous Opioid System Cause Dysfunction of Pain and Emotion Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sex Differences in the Effects of a Kappa Opioid Receptor Antagonist in the Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Intracerebroventricular (ICV) and Systemic Administration of nor-Binaltorphimine (nor-BNI)
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Nor-binaltorphimine (nor-BNI) is a highly selective and potent antagonist of the kappa-opioid receptor (KOR), a key player in modulating pain, mood, and addiction. Its exceptionally long duration of action makes it a valuable tool in neuroscience research. The choice between intracerebroventricular (ICV) and systemic administration of nor-BNI is a critical experimental design consideration that significantly impacts the pharmacokinetic and pharmacodynamic profile of the compound. ICV administration delivers nor-BNI directly into the cerebrospinal fluid (CSF), bypassing the blood-brain barrier and allowing for targeted central nervous system (CNS) effects with smaller doses. In contrast, systemic administration (e.g., subcutaneous or intraperitoneal) is less invasive but requires higher doses to achieve sufficient CNS concentrations, and it also engages peripheral KORs.
These application notes provide a detailed comparison of ICV and systemic administration of nor-BNI, summarizing key quantitative data, offering detailed experimental protocols, and visualizing relevant biological pathways and workflows.
Data Presentation
The following tables summarize quantitative data comparing ICV and systemic administration of nor-BNI, compiled from various preclinical studies.
Table 1: Pharmacokinetic and Pharmacodynamic Comparison of ICV vs. Systemic nor-BNI Administration
| Parameter | Intracerebroventricular (ICV) Administration | Systemic (Subcutaneous/Intraperitoneal) Administration | Key Insights |
| Typical Dose Range (Rodents) | 10 - 20 µg per animal | 5 - 20 mg/kg | ICV administration requires significantly lower doses to achieve central KOR antagonism.[1] |
| Onset of Action | Delayed, with peak effects observed around 24 hours post-administration.[1] | Delayed, with antagonism gradually increasing and reaching a plateau after 2 hours.[2] | Both routes exhibit a characteristic delayed onset of action. |
| Duration of Antagonism | Long-lasting, with effects persisting for at least 3 to 4 weeks after a single administration.[3] | Extremely long-lasting, with antagonist effects detectable for several weeks to months.[4][5] | Both administration routes lead to a prolonged blockade of KORs. |
| Brain Tissue Presence | nor-BNI is detectable in brain homogenates for up to 21 days following a single 30 nmol injection.[6] | nor-BNI is detectable in brain tissue for at least 21-28 days after a single 30 mg/kg injection.[7] | The sustained presence of nor-BNI in the brain contributes to its long-lasting effects, regardless of the administration route. |
| Selectivity | Highly selective for central KORs. | Selective for KORs, but may have transient, mild affinity for mu-opioid receptors shortly after administration.[4] | ICV administration offers higher initial selectivity for central KORs. |
Table 2: Behavioral Effects of ICV vs. Systemic nor-BNI Administration
| Behavioral Paradigm | ICV Administration | Systemic Administration | Key Insights |
| Antidepressant-like Effects (Forced Swim Test) | A 20 µg dose decreased immobility and increased swimming and climbing in rats.[1] | Systemic administration has been shown to produce antidepressant-like effects in various animal models. | Both routes of administration produce antidepressant-like behavioral outcomes. |
| Ethanol Self-Administration | Acutely reduces escalated ethanol self-administration in dependent animals.[4] | Reduces dependence-induced excessive alcohol self-administration in rats.[4][8][9] | Both central and systemic KOR antagonism can modulate alcohol-seeking behavior. |
| Morphine Withdrawal | Not explicitly detailed in the provided results. | A 20 mg/kg dose decreased signs of morphine withdrawal and conditioned place aversion in rats.[10] | Systemic KOR antagonism can alleviate the aversive effects of opioid withdrawal. |
| Antinociception | A single 10 µg dose can block kappa-opioid agonist-induced antinociception for at least 21 days.[3] | A single 10 mg/kg dose can block kappa-opioid agonist-induced antinociception for up to 14 days in mice.[6] | Both administration routes effectively block KOR-mediated analgesia for an extended period. |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Rodents
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rodent for subsequent ICV injections of nor-BNI.
Materials:
-
nor-BNI dihydrochloride
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula and dummy cannula
-
Injection cannula
-
Dental cement
-
Sutures or wound clips
-
Antiseptic solution and sterile swabs
-
Analgesics for post-operative care
Procedure:
-
Animal Preparation: Anesthetize the animal and mount it in the stereotaxic apparatus. Ensure the skull is level.
-
Surgical Site Preparation: Shave the scalp and clean the area with an antiseptic solution.
-
Incision: Make a midline incision to expose the skull.
-
Bregma Identification: Identify and clear the bregma landmark.
-
Drilling: Using the appropriate stereotaxic coordinates for the lateral ventricle (e.g., for mice: AP -0.2 mm, ML ±1.0 mm, DV -2.5 mm from bregma), drill a small hole through the skull.
-
Cannula Implantation: Slowly lower the guide cannula to the target depth.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Closure: Suture the incision around the implant.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before any injections. Keep the dummy cannula in place when not injecting.
-
Injection Procedure:
-
Gently restrain the conscious animal.
-
Remove the dummy cannula and insert the injection cannula, which should extend slightly beyond the guide cannula.
-
Infuse the nor-BNI solution (typically 1-5 µL for rats, 0.5-2 µL for mice) at a slow rate (e.g., 0.5 µL/min).
-
Leave the injector in place for an additional minute to allow for diffusion.
-
Withdraw the injector and replace the dummy cannula.
-
Protocol 2: Systemic Administration of nor-BNI in Rodents
This protocol describes the subcutaneous (s.c.) or intraperitoneal (i.p.) injection of nor-BNI.
Materials:
-
nor-BNI dihydrochloride
-
Sterile saline
-
Syringes and needles (appropriate gauge for the route and animal size)
-
Animal scale
Procedure:
-
Drug Preparation: Dissolve nor-BNI in sterile saline to the desired concentration. Gentle warming and vortexing may be required to fully dissolve the compound.
-
Dose Calculation: Weigh the animal to accurately calculate the injection volume based on the target dose (e.g., in mg/kg).
-
Subcutaneous (s.c.) Injection:
-
Gently restrain the animal.
-
Lift a fold of skin on the back, between the shoulder blades.
-
Insert the needle into the "tent" of skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution.
-
-
Intraperitoneal (i.p.) Injection:
-
Gently restrain the animal, securing the head and tilting the body slightly downwards.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered the intestines or bladder.
-
Inject the solution.
-
-
Post-injection Monitoring: Return the animal to its home cage and monitor for any adverse reactions.
Visualizations
Kappa-Opioid Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the kappa-opioid receptor. Nor-BNI, as an antagonist, blocks the binding of endogenous ligands (like dynorphin) or exogenous agonists to the KOR, thereby inhibiting these downstream effects. The long-lasting antagonism of nor-BNI is believed to involve the activation of the c-Jun N-terminal kinase (JNK) pathway.
Caption: Kappa-Opioid Receptor Signaling and nor-BNI Action.
Experimental Workflow: ICV vs. Systemic Administration
The following diagram outlines the key steps and decision points when choosing between ICV and systemic administration of nor-BNI in a research setting.
Caption: Decision workflow for nor-BNI administration route.
Conclusion
The choice between ICV and systemic administration of nor-BNI depends on the specific research question. ICV administration is ideal for studies focused on the central effects of KOR antagonism, offering high target engagement with lower doses and minimizing peripheral confounds. Systemic administration provides a less invasive alternative that is suitable for investigating the combined central and peripheral roles of KORs in various physiological and behavioral processes. Both methods produce a characteristic long-lasting antagonism, a key feature to consider in experimental design and data interpretation. The provided protocols and visualizations serve as a guide for researchers to effectively utilize nor-BNI in their studies.
References
- 1. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, Norbinaltorphimine, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic evidence for the long-lasting effect of nor-binaltorphimine, a potent kappa opioid receptor antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic κ-opioid receptor antagonism by nor-binaltorphimine reduces dependence-induced excessive alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Norbinaltorphimine (nor-BNI) Solutions for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Norbinaltorphimine (nor-BNI) solutions intended for in vivo injection in a research setting. This compound is a potent and highly selective kappa-opioid receptor antagonist with a long duration of action, making it a valuable tool in pharmacological studies. Proper solution preparation is critical to ensure accurate dosing, bioavailability, and animal welfare.
Compound Specifications
This compound is typically supplied as a dihydrochloride salt, a white to off-white solid. It is essential to refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis for precise concentration calculations.
| Property | Value | Source |
| Molecular Weight | ~734.7 g/mol (dihydrochloride) | [1][2][3] |
| Purity | ≥98% (typically by HPLC) | [1][2][3] |
| Storage (Solid) | -20°C, under desiccating conditions | [1][2] |
Solubility Data
The choice of solvent is dictated by the desired concentration, administration route, and vehicle compatibility. Nor-BNI dihydrochloride exhibits good solubility in aqueous solutions.
| Solvent | Solubility | Notes | Source |
| Water | Soluble up to 50 mM | Gentle warming and sonication may be required to aid dissolution. | [1][2][3][4] |
| DMSO | Soluble up to 25 mM - ≥ 100 mg/mL | Use freshly opened DMSO as it is hygroscopic, which can affect solubility. | [1][4][5] |
| Saline (0.9%) | Commonly used as a vehicle for water-soluble drugs. Nor-BNI is dissolved in saline for injection. | [6][7] | |
| Co-solvent Formulation | ≥ 2.5 mg/mL (3.40 mM) | A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used. | [5][8] |
Experimental Protocols
Below are detailed protocols for preparing nor-BNI solutions for injection. The choice of protocol will depend on the experimental requirements.
Protocol 1: Preparation of Nor-BNI in Saline (for Subcutaneous or Intraperitoneal Injection)
This is the most straightforward method for preparing nor-BNI for in vivo studies, particularly for subcutaneous (s.c.) or intraperitoneal (i.p.) administration.
Materials:
-
This compound dihydrochloride (nor-BNI)
-
Sterile 0.9% saline solution
-
Sterile vials
-
Calibrated balance
-
Spatula
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass of nor-BNI: Based on the desired concentration and final volume, calculate the amount of nor-BNI needed. For example, for a 10 mg/kg dose in a mouse with an injection volume of 10 mL/kg, a 1 mg/mL solution is required.
-
Weigh the nor-BNI: Accurately weigh the calculated amount of nor-BNI powder using a calibrated balance and transfer it to a sterile vial.
-
Add the saline: Add the desired volume of sterile 0.9% saline to the vial.
-
Dissolve the compound: Vortex the solution until the nor-BNI is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Sterile filter the solution: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the solution into a new sterile vial. This step is crucial to remove any potential microbial contamination.
-
Storage: Prepared solutions should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at 2-8°C. For long-term storage, it is recommended to store aliquots at -20°C for up to one month or -80°C for up to six months.[4][8]
Protocol 2: Preparation of Nor-BNI in a Co-solvent Vehicle (for Higher Concentrations)
For experiments requiring higher concentrations of nor-BNI that may not be readily achievable in saline alone, a co-solvent system can be employed.
Materials:
-
This compound dihydrochloride (nor-BNI)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% saline solution
-
Sterile vials
-
Calibrated balance and pipettes
Procedure:
-
Prepare the co-solvent vehicle: In a sterile container, prepare the vehicle by combining the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][8] For example, to make 10 mL of the vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of saline.
-
Weigh the nor-BNI: Accurately weigh the required amount of nor-BNI and place it in a sterile vial.
-
Dissolve in DMSO: Add the DMSO portion of the vehicle to the nor-BNI and vortex until it is fully dissolved.
-
Add PEG300 and Tween-80: Sequentially add the PEG300 and Tween-80, mixing thoroughly after each addition.
-
Add saline: Finally, add the saline to reach the final volume and mix until a clear solution is obtained. Sonication may be used to aid dissolution.[5]
-
Storage: Store the prepared solution in aliquots at -20°C or -80°C as described in Protocol 1.
Administration Routes
The most common routes of administration for nor-BNI in animal studies are subcutaneous (s.c.) and intraperitoneal (i.p.).[7][9] The choice of route can influence the pharmacokinetics of the compound. For central nervous system studies, direct administration routes such as intracisternal injection have also been used, though this requires specialized surgical procedures.[10]
Diagrams
Below are diagrams illustrating key processes and concepts related to the preparation and use of nor-BNI solutions.
References
- 1. rndsystems.com [rndsystems.com]
- 2. nor-Binaltorphimine (nor-BNI) (CAS 113158-34-2) | Abcam [abcam.com]
- 3. ≥98% (HPLC), solid, κ-opioid receptor antagonist, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound dihydrochloride | Opioid Receptor | TargetMol [targetmol.com]
- 6. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repeated Administration of this compound Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Differential effects of systemically administered nor-binaltorphimine (nor-BNI) on kappa-opioid agonists in the mouse writhing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracisternal Nor-Binaltorphimine Distinguishes Central and Peripheral κ-Opioid Antinociception in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Studies with nor-Binaltorphimine (nor-BNI)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting long-term studies using nor-binaltorphimine (nor-BNI), a potent and selective kappa-opioid receptor (KOR) antagonist. The information presented here is intended to facilitate the investigation of the long-term effects of KOR blockade in various physiological and pathological processes.
Introduction to nor-BNI
Nor-binaltorphimine (nor-BNI) is a highly selective antagonist for the kappa-opioid receptor (KOR) with a remarkably long duration of action.[1][2] Unlike many receptor antagonists, a single administration of nor-BNI can produce a blockade of KORs that can last for several days to weeks.[1][3][4] This prolonged action is not solely due to its pharmacokinetic profile but involves the activation of intracellular signaling cascades, particularly the c-Jun N-terminal kinase (JNK) pathway, leading to a long-term functional inactivation of the receptor.[5][6][7][8][9] This unique property makes nor-BNI an invaluable tool for long-term studies investigating the role of the KOR system in conditions such as depression, addiction, and pain.[2][10][11]
Mechanism of Action
Nor-BNI acts as a competitive antagonist at the KOR, meaning it binds to the receptor at the same site as endogenous ligands (e.g., dynorphins) and other KOR agonists, thereby preventing their effects.[12] However, its long-lasting effects are attributed to its ability to induce a state of "functional antagonism" or receptor inactivation.[5][13] This process is initiated by nor-BNI-induced activation of JNK, which leads to downstream events, including new protein synthesis, that result in a sustained reduction in KOR function.[5][6][7] It's important to note that while nor-BNI is highly selective for KOR, some transient and less potent effects at mu-opioid receptors have been observed shortly after administration.[1][14]
Key Signaling Pathways
The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/Go pathway.[15][16] Activation of KOR by an agonist typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[16] The receptor also engages with the β-arrestin pathway, which is often associated with receptor desensitization, internalization, and some of the adverse effects of KOR agonists.[15][17][18] The long-term effects of nor-BNI are uniquely tied to the activation of the JNK signaling cascade, a pathway typically associated with cellular stress and apoptosis, but in this context, it leads to a prolonged inactivation of the KOR.[5][7][8][9]
References
- 1. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 3. Long term kappa-opioid receptor blockade following nor-binaltorphimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extremely long-lasting antagonistic actions of nor-binaltorphimine (nor-BNI) in the mouse tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Duration of Action of a Broad Range of Selective κ-Opioid Receptor Antagonists Is Positively Correlated with c-Jun N-Terminal Kinase-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Central kappa-opioid receptor-mediated antidepressant-like effects of nor-Binaltorphimine: behavioral and BDNF mRNA expression studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Repeated Administration of this compound Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 16. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Norbinaltorphimine dosage for maximal KOR antagonism
Welcome to the technical support center for Norbinaltorphimine (nor-BNI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental design and troubleshooting common issues encountered when using this potent and long-acting kappa-opioid receptor (KOR) antagonist.
Frequently Asked Questions (FAQs)
General Properties
Q1: What is this compound (nor-BNI) and what is its primary mechanism of action?
A1: this compound, commonly known as nor-BNI, is a highly potent and selective antagonist for the kappa-opioid receptor (KOR).[1][2] Its primary mechanism involves competitively blocking the binding of endogenous and exogenous KOR agonists (like dynorphin) to the receptor.[1] This action inhibits downstream signaling pathways, such as the inhibition of adenylate cyclase and modulation of ion channel activity.[1] Interestingly, the long-term effects of nor-BNI are not due to persistent receptor occupancy but are mediated by a cellular signaling mechanism involving the activation of c-Jun N-terminal kinase (JNK), which leads to a prolonged inactivation of KOR function.[3][4]
Q2: How selective is nor-BNI for the kappa-opioid receptor?
A2: Nor-BNI exhibits high selectivity for the KOR over mu-opioid (MOR) and delta-opioid (DOR) receptors.[2][5] However, this selectivity is time-dependent following administration. In the initial hours (e.g., first 30 minutes), it can show some non-selective effects, including partial antagonism at mu-receptors.[6] Maximal KOR selectivity is typically achieved 24 hours after administration and is maintained for an extended period.[7][8]
Q3: What is the duration of action for nor-BNI?
A3: A key feature of nor-BNI is its exceptionally long duration of action. A single administration can produce KOR antagonism that lasts from several days to several weeks in animal models.[3][6][9] Studies have detected nor-BNI in the mouse brain up to 21 days after a single injection, which corresponds with its prolonged pharmacological effects.[9][10] This long-lasting effect is a critical consideration for experimental design, especially for studies involving repeated testing.
Dosage and Administration
Q4: What is a typical dosage range for nor-BNI in in vivo experiments?
A4: The effective dose of nor-BNI can vary significantly depending on the animal model, route of administration, and the specific research question. Common systemic (subcutaneous or intraperitoneal) doses in rodents range from 5 mg/kg to 20 mg/kg.[6][7][11] However, studies have shown that even lower doses (e.g., 0.1 mg/kg) administered daily can lead to a cumulative and complete blockade of KOR function over 20-30 days.[12] It is crucial to conduct pilot studies to determine the optimal dose for your specific experimental paradigm.
Q5: When should I administer nor-BNI relative to my experimental challenge?
A5: Due to its slow onset of maximal selectivity, it is generally recommended to administer nor-BNI at least 24 hours prior to the administration of a KOR agonist or behavioral test.[7][8] This waiting period allows for the transient, non-selective effects at other opioid receptors to diminish, ensuring that the observed effects are mediated by KOR antagonism.[6]
Q6: How do I prepare nor-BNI for injection?
A6: this compound dihydrochloride is soluble in water and saline.[13] For a typical in vivo preparation, dissolve nor-BNI in sterile saline (0.9% NaCl). Gentle warming or sonication can aid dissolution.[13][14] Some protocols may use a small amount of DMSO as a co-solvent, followed by dilution in PEG300, Tween 80, and saline for specific concentrations.[14] Always prepare fresh solutions and filter sterilize before injection.
Data Summary Tables
Table 1: Receptor Selectivity of this compound
| Receptor Target | Selectivity Profile | Reference |
| KOR (Kappa) | High-affinity, potent, and highly selective antagonist. | [1][2] |
| MOR (Mu) | Much less potent antagonist. Transient, partial antagonism may be observed shortly after administration.[6] | [15] |
| DOR (Delta) | Very low potency as an antagonist. | [15] |
Table 2: Examples of Nor-BNI Dosages Used in Rodent Models
| Animal Model | Dose Range (Systemic) | Pretreatment Time | Purpose of Study | Reference |
| Mouse | 10 mg/kg, i.p. | 1-14 days | Antagonism of KOR-agonist induced antinociception. | [9] |
| Mouse | 5 - 20 mg/kg, s.c. | 1 - 24 hours | Assessing selectivity and duration of KOR antagonism. | [6] |
| Rat | 15 - 20 mg/kg (cumulative), s.c. | 24 hours before each session | Reduction of alcohol self-administration in dependent rats. | [7] |
| Rat | 20 mg/kg, i.p. | 5 hours | Reduction of morphine withdrawal symptoms. | [11] |
| Mouse | 0.1 - 10 mg/kg, i.p. | 24 hours (single) or daily (repeated) | Evaluating cumulative KOR inactivation with low doses. | [12] |
| Rat | 20 mg/kg, i.p. | 24 hours | Attenuation of KOR-agonist induced reinstatement of ethanol-seeking. | [8][16] |
Troubleshooting Guide
Issue 1: I administered nor-BNI but did not observe antagonism of my KOR agonist.
-
Question: Was the pretreatment time sufficient?
-
Question: Was the dose of nor-BNI adequate for the dose of the agonist used?
-
Solution: The antagonism is competitive. A higher dose of a KOR agonist may require a higher dose of nor-BNI to achieve a full blockade. Consult the literature for dose-response studies (see Table 2) and consider running a pilot study to establish the effective dose of nor-BNI for your specific agonist and dose.
-
-
Question: Is your agonist truly KOR-selective?
-
Solution: Verify the selectivity profile of your agonist. If it has activity at other receptors (e.g., MOR), you may be observing effects that are not mediated by KORs and therefore not blocked by nor-BNI.
-
Issue 2: I am seeing unexpected behavioral effects after nor-BNI administration alone.
-
Question: When were the behavioral effects observed?
-
Solution: Shortly after administration (e.g., < 4 hours), nor-BNI can have transient effects on other opioid receptors, which may cause temporary behavioral changes.[6] These should subside after 24 hours.
-
-
Question: Could the effects be related to the KOR system's role in mood?
-
Solution: Blockade of the KOR system is known to produce antidepressant- and anxiolytic-like effects in animal models.[5][17] The behavioral changes you are observing may be a direct result of KOR antagonism. Ensure you have appropriate vehicle-treated control groups to isolate the effects of nor-BNI itself.
-
Issue 3: My results are inconsistent across experiments.
-
Question: Are you accounting for the long-lasting effects of nor-BNI?
-
Solution: A single dose of nor-BNI can remain effective for weeks.[9] If you are re-using animals in different experiments, a washout period of at least 3-4 weeks is recommended. It is often preferable to use naive animals for each nor-BNI experiment to avoid confounding carryover effects.
-
-
Question: Are there sex differences to consider?
-
Solution: Some studies suggest that the effectiveness of nor-BNI and KOR signaling can be influenced by sex and hormonal status.[4][18] For example, estrogen can regulate G protein-coupled receptor kinases, potentially making female mice less sensitive to nor-BNI.[4] Consider including both male and female subjects in your experimental design and analyzing the data accordingly.
-
Visualized Workflows and Pathways
Caption: KOR signaling pathway showing agonist activation and nor-BNI antagonism.
Caption: Troubleshooting flowchart for common nor-BNI experimental issues.
Experimental Protocols
Protocol 1: Systemic Administration of nor-BNI in Mice for Behavioral Testing
-
Materials:
-
This compound dihydrochloride (nor-BNI)
-
Sterile 0.9% saline
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
-
-
Solution Preparation (Example for 10 mg/kg dose):
-
Calculate the required amount of nor-BNI based on the average weight of the mice and the desired injection volume (typically 10 mL/kg).
-
For a 25g mouse, the required dose is 0.25 mg.
-
To inject at 10 mL/kg, the injection volume is 0.25 mL.
-
Therefore, the required concentration is 1 mg/mL.
-
Weigh the appropriate amount of nor-BNI and dissolve it in sterile 0.9% saline to achieve the final concentration. Vortex thoroughly. Gentle warming or brief sonication can be used if solubility is an issue.
-
Once fully dissolved, filter the solution through a 0.22 µm syringe filter into a sterile tube.
-
-
Administration Procedure:
-
Weigh each mouse immediately before injection to calculate the precise volume.
-
Administer the calculated volume of nor-BNI solution via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Administer an equivalent volume of sterile saline to the vehicle control group.
-
Return the animal to its home cage.
-
-
Post-Administration Timeline:
-
Wait for a minimum of 24 hours before proceeding with the KOR agonist challenge or behavioral testing to ensure maximal KOR selectivity.
-
Protocol 2: Conditioned Place Aversion (CPA) to Assess KOR Antagonism
This protocol assumes a standard 3-chamber CPA apparatus.
-
Phase 1: Pre-Conditioning (Day 1)
-
Handle mice for several days prior to the start of the experiment.
-
On Day 1, place each mouse in the central compartment and allow it to freely explore all three chambers for 15 minutes.
-
Record the time spent in each chamber. Animals showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded.
-
-
Phase 2: Conditioning (Days 2-5)
-
Step 2a (nor-BNI Pretreatment): 24 hours before the first conditioning session (i.e., on Day 1 after the pre-test), administer nor-BNI (e.g., 10 mg/kg, i.p.) or vehicle to the respective groups as described in Protocol 1.
-
Step 2b (Conditioning Trials): This phase typically consists of 4 days with one session per day.
-
On Day 2 (Drug Pairing): Administer a KOR agonist (e.g., U50,488H) and immediately confine the mouse to one of the side chambers (the "drug-paired" chamber) for 30 minutes.
-
On Day 3 (Saline Pairing): Administer saline and confine the mouse to the opposite side chamber (the "saline-paired" chamber) for 30 minutes.
-
On Day 4 (Drug Pairing): Repeat the drug pairing.
-
On Day 5 (Saline Pairing): Repeat the saline pairing.
-
-
The assignment of the drug-paired chamber should be counterbalanced across animals.
-
-
Phase 3: Post-Conditioning Test (Day 6)
-
Place the mouse in the central compartment and allow it to freely explore all three chambers for 15 minutes (no injections are given).
-
Record the time spent in each chamber.
-
Expected Outcome: Vehicle-pretreated animals are expected to spend significantly less time in the KOR agonist-paired chamber, indicating aversion. Effective KOR antagonism by nor-BNI should block this aversion, resulting in no significant difference in time spent between the chambers compared to the pre-conditioning test.
-
References
- 1. a-83-01.com [a-83-01.com]
- 2. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Kappa Opioid Receptor Inactivation Depends on Sex and Cellular Site of Antagonist Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nor-BNI Antagonism of Kappa Opioid Agonist-Induced Reinstatement of Ethanol-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic evidence for the long-lasting effect of nor-binaltorphimine, a potent kappa opioid receptor antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Repeated Administration of this compound Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nor-Binaltorphimine dihydrochloride (CAS 113158-34-2): R&D Systems [rndsystems.com]
- 14. This compound dihydrochloride | Opioid Receptor | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. nor-BNI Antagonism of Kappa Opioid Agonist-Induced Reinstatement of Ethanol-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. Effects of the Kappa Opioid Receptor Antagonist, Nor-Binaltorphimine, on Ethanol Intake: Impact of Age and Sex - PMC [pmc.ncbi.nlm.nih.gov]
Onset and duration of Norbinaltorphimine's antagonist effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Norbinaltorphimine (nor-BNI), a potent and long-acting kappa-opioid receptor (KOR) antagonist.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing KOR antagonism shortly after nor-BNI administration?
A1: this compound exhibits a characteristic slow onset of action. Unlike rapidly acting antagonists, the kappa-antagonistic effects of nor-BNI gradually increase over time, typically reaching a plateau around 2 hours after subcutaneous administration in mice.[1] In the initial 30 minutes post-administration, you may observe partial or no antagonism of KOR agonists.[1] It is crucial to allow sufficient time for the antagonist effects to develop.
Q2: What is the expected duration of KOR antagonism after a single dose of nor-BNI?
A2: A key feature of nor-BNI is its exceptionally long duration of action. Following a single administration, the antagonist effects can persist for several days to weeks.[2][3][4][5] In mice, antagonism of KOR agonist-induced antinociception has been observed for up to 14 days after a single intraperitoneal injection and for as long as 28 days following intracerebroventricular administration.[2][5] In rhesus monkeys, antagonist effects have been documented for up to 21 days.[4] Some studies even suggest the duration can extend for several months.[6]
Q3: How long should the washout period be for nor-BNI in my experiments?
A3: Due to its prolonged activity, a significant washout period is required. Pharmacokinetic studies have detected nor-BNI in the mouse brain up to 21 days after a single administration.[2][7] Therefore, a washout period of at least 3 to 4 weeks is recommended to ensure the complete cessation of its antagonist effects. The exact duration may vary depending on the dose administered and the sensitivity of the experimental assay.
Q4: Is nor-BNI selective for the kappa-opioid receptor?
A4: Nor-BNI is highly selective for the KOR.[6][8] However, at higher doses, some transient effects on mu and delta-opioid receptors have been reported shortly after administration.[1][5] The selectivity for the KOR becomes more pronounced over time as the effects on other receptors diminish.[1] Repeated high-dose administration regimens have been shown to produce antagonism at multiple opioid receptor subtypes.[9]
Q5: Is the long-lasting effect of nor-BNI due to irreversible binding to the KOR?
A5: No, the long-lasting antagonism of nor-BNI is not due to irreversible binding.[10] Studies have shown that its effects can be blocked by pretreatment with a rapidly cleared antagonist, suggesting nor-BNI does not persist at the receptor's binding site.[3] The prolonged action is believed to be caused by a functional disruption of KOR signaling, potentially through the activation of c-Jun N-terminal kinase (JNK).[3][10]
Troubleshooting Guides
Problem: Inconsistent or weak KOR antagonism observed.
-
Possible Cause 1: Insufficient time for onset of action.
-
Possible Cause 2: Inappropriate dosage.
-
Solution: Refer to the provided data tables for effective dose ranges in different species and experimental models. A single injection of 10 mg/kg (i.p. or s.c.) is commonly used in mice to achieve long-lasting antagonism.[1][2] Even very low daily doses (e.g., 0.1 mg/kg in mice) can lead to a cumulative and complete blockade of KOR function over 20-30 days.[12]
-
Problem: Unexpected off-target effects observed.
-
Possible Cause: High dose of nor-BNI leading to transient non-selective effects.
-
Solution: If transient mu- or delta-opioid receptor antagonism is a concern, consider reducing the dose of nor-BNI. Alternatively, allow for a longer time interval (e.g., > 4 hours) between nor-BNI administration and the experimental endpoint, as the mu-antagonistic action declines much more rapidly than the kappa-antagonistic action.[1]
-
Data Presentation
Table 1: Onset and Duration of this compound's Antagonist Effects in Mice
| Dose | Route of Admin. | Assay | Onset of Max Effect | Duration of Antagonism | Reference |
| 5 & 20 mg/kg | s.c. | Tail Pinch Test | 2 hours | At least 4 days | [1] |
| 10 mg/kg | i.p. | Warm-Water Tail-Withdrawal | Not specified | Up to 14 days | [2] |
| 1 nmol | i.c.v. | Tail-Flick Test | 1-3 days (peak) | Up to 28 days | [5] |
| 30 mg/kg | s.c. | Pharmacokinetic Analysis | Not applicable | Detected in brain up to 28 days | [7] |
| 0.1 mg/kg (daily) | i.p. | Tail-Flick Test | 20-30 days | At least 1 week post-treatment | [12] |
Table 2: Onset and Duration of this compound's Antagonist Effects in Rhesus Monkeys
| Dose | Route of Admin. | Assay | Onset of Max Effect | Duration of Antagonism | Reference |
| 1.0 mg/kg | s.c. | Warm-Water Tail-Withdrawal | Not specified | Up to 14 days | [4] |
| 3.2 mg/kg | s.c. | Warm-Water Tail-Withdrawal | Not specified | Up to 21 days | [4] |
Experimental Protocols
Protocol 1: Assessment of nor-BNI Antagonism in the Mouse Tail-Flick Test (Adapted from Horan et al., 1992)
-
Animal Model: Male ICR mice.
-
nor-BNI Administration: Administer nor-BNI intracerebroventricularly (i.c.v.) at the desired dose (e.g., 1 nmol).
-
Pretreatment Time: Allow for a pretreatment period ranging from 20 minutes to 28 days.
-
KOR Agonist Challenge: Administer a KOR agonist such as U-69,593 (e.g., 70 nmol, i.c.v.).
-
Behavioral Assessment: Measure the antinociceptive response using the tail-flick test at the time of peak agonist effect.
-
Data Analysis: Compare the dose-response curve of the KOR agonist in nor-BNI pretreated animals to that of vehicle-pretreated controls. A rightward shift in the dose-response curve indicates antagonism.
Protocol 2: Pharmacokinetic Analysis of nor-BNI in Mouse Brain (Adapted from Ueda et al., 2013)
-
Animal Model: Male mice.
-
nor-BNI Administration: Administer nor-BNI subcutaneously (s.c.) at the desired dose (e.g., 20 or 30 mg/kg).
-
Sample Collection: At various time points (e.g., 0.75 hours to 28 days) post-administration, collect brain and serum samples.
-
Sample Preparation: Homogenize brain tissue and process both brain and serum samples for analysis.
-
Quantification: Use high-performance liquid chromatography with an electrochemical detector (HPLC-ECD) to quantify the concentration of nor-BNI in the samples.
-
Data Analysis: Plot the concentration of nor-BNI in the brain and serum over time to determine its pharmacokinetic profile, including its elimination rate and brain/serum ratio.
Visualizations
Caption: Experimental workflow for assessing nor-BNI's antagonist effects.
Caption: Proposed signaling pathway for nor-BNI's long-lasting antagonism.
References
- 1. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kappa opioid antagonist effects of systemically administered nor-binaltorphimine in a thermal antinociception assay in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extremely long-lasting antagonistic actions of nor-binaltorphimine (nor-BNI) in the mouse tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetic evidence for the long-lasting effect of nor-binaltorphimine, a potent kappa opioid receptor antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence that nor-binaltorphimine can function as an antagonist at multiple opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. µ-Opioid receptor antagonism facilitates the anxiolytic-like effect of oxytocin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repeated Administration of this compound Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Norbinaltorphimine at high doses
Welcome to the Technical Support Center for Norbinaltorphimine (nor-BNI). This resource is designed for researchers, scientists, and drug development professionals to address potential off-target effects of nor-BNI, particularly at high doses, and to provide guidance for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Is this compound (nor-BNI) a completely selective kappa-opioid receptor (KOR) antagonist?
A1: this compound is highly selective for the kappa-opioid receptor (KOR).[1][2] However, some studies have reported transient, weak antagonist activity at the mu-opioid receptor (MOR) shortly after administration, particularly at higher doses.[3] This effect is generally short-lived, in contrast to its long-lasting antagonism at the KOR.[3] Its selectivity for KOR over the delta-opioid receptor (DOR) is consistently high.[2]
Q2: What are the known off-target effects of nor-BNI at high doses?
A2: At high concentrations, besides the transient mu-opioid receptor antagonism, nor-BNI has been investigated for binding to a wide range of non-opioid receptors and transporters. One study found weak binding to the α2C-adrenoceptor.[4] It is important to consider that at very high doses (e.g., 100 mg/kg), while not typically lethal in mice, the potential for interaction with other targets increases.[4] Researchers should be cautious of potential confounding effects in behavioral studies that are not mediated by KOR antagonism.
Q3: How long do the antagonist effects of nor-BNI last?
A3: A key characteristic of nor-BNI is its exceptionally long duration of action at the KOR, which can persist for weeks to months after a single administration.[5][6] This prolonged effect is thought to be due to its pharmacokinetic properties and potential induction of long-lasting changes in KOR signaling. In contrast, any off-target effects at the mu-opioid receptor are transient and typically dissipate within a few hours.[3]
Q4: I am observing unexpected or inconsistent results in my behavioral experiments with high-dose nor-BNI. What could be the cause?
A4: Inconsistent results can arise from several factors. The transient mu-opioid antagonism could influence behaviors in the initial hours after administration.[3] The long-lasting KOR antagonism means that repeated dosing can lead to cumulative receptor inactivation, which might not be immediately apparent.[5][6] Furthermore, stress and the specific animal model can influence the outcomes of behavioral studies involving the KOR system.[7][8] It is crucial to have appropriate washout periods and to carefully consider the timing of your behavioral tests relative to nor-BNI administration.
Troubleshooting Guides
Issue 1: High Variability in In Vivo Experimental Results
-
Potential Cause: Inconsistent drug administration, animal stress, or inherent biological variability.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure consistent route, volume, and timing of nor-BNI administration. For intraperitoneal injections, verify proper technique.
-
Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to the housing and experimental conditions to minimize stress-induced variability.[9]
-
Control for Circadian Rhythm: Conduct experiments at the same time of day to account for diurnal variations in opioid receptor expression and function.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological differences.[10]
-
Consider Sex Differences: Opioid receptor signaling can be influenced by sex hormones. It is advisable to either use a single sex or have sufficient numbers of both males and females to analyze the data separately.[9]
-
Issue 2: Apparent Lack of Efficacy or Unexpected Agonist-like Effects
-
Potential Cause: Timing of the experiment, transient off-target effects, or issues with the test agonist.
-
Troubleshooting Steps:
-
Verify Timing of Antagonism: Remember that nor-BNI's KOR antagonism has a slow onset. For acute studies, a pre-treatment time of several hours to 24 hours is often necessary to ensure maximal KOR blockade and to allow transient off-target effects to subside.[3]
-
Evaluate Agonist Specificity and Potency: Ensure the kappa agonist you are using is selective and used at an appropriate dose. In some cases, high doses of certain kappa agonists may have activity at other receptors.[11]
-
Control for Off-Target MOR Antagonism: If your experiment is conducted shortly after nor-BNI administration, consider that transient MOR antagonism could be influencing the results. A time-course study can help to delineate these effects.
-
Quantitative Data
Table 1: this compound Binding Affinity (Ki) at Opioid Receptors
| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |
| Kappa (KOR) | Human | [3H]Diprenorphine | 0.16 | [12] |
| Kappa (KOR) | Rat | [3H]U69,593 | 0.24 | [12] |
| Kappa (KOR) | Guinea Pig | [3H]U69,593 | 0.036 | [13] |
| Mu (MOR) | Guinea Pig | [3H]DAMGO | 47 | [12] |
| Delta (DOR) | Guinea Pig | [3H]DPDPE | 22 | [12] |
Table 2: this compound Functional Activity (IC50/EC50) at Opioid Receptors
| Assay Type | Receptor Subtype | Species/Cell Line | Agonist | IC50 (nM) | EC50 (nM) | Reference |
| [35S]GTPγS Binding | Kappa (KOR) | Guinea Pig Caudate | U69,593 | 0.19 | - | [13] |
| [35S]GTPγS Binding | Kappa (KOR) | Guinea Pig Caudate | (+)-Tifluadom | 13.9 | - | [13] |
| β-arrestin Recruitment | Kappa (KOR) | Human U2OS cells | U69,593 | 2.5 | - | [12] |
| [35S]GTPγS Binding | Delta (DOR) | Human CHO cells | - | - | 380 | [12] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound
This protocol describes a competitive binding assay to determine the affinity of nor-BNI for opioid receptors expressed in cell membranes.
1. Membrane Preparation:
- Culture cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells) to confluency.
- Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and large debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.
- Resuspend the final pellet in assay buffer, determine the protein concentration, and store at -80°C.[14]
2. Binding Assay:
- In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]U69,593 for KOR), and varying concentrations of nor-BNI.
- To determine non-specific binding, include wells with an excess of a non-labeled ligand.
- Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[15]
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the specific binding as a function of the log concentration of nor-BNI.
- Determine the IC50 value (the concentration of nor-BNI that inhibits 50% of specific radioligand binding) by non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
Protocol 2: cAMP Functional Assay for this compound
This protocol measures the ability of nor-BNI to antagonize agonist-induced inhibition of cAMP production in cells expressing Gi-coupled opioid receptors.
1. Cell Preparation:
- Culture cells stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).
- On the day of the assay, detach the cells and resuspend them in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[17]
2. Antagonist Pre-incubation:
- Add varying concentrations of nor-BNI to the wells of a microplate.
- Add the cell suspension to the wells and pre-incubate for 15-30 minutes to allow nor-BNI to bind to the receptors.[17]
3. Agonist Stimulation:
- Prepare a solution containing a known concentration of a suitable opioid agonist (e.g., U50,488 for KOR) and a stimulant of adenylyl cyclase (e.g., forskolin). The agonist concentration should be at its EC80 to allow for a clear window of antagonism.
- Add the agonist/forskolin solution to the wells to initiate the reaction.
- Incubate for a defined period (e.g., 30 minutes) at room temperature.[18]
4. cAMP Detection:
- Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or bioluminescence-based assays).[19][20]
5. Data Analysis:
- Generate a standard curve to quantify cAMP concentrations from the assay signal.
- Normalize the data to the response of the agonist alone (0% inhibition) and the forskolin-only control (100% inhibition).
- Plot the normalized response against the log concentration of nor-BNI and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]
Visualizations
Caption: Kappa-Opioid Receptor (KOR) Signaling Pathway Antagonized by Nor-BNI.
Caption: General Experimental Workflow for Nor-BNI Functional Assays.
References
- 1. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repeated Administration of this compound Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repeated Administration of this compound Produces Cumulative Kappa Opioid Receptor Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the kappa opioid receptor antagonist, this compound, on stress and drug-induced reinstatement of nicotine-conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the kappa opioid receptor antagonist, this compound, on stress and drug-induced reinstatement of nicotine-conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Differential effects of systemically administered nor-binaltorphimine (nor-BNI) on kappa-opioid agonists in the mouse writhing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nor-binaltorphimine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Opioid peptide receptor studies. 10. Nor-BNI differentially inhibits kappa receptor agonist-induced G-protein activation in the guinea pig caudate: further evidence of kappa receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. m.youtube.com [m.youtube.com]
Troubleshooting inconsistent results in nor-BNI experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nor-binaltorphimine (nor-BNI). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is nor-BNI and what is its primary mechanism of action?
Nor-binaltorphimine (nor-BNI) is a highly selective and potent antagonist of the kappa-opioid receptor (KOR).[1][2] Its primary mechanism of action is to block the binding of endogenous and exogenous KOR agonists, thereby inhibiting KOR-mediated signaling. It is characterized by a slow onset of action and an exceptionally long duration of effect, which can last for days to weeks after a single administration.[3][4][5]
Q2: What are the common research applications of nor-BNI?
Due to its high selectivity for the KOR, nor-BNI is widely used in preclinical research to investigate the role of the kappa-opioid system in various physiological and pathological processes, including:
-
Pain perception: To study the involvement of KORs in analgesia.[4][6]
-
Addiction and relapse: To investigate the role of the KOR system in the rewarding and aversive effects of drugs of abuse.[7][8]
-
Depression and anxiety: To explore the contribution of KORs to mood regulation and stress-related behaviors.
-
Neuroprotection: To examine the potential of KOR antagonism in mitigating neuronal damage.
Q3: How should nor-BNI be stored and handled?
Proper storage and handling are crucial for maintaining the integrity and efficacy of nor-BNI.
-
Storage of solid compound: Store the solid form of nor-BNI at -20°C.
-
Stock solutions: Prepare stock solutions in a suitable solvent such as water or DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for up to 6 months at -80°C and 1 month at -20°C.[9]
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent or unexpected results in experiments using nor-BNI.
| Problem | Potential Cause | Recommended Solution |
| Lack of or weak KOR antagonism | Insufficient pretreatment time: Nor-BNI has a slow onset of action, and its maximal selective KOR antagonism is not immediate.[2] | Administer nor-BNI at least 24 hours prior to the experimental challenge to ensure maximal and selective KOR antagonism.[8] For some paradigms, a longer pretreatment time of several days may be necessary. |
| Inadequate dose: The effective dose of nor-BNI can vary depending on the animal species, route of administration, and the specific experimental paradigm. | Conduct a dose-response study to determine the optimal dose for your specific experimental conditions. Doses in rodents typically range from 10-20 mg/kg for systemic administration.[10][11] | |
| Degradation of nor-BNI: Improper storage or handling of the compound or its solutions can lead to loss of potency. | Ensure nor-BNI is stored correctly (see Q3 in FAQs). Prepare fresh solutions and avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments | Variability in drug administration: Inconsistent injection volumes or techniques can lead to variable drug exposure. | Use precise and consistent administration techniques. For subcutaneous or intraperitoneal injections, ensure proper placement and volume. |
| Sex differences: The effects of nor-BNI can be influenced by sex hormones, particularly estrogen, which can reduce its efficacy in females. | Consider the sex of the animals as a biological variable. In female rodents, the phase of the estrous cycle may influence results. | |
| Animal strain differences: Different rodent strains can exhibit varying sensitivities to opioid ligands. | Be consistent with the animal strain used throughout the study. If comparing results across studies, consider potential strain-dependent effects. | |
| Transient, non-KOR mediated effects observed | Off-target effects: Shortly after administration (within the first few hours), nor-BNI can exhibit transient, low-affinity binding to mu- and delta-opioid receptors.[12] | To ensure KOR selectivity, allow for a sufficient pretreatment time (at least 24 hours) for the transient off-target effects to dissipate.[8] |
| Biased agonism: Nor-BNI can act as a biased agonist, activating c-Jun N-terminal kinase (JNK) signaling pathways independent of G-protein coupling.[13][14][15][16] This can lead to long-term changes in KOR function. | Be aware of the potential for JNK-mediated effects. If investigating signaling pathways, consider including control experiments to assess JNK activation. In some cases, the long-term effects of nor-BNI may be mediated by this mechanism rather than simple receptor blockade. | |
| Difficulty dissolving nor-BNI | Improper solvent or technique: Nor-BNI dihydrochloride is generally soluble in water and saline, but may require assistance to fully dissolve. | Use sterile water or saline as the vehicle. Gentle warming and sonication can aid in dissolution.[9] For in vitro studies, DMSO is a common solvent. |
Experimental Protocols
Below are detailed methodologies for common experiments involving nor-BNI.
In Vivo Antagonism of KOR Agonist-Induced Analgesia (Mouse Tail-Withdrawal Test)
This protocol assesses the ability of nor-BNI to block the analgesic effects of a KOR agonist, such as U-50,488H.
Materials:
-
nor-BNI
-
KOR agonist (e.g., U-50,488H)
-
Vehicle (e.g., sterile saline)
-
Water bath maintained at 52-55°C
-
Stopwatch
-
Male mice (e.g., C57BL/6)
Procedure:
-
Habituation: Acclimate the mice to the testing room and handling for at least 1-2 days prior to the experiment.
-
nor-BNI Administration: Administer nor-BNI (e.g., 10 mg/kg, intraperitoneally) or vehicle to the mice. A pretreatment time of at least 24 hours is recommended.[10]
-
Baseline Latency: At the time of testing (24 hours after nor-BNI/vehicle), gently restrain the mouse and immerse the distal third of its tail into the warm water bath. Start the stopwatch immediately.
-
Measurement: Record the latency (in seconds) for the mouse to flick or withdraw its tail from the water. A cut-off time (e.g., 15-20 seconds) should be established to prevent tissue damage.
-
KOR Agonist Administration: Administer the KOR agonist (e.g., U-50,488H, 10 mg/kg, subcutaneous) or vehicle.
-
Post-Agonist Latency: At the time of peak agonist effect (e.g., 30 minutes after U-50,488H administration), repeat the tail-withdrawal latency measurement.
-
Data Analysis: Compare the tail-withdrawal latencies between the different treatment groups. Effective KOR antagonism by nor-BNI will be demonstrated by a significant reduction in the analgesic effect of the KOR agonist.
Conditioned Place Preference (CPP) Paradigm
This protocol is used to assess the role of the KOR system in the rewarding or aversive properties of a drug.
Apparatus:
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
Procedure:
-
Pre-Conditioning (Habituation): On day 1, place the mouse in the central chamber and allow it to freely explore all three chambers for a set period (e.g., 15-30 minutes). Record the time spent in each chamber to establish baseline preference.
-
Conditioning Phase (Days 2-5):
-
Drug Pairing: On alternate days (e.g., days 2 and 4), administer the drug of interest and confine the mouse to one of the outer chambers for a set period (e.g., 30 minutes).
-
Vehicle Pairing: On the other days (e.g., days 3 and 5), administer the vehicle and confine the mouse to the opposite outer chamber for the same duration.
-
The drug-paired chamber can be assigned in a biased (e.g., the initially non-preferred chamber) or unbiased (randomly assigned) manner.
-
-
nor-BNI Administration: To test the effect of KOR antagonism on the acquisition of CPP, administer nor-BNI (e.g., 10-20 mg/kg, i.p.) at least 24 hours before the start of the conditioning phase. To test its effect on the expression of CPP, administer nor-BNI 24 hours before the test day.
-
Test Day (Day 6): Place the mouse in the central chamber and allow it to freely explore all three chambers for the same duration as in the pre-conditioning phase. Record the time spent in each chamber.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber on the test day compared to the pre-conditioning day indicates a conditioned place preference. A significant decrease indicates a conditioned place aversion. The effect of nor-BNI is determined by its ability to block the development or expression of this preference or aversion.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of KOR activation and nor-BNI action.
Experimental Workflow: In Vivo Antagonism Study
Caption: Workflow for an in vivo nor-BNI antagonism experiment.
Logical Relationship: Troubleshooting Inconsistent Results
Caption: Logical approach to troubleshooting inconsistent nor-BNI results.
References
- 1. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 2. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extremely long-lasting antagonistic actions of nor-binaltorphimine (nor-BNI) in the mouse tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long term kappa-opioid receptor blockade following nor-binaltorphimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nor-BNI Antagonism of Kappa Opioid Agonist-Induced Reinstatement of Ethanol-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Repeated Administration of this compound Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Duration of Action of a Broad Range of Selective κ-Opioid Receptor Antagonists Is Positively Correlated with c-Jun N-Terminal Kinase-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Opioid Receptor Antagonists in Regulation of Blood Pressure and T-Cell Activation in Mice Selected for High Analgesia Induced by Swim Stress - PMC [pmc.ncbi.nlm.nih.gov]
Norbinaltorphimine stability in solution and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of norbinaltorphimine (nor-BNI). Find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: How should I store powdered this compound?
Solid this compound dihydrochloride should be stored at -20°C under desiccating conditions.[1] When stored properly, the powder is stable for up to three years.[2][3]
Q2: What is the best solvent for preparing this compound stock solutions?
This compound dihydrochloride is soluble in both water and dimethyl sulfoxide (DMSO). Solubility has been reported up to 50 mM in water and at least 100 mg/mL in DMSO.[1][2] For aqueous solutions, gentle warming and sonication can aid dissolution.[2][3] When using DMSO, it is advisable to use a fresh, unopened bottle as hygroscopic DMSO can negatively impact solubility.[2]
Q3: How should I store this compound stock solutions?
For optimal stability, aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Stored at -80°C, the solution is stable for up to 6 months.[2][4] If stored at -20°C, it is recommended to use the solution within one month.[2][4]
Q4: Is this compound stable in aqueous solutions at room temperature?
While specific quantitative data on room temperature stability in solution is limited in the provided search results, it is general best practice for opioid peptides and similar compounds to minimize the time they are kept in solution at room temperature. For experimental use, it is recommended to prepare working dilutions fresh from a frozen stock solution immediately before the experiment.
Q5: My this compound seems to have lost its antagonistic effect in my long-term in vivo studies. Is this due to instability?
Not necessarily. This compound is known for its exceptionally long duration of action in vivo, with effects lasting from 14 to 21 days.[5] This prolonged effect is not due to persistent binding to the kappa-opioid receptor (KOR), but rather to its action as a biased agonist that activates the c-Jun N-terminal kinase (JNK) signaling pathway.[5][6][7] This leads to a long-term inactivation of the receptor.[5] Therefore, a perceived loss of effect might be due to this receptor inactivation rather than the chemical instability of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder | - Incomplete mixing- Incorrect solvent choice- Hygroscopic DMSO | - For aqueous solutions, try gentle warming and sonication.[2][3]- Ensure you are using an appropriate solvent (water or DMSO) at a suitable concentration.- Use a fresh, unopened bottle of DMSO.[2] |
| Precipitation observed in stock solution after thawing | - Solution was not fully dissolved initially- Freeze-thaw cycles | - Ensure the compound is fully dissolved before freezing.- Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[2] |
| Inconsistent experimental results | - Improper storage of stock solutions- Degradation of working solutions- Long-term receptor inactivation | - Store stock solutions at -80°C for long-term stability.[2][4]- Prepare working dilutions fresh for each experiment.- Be mindful of this compound's long-lasting in vivo effects mediated by JNK signaling.[5][6][7] |
Quantitative Data Summary
| Parameter | Solvent | Concentration | Storage Temperature | Stability | Reference |
| Powder | N/A | N/A | -20°C | Up to 3 years | [3] |
| Stock Solution | Water | Up to 50 mM | -20°C | Up to 1 month | |
| Stock Solution | Water | Up to 50 mM | -80°C | Up to 6 months | [2] |
| Stock Solution | DMSO | ≥ 100 mg/mL | -20°C | Up to 1 month | [2] |
| Stock Solution | DMSO | ≥ 100 mg/mL | -80°C | Up to 6 months | [2] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
-
Weigh the desired amount of this compound dihydrochloride powder.
-
Add the appropriate volume of sterile, purified water to achieve the target concentration (e.g., up to 50 mM).[1]
-
If necessary, gently warm the solution and sonicate until the powder is completely dissolved.[2][3]
-
Once dissolved, filter-sterilize the solution using a 0.22 µm filter.[2]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months.[2]
Protocol 2: Preparation of a DMSO Stock Solution of this compound
-
Weigh the desired amount of this compound dihydrochloride powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., ≥ 100 mg/mL).[2]
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months.[2]
Visual Guides
Caption: Workflow for preparing and storing this compound stock solutions.
References
- 1. nor-Binaltorphimine (nor-BNI) (CAS 113158-34-2) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound dihydrochloride | Opioid Receptor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Regulation of Kappa Opioid Receptor Inactivation Depends on Sex and Cellular Site of Antagonist Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Norbinaltorphimine (NBN) Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of Norbinaltorphimine (NBN), focusing on minimizing animal stress and troubleshooting potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NBN) and what is its primary mechanism of action?
A1: this compound (nor-BNI or nBNI) is a highly selective and potent antagonist of the kappa-opioid receptor (KOR).[1][2] Its primary mechanism is to block the effects of kappa-opioids. It is characterized by a slow onset of action and an exceptionally long duration of effect, which can last for several weeks in animals.[1][3][4][5] This long-lasting activity is a key consideration in experimental design.[4]
Q2: What are the common administration routes for NBN in rodents?
A2: The most common routes of administration for NBN in rodent studies are intraperitoneal (i.p.) and subcutaneous (s.c.) injections.[3][4][6][7] Oral gavage (p.o.) has also been used for other KOR antagonists and can be a viable, though less common, route for NBN if the experimental design requires it.[8]
Q3: How long does it take for NBN to become selective for the kappa-opioid receptor in vivo?
A3: NBN exhibits its highest selectivity for the kappa-opioid receptor between 4 to 24 hours after administration.[7][9] Immediately after administration, it may show some mild affinity for the µ-opioid receptor (MOR), although this effect is transient.[4] For experiments requiring high KOR selectivity, it is recommended to wait at least 24 hours after NBN administration before conducting behavioral testing or introducing other compounds.[4][9]
Q4: What are the general recommendations for handling animals to minimize stress during injections?
A4: Minimizing stress is crucial as it can significantly impact experimental outcomes.[10] Key recommendations include:
-
Habituation: Allow animals to habituate to the experimenter's presence and gentle handling for several days before the experiment begins.[11]
-
Proper Restraint: Use appropriate and gentle restraint techniques. For mice, this can include scruffing or using a hand-cupping method.[10][11]
-
Calm Environment: Conduct procedures in a quiet and familiar environment to reduce anxiety.
-
Efficient Procedure: Be well-prepared to ensure the injection process is as quick and smooth as possible.
-
Positive Reinforcement: While not always feasible in every experimental design, principles of positive reinforcement can help reduce fear and anxiety.[12]
Troubleshooting Guide
Issue 1: Lack of Expected Antagonistic Effect
-
Q: I administered NBN, but I am not observing the expected blockade of the KOR agonist effect. What could be the reason?
-
A: Several factors could be at play:
-
Insufficient Time for Onset: NBN has a slow onset of action. Ensure you are waiting the appropriate amount of time (ideally 24 hours) between NBN administration and the introduction of the KOR agonist for maximal and selective antagonism.[4][7][9]
-
Inadequate Dose: The dose of NBN may be too low for the specific agonist dose or the desired duration of antagonism. Review the literature for effective dose ranges for your specific animal model and experimental goals.[6][13] A single injection of 10 mg/kg is a common dose to completely inhibit kappa opioid responses.[6]
-
Agonist Potency: The dose of your KOR agonist might be too high, overcoming the antagonist blockade. Consider performing a dose-response curve for your agonist in the presence of NBN.
-
Compound Stability: Ensure the NBN solution was prepared correctly and has not degraded.
-
-
Issue 2: Unexpected Behavioral Changes in Animals
-
Q: After NBN administration, my animals are showing unexpected behaviors not related to the planned experiment. What should I do?
-
A:
-
Rule out Stress-Related Behaviors: The handling and injection procedure itself can induce stress, leading to altered behavior.[14] Ensure that low-stress handling techniques are consistently used.[11][12]
-
Observe for Side Effects: While NBN is generally well-tolerated, monitor for any potential adverse effects. At higher doses, some off-target effects, although minimal and transient, could occur.[4] Document all observed behaviors meticulously.
-
Vehicle Control: Always include a vehicle-only control group to differentiate the effects of the injection procedure and the vehicle from the effects of NBN itself.[4]
-
-
Issue 3: Injection Site Complications
-
Q: I've noticed swelling or irritation at the injection site. How can I prevent this?
-
A:
-
Proper Injection Technique: Ensure you are using the correct needle size and injection volume for the chosen route and animal size.[10] For subcutaneous injections, lift the skin to create a "tent" to ensure the substance is delivered into the subcutaneous space and not intradermally.[10]
-
Varying Injection Sites: If repeated injections are necessary, rotate the injection sites to prevent localized irritation.
-
Solution pH and Formulation: Check the pH and formulation of your NBN solution. Highly acidic or basic solutions can cause tissue irritation. Ensure the drug is fully dissolved.
-
-
Quantitative Data Summary
Table 1: this compound Dosage and Administration Routes in Rodents
| Species | Administration Route | Dosage Range | Purpose | Reference(s) |
| Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Blockade of KOR agonist effects | [3][6] |
| Mouse | Intraperitoneal (i.p.) | 0.1 - 1.0 mg/kg (daily) | Cumulative KOR inactivation | [6] |
| Mouse | Subcutaneous (s.c.) | 5 - 20 mg/kg | Time-course of antagonistic action | [7] |
| Rat | Subcutaneous (s.c.) | 5 mg/kg | Reduction of alcohol self-administration | [4] |
| Rat | Intraperitoneal (i.p.) | Not specified | General KOR antagonist studies | [8] |
Table 2: Potential Side Effects and Considerations
| Effect | Species | Dose/Route | Notes | Reference(s) |
| Transient µ-opioid receptor affinity | Mouse | Not specified | Observed shortly after administration, diminishes within hours. | [4][7] |
| Variable antinociceptive effects | Rhesus Monkey | 1.0 - 3.2 mg/kg (s.c.) | Observed in 50°C water tail-withdrawal test, but not at 55°C. | [15] |
| Reduced analgesic effect of morphine | Rat | High doses | At higher doses, NBN can block morphine's analgesic effects. | [13] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound (Subcutaneous Route)
-
Drug Preparation:
-
Weigh the required amount of this compound HCl.
-
Dissolve in sterile saline (0.9% NaCl) to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse, requiring a 0.25 mL injection volume).
-
Ensure the solution is clear and fully dissolved. Gentle warming or vortexing may be necessary. Prepare fresh or store as recommended by the manufacturer.
-
-
Animal Handling and Restraint:
-
Gently pick up the mouse from its home cage. Allow the mouse to acclimate to your gloved hand.[11]
-
For a subcutaneous injection in the scruff, gently grasp the loose skin over the shoulders using your thumb and forefinger to create a "tent."
-
-
Injection Procedure:
-
Use an appropriate-sized needle (e.g., 25-27 gauge).
-
Insert the needle at the base of the skin tent, parallel to the spine.
-
Gently aspirate to ensure you have not entered a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site for a moment to prevent leakage.
-
Return the animal to its home cage and monitor for any immediate adverse reactions.
-
Protocol 2: Assessment of Stress via Corticosterone Measurement
-
Sample Collection:
-
Blood samples are typically collected for corticosterone analysis. To minimize stress-induced fluctuations, collection should be rapid (within 2-3 minutes of initial handling).
-
Common collection methods include tail-nick, saphenous vein puncture, or terminal collection via cardiac puncture under deep anesthesia.
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Separation:
-
Centrifuge the blood samples (e.g., at 3000 rpm for 15 minutes at 4°C).
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Corticosterone Measurement:
-
Corticosterone levels are most commonly measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or a Radioimmunoassay (RIA) kit.[16]
-
Follow the specific instructions provided by the manufacturer of your chosen assay kit for accurate and reliable results.
-
Visualizations
Caption: General experimental workflow for a study involving this compound administration.
Caption: A decision tree for troubleshooting common issues during this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kappa opioid receptor antagonism and chronic antidepressant treatment have beneficial activities on social interactions and grooming deficits during heroin abstinence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extremely long-lasting antagonistic actions of nor-binaltorphimine (nor-BNI) in the mouse tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeated Administration of this compound Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. µ-Opioid receptor antagonism facilitates the anxiolytic-like effect of oxytocin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. content.protocols.io [content.protocols.io]
- 12. brighthound.ie [brighthound.ie]
- 13. Nor-Binaltorphimine Blocks the Adverse Effects of Morphine after Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding stress: Insights from rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kappa opioid antagonist effects of systemically administered nor-binaltorphimine in a thermal antinociception assay in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nhsjs.com [nhsjs.com]
Technical Support Center: Interpreting Unexpected Behavioral Outcomes with nor-BNI
For researchers, scientists, and drug development professionals utilizing nor-binaltorphimine (nor-BNI), this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation. Nor-BNI is a potent and highly selective kappa-opioid receptor (KOR) antagonist with an exceptionally long duration of action, making it a valuable tool in neuroscience research.[1][2] However, its unique pharmacological properties can sometimes lead to unexpected behavioral outcomes. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for nor-BNI?
A1: Nor-BNI is a highly selective antagonist of the kappa-opioid receptor (KOR).[1][2] It also acts as a biased agonist, activating the c-Jun N-terminal kinase (JNK) signaling pathway, which is thought to contribute to its long-lasting effects by producing a functional disruption of KOR signaling.[2][3]
Q2: What are the expected behavioral effects of nor-BNI?
A2: Typically, nor-BNI is expected to produce antidepressant-like and anxiolytic-like effects in animal models.[4] It is also used to block the effects of KOR agonists.
Q3: How long do the effects of a single nor-BNI injection last?
A3: The antagonist effects of nor-BNI are exceptionally long-lasting, with studies showing they can persist for several weeks to even months after a single administration.[1][5]
Q4: Is nor-BNI selective for the kappa-opioid receptor?
A4: Nor-BNI is highly selective for the KOR.[1][2] However, some studies suggest it may have a mild and transient affinity for the mu-opioid receptor (MOR) shortly after administration, although this has not been consistently observed in all species.[6]
Troubleshooting Guide: Unexpected Behavioral Outcomes
Researchers may occasionally observe behavioral outcomes that deviate from the expected KOR antagonist profile of nor-BNI. This guide provides potential explanations and troubleshooting steps for common unexpected results.
Issue 1: Observation of Anxiogenic-Like or Pro-Depressant-Like Effects
Unexpected Outcome: Instead of the expected anxiolytic or antidepressant-like effects, animals treated with nor-BNI exhibit increased anxiety-like or depressive-like behaviors.
Possible Causes & Solutions:
-
Dose-Dependent Effects: The behavioral effects of nor-BNI can be dose-dependent. While higher doses are generally associated with anxiolytic effects, the impact of lower or intermediate doses can be less predictable. It is crucial to perform a dose-response study to identify the optimal dose for the desired effect in your specific experimental paradigm.[7]
-
Timing of Behavioral Testing: The time course of nor-BNI's effects can be complex. The duration of its antidepressant-like effects may not directly correlate with the duration of its KOR antagonist activity.[8] Consider conducting behavioral tests at different time points post-injection (e.g., 24 hours, 72 hours, 1 week, 3 weeks) to fully characterize the temporal dynamics of its effects.
-
Off-Target Effects: While highly selective, the possibility of off-target effects, especially at higher doses, cannot be entirely ruled out. Consider including control groups treated with other KOR antagonists with different chemical structures to confirm that the observed effects are indeed KOR-mediated.
-
Paradoxical Reactions: Although rare, paradoxical reactions to drugs can occur in a small subset of animals. Ensure that the observed effect is consistent across a sufficient number of subjects.
Issue 2: Failure to Block the Effects of a KOR Agonist
Unexpected Outcome: Pre-treatment with nor-BNI fails to antagonize the behavioral effects of a subsequently administered KOR agonist.
Possible Causes & Solutions:
-
Insufficient Dose or Pre-treatment Time: The most common reason for a lack of efficacy is an insufficient dose of nor-BNI or an inadequate pre-treatment interval. A single injection of 10 mg/kg is often used to completely inhibit kappa opioid responses.[1] However, lower doses may only produce a partial blockade.[1] Ensure a sufficient pre-treatment time (typically at least 24 hours) to allow for the onset of its long-lasting antagonist effects.[7]
-
Cumulative Dosing for a Robust Blockade: For a more complete and sustained KOR inactivation, consider a repeated low-dose administration schedule. Daily administration of lower doses (e.g., 0.1-1.0 mg/kg) can lead to a cumulative and complete blockade of KORs over time.[1]
-
KOR Subtype Specificity: Some evidence suggests that nor-BNI may not antagonize all KOR agonists equally, potentially due to interactions with different KOR subtypes or agonist-specific signaling pathways.[9][10] If possible, test the ability of nor-BNI to block the effects of a different KOR agonist.
-
Agonist Potency: The dose of the KOR agonist used may be too high, overcoming the competitive antagonism of nor-BNI. Consider performing a dose-response curve for the KOR agonist in the presence and absence of nor-BNI to determine if there is a rightward shift in the dose-response curve, indicative of competitive antagonism.
Issue 3: Inconsistent or Variable Behavioral Results Across Studies or Subjects
Unexpected Outcome: The behavioral effects of nor-BNI are highly variable between individual animals or are inconsistent with previously published findings.
Possible Causes & Solutions:
-
Animal Strain and Sex: The behavioral responses to nor-BNI can be influenced by the strain and sex of the animals. It is important to be consistent with the animal model used and to consider potential sex differences in the experimental design and data analysis.
-
Environmental Factors: Stress and housing conditions can significantly impact behavioral outcomes. Ensure that all animals are housed under identical conditions and that the testing environment is consistent and free from stressors.
-
Experimental Protocol Variations: Minor variations in experimental protocols can lead to different results. Carefully review and standardize all aspects of the procedure, including injection volumes, route of administration, and the specifics of the behavioral assay.
-
Biased Agonism and JNK Signaling: The long-lasting effects of nor-BNI are mediated by its activation of the JNK signaling pathway.[2][3] The cellular context and the specific downstream effectors of this pathway could contribute to variability in behavioral outcomes.
Quantitative Data Summary
| Parameter | nor-BNI Effect | Typical Dose Range (Rodents) | Onset of Antagonist Effect | Duration of Antagonist Effect | Key References |
| KOR Antagonism | Blocks KOR agonist-induced effects (e.g., analgesia, sedation, aversion) | 1-20 mg/kg (i.p. or s.c.) | Slow, typically requires ≥ 24 hours for maximal effect | Extremely long, up to several months | [1],[7],[5] |
| Anxiolytic-like Effects | Increases open-arm exploration in the elevated plus maze | 10-30 mg/kg (s.c.) | Variable | Variable | [11] |
| Antidepressant-like Effects | Decreases immobility time in the forced swim test | 10-20 µg (i.c.v.) | Within 24 hours | May not correlate with the duration of KOR antagonism | [8] |
| JNK Activation | Phosphorylates JNK in a KOR-dependent manner | 10 mg/kg (i.p.) | Rapid | Transient (JNK activation is not sustained) | [3],[12] |
Detailed Experimental Protocols
Forced Swim Test (FST) for Antidepressant-Like Effects
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the animal to escape or touch the bottom.
-
Procedure:
-
Administer nor-BNI or vehicle at the desired dose and route. A 24-hour pre-treatment time is common for i.c.v. administration.[8]
-
Gently place the animal into the water cylinder for a 6-minute session.
-
Record the total time the animal remains immobile during the last 4 minutes of the session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
-
Data Analysis: Compare the immobility time between the nor-BNI-treated group and the vehicle-treated control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM) for Anxiolytic-Like Effects
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two closed arms of equal size.
-
Procedure:
-
Administer nor-BNI or vehicle at the desired dose and route.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system or manual scoring.
-
-
Data Analysis: Compare the percentage of time spent in the open arms and the percentage of open arm entries between the nor-BNI-treated and vehicle-treated groups. An increase in these parameters suggests an anxiolytic-like effect.
Conditioned Place Preference (CPP) for Assessing Rewarding/Aversive Effects
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning (Baseline): Allow the animal to freely explore all compartments for a set period (e.g., 15 minutes) to determine any initial preference.
-
Conditioning: Over several days, pair the administration of a drug (e.g., a KOR agonist) with one compartment and the vehicle with another. When testing nor-BNI's effects, it is typically administered prior to the conditioning sessions with the KOR agonist.
-
Post-conditioning (Test): After the conditioning phase, place the animal in the apparatus with free access to all compartments and record the time spent in each compartment.
-
-
Data Analysis: A preference for the drug-paired compartment indicates a rewarding effect, while avoidance suggests an aversive effect. Nor-BNI's ability to block the development of a KOR agonist-induced place aversion would be a key measure of its antagonist activity.
Visualizations
Caption: KOR Signaling Pathways Modulated by Agonists and nor-BNI.
Caption: Logical Workflow for Troubleshooting nor-BNI Experiments.
References
- 1. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Extremely long-lasting antagonistic actions of nor-binaltorphimine (nor-BNI) in the mouse tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nor-BNI Antagonism of Kappa Opioid Agonist-Induced Reinstatement of Ethanol-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central κ-opioid receptor-mediated antidepressant-like effects of nor-Binaltorphimine: behavioral and BDNF mRNA expression studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential effects of systemically administered nor-binaltorphimine (nor-BNI) on kappa-opioid agonists in the mouse writhing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of a post-shock injection of the kappa opioid receptor antagonist this compound (norBNI) on fear and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Duration of Action of a Broad Range of Selective κ-Opioid Receptor Antagonists Is Positively Correlated with c-Jun N-Terminal Kinase-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor solubility of Norbinaltorphimine for in vivo use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norbinaltorphimine (Nor-BNI), focusing on addressing its poor solubility for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Nor-BNI) and what is its primary mechanism of action?
This compound (Nor-BNI) is a highly potent and selective antagonist of the kappa opioid receptor (KOR).[1][2] It is widely used in research to investigate the role of the KOR system in various physiological and pathological processes, including pain, addiction, depression, and anxiety.[3] Nor-BNI exerts its effects by blocking the binding of endogenous opioid peptides, such as dynorphins, to the KOR, thereby inhibiting its downstream signaling pathways.
Q2: What are the common challenges encountered when preparing Nor-BNI for in vivo studies?
The primary challenge with Nor-BNI, specifically its common dihydrochloride salt form, is its poor solubility in aqueous solutions at neutral pH. This can lead to difficulties in preparing injectable formulations, potential precipitation of the compound upon administration, and consequently, inaccurate dosing and unreliable experimental outcomes.
Q3: What are the recommended solvents for dissolving Nor-BNI?
This compound dihydrochloride is soluble in water to a certain extent, with reported solubilities ranging from 25 mM to 50 mM, often requiring gentle warming or sonication to fully dissolve.[2] For in vitro studies, Dimethyl sulfoxide (DMSO) is an effective solvent, with a high solubility of up to 100 mg/mL (136.11 mM).[4] For in vivo use, co-solvent systems are typically required.
Troubleshooting Guide: Solubility and Formulation Issues
This guide addresses common problems researchers face when preparing Nor-BNI solutions for in vivo experiments.
Problem 1: Nor-BNI precipitates out of solution when preparing an aqueous formulation.
-
Cause: Nor-BNI dihydrochloride has limited solubility in neutral aqueous solutions like saline. The addition of the aqueous component can cause the compound to crash out of a more concentrated stock solution.
-
Solution 1: Use a Co-solvent Formulation. A widely used and effective method is to first dissolve the Nor-BNI in a small amount of an organic co-solvent before adding the aqueous vehicle. A recommended formulation is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Solution 2: Utilize Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. A formulation using a sulfobutyl ether β-cyclodextrin (SBE-β-CD) has been shown to be effective.
-
Solution 3: Gentle Heating and Sonication. For simple aqueous solutions, gentle warming and sonication can aid in dissolution. However, be cautious with temperature to avoid degradation of the compound. Always check for recrystallization as the solution cools.
Problem 2: The prepared Nor-BNI solution is not stable and shows precipitation over time.
-
Cause: The prepared solution might be supersaturated, or the compound may be slowly crystallizing out of the vehicle. The stability of the formulation can also be a factor.
-
Solution 1: Prepare Fresh Solutions. It is highly recommended to prepare Nor-BNI solutions fresh on the day of use to ensure homogeneity and accurate dosing.
-
Solution 2: Adjust the Formulation. If precipitation is a persistent issue, consider increasing the proportion of the co-solvents (e.g., DMSO, PEG300) or the concentration of the cyclodextrin in your formulation.
-
Solution 3: Store Properly. If short-term storage is necessary, keep the solution protected from light and at a controlled temperature. However, long-term storage of diluted aqueous formulations is generally not recommended.
Problem 3: Concerns about the potential toxicity or interference of formulation excipients (e.g., DMSO, Tween 80).
-
Cause: Some excipients can have their own biological effects or may interfere with specific assays.
-
Solution 1: Minimize Excipient Concentration. Use the lowest effective concentration of each excipient. For example, the recommended in vivo formulation uses 10% DMSO.
-
Solution 2: Run Vehicle Controls. Always include a vehicle control group in your experiments to account for any effects of the formulation itself.
-
Solution 3: Consider Alternative Formulations. If a specific excipient is problematic, explore alternative formulations. For example, if Tween 80 is a concern, a formulation with a different surfactant like a Poloxamer (e.g., Poloxamer 188) could be investigated, though specific protocols for Nor-BNI with these alternatives are not as well-established.[5]
Quantitative Data on this compound Solubility
| Solvent/Formulation | Solubility | Molar Concentration (M.Wt: 734.72 g/mol ) | Notes |
| Water | Soluble to 25 mM | ~18.37 mg/mL | Gentle warming may be required. |
| Water | Soluble to 50 mM[2] | ~36.74 mg/mL | |
| DMSO | 100 mg/mL[4] | ~136.11 mM | |
| In vivo Formulation 1 | ≥ 2.5 mg/mL[4] | ≥ 3.40 mM | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. |
| In vivo Formulation 2 | ≥ 2.5 mg/mL[4] | ≥ 3.40 mM | 10% DMSO, 90% (20% SBE-β-CD in Saline). |
Experimental Protocols
Protocol 1: Co-Solvent Formulation for In Vivo Administration
This protocol is adapted from a commonly used formulation for poorly soluble compounds.
-
Weighing Nor-BNI: Accurately weigh the required amount of this compound dihydrochloride powder.
-
Initial Dissolution in DMSO: Add a volume of DMSO equivalent to 10% of your final desired volume to the Nor-BNI powder. Vortex or sonicate until the compound is completely dissolved.
-
Addition of PEG300: Add a volume of PEG300 equivalent to 40% of your final volume. Mix thoroughly.
-
Addition of Tween 80: Add a volume of Tween 80 equivalent to 5% of your final volume. Mix until the solution is homogeneous.
-
Final Dilution with Saline: Slowly add saline (0.9% NaCl) to reach the final desired volume (45% of the total volume). Mix gently but thoroughly. The final solution should be clear.
Example for 1 mL final volume:
-
Dissolve Nor-BNI in 100 µL of DMSO.
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween 80.
-
Add 450 µL of saline.
Protocol 2: Cyclodextrin-Based Formulation for In Vivo Administration
This protocol utilizes a cyclodextrin to enhance aqueous solubility.
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of sulfobutyl ether β-cyclodextrin (SBE-β-CD) in saline.
-
Weighing Nor-BNI: Accurately weigh the required amount of this compound dihydrochloride powder.
-
Initial Dissolution in DMSO: Add a volume of DMSO equivalent to 10% of your final desired volume to the Nor-BNI powder. Vortex or sonicate until fully dissolved.
-
Final Dilution with SBE-β-CD Solution: Slowly add the 20% SBE-β-CD in saline solution to reach the final desired volume (90% of the total volume). Mix thoroughly until a clear solution is obtained.
Visualizations
Kappa Opioid Receptor Signaling Pathway
Caption: Kappa Opioid Receptor (KOR) Signaling Pathways.
Experimental Workflow for Nor-BNI Formulation
References
- 1. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nor-Binaltorphimine (nor-BNI) (CAS 113158-34-2) | Abcam [abcam.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Nor-BNI: A Technical Guide to its Time-Course Effects on KOR Agonist Responses
For researchers, scientists, and drug development professionals delving into the complexities of the kappa-opioid receptor (KOR) system, understanding the antagonist nor-binaltorphimine (nor-BNI) is crucial. This guide provides a comprehensive technical support resource, addressing common experimental hurdles and offering detailed insights into the time-dependent effects of nor-BNI on KOR agonist-induced responses.
This document, presented in a user-friendly question-and-answer format, offers troubleshooting advice and in-depth FAQs. It summarizes key quantitative data in structured tables for straightforward comparison, provides detailed experimental methodologies, and visualizes complex signaling pathways and workflows using Graphviz diagrams.
Frequently Asked Questions (FAQs)
Q1: We administered nor-BNI and challenged with a KOR agonist shortly after, but saw incomplete antagonism. Is this expected?
A1: Yes, this is an expected outcome. Nor-BNI is characterized by a slow onset of action. Its kappa-antagonistic effects gradually increase, typically reaching a plateau around 2 hours after administration[1]. In the initial 30 minutes following subcutaneous administration, nor-BNI may only partially antagonize KOR agonist-induced effects and can even exhibit some transient, non-selective effects at other opioid receptors, such as the mu-opioid receptor[1][2]. For optimal KOR selectivity and antagonist efficacy, it is recommended to wait at least 24 hours after nor-BNI administration before challenging with a KOR agonist[2][3][4].
Q2: How long can we expect the antagonist effects of a single dose of nor-BNI to last?
A2: Nor-BNI is renowned for its exceptionally long duration of action, which can persist for days, weeks, or even months depending on the dose, route of administration, and the specific physiological response being measured[2][5][6]. For instance, in mice, a single injection of nor-BNI has been shown to block KOR agonist-induced analgesia for up to 21 days[7][8]. In monkeys, centrally administered nor-BNI antagonized KOR agonist-induced diuresis for as long as 20 weeks[5]. It is crucial to consider this extended time-course when designing long-term studies to avoid residual antagonist effects from previous administrations.
Q3: Is the long-lasting effect of nor-BNI solely due to its pharmacokinetic profile?
A3: While the pharmacokinetic properties of nor-BNI, such as its persistence in brain tissue, contribute to its long duration of action, they do not fully explain it[9][10]. A significant body of evidence points to a pharmacodynamic mechanism involving the activation of the c-Jun N-terminal kinase (JNK) signaling pathway[7][8][11]. Nor-BNI acts as a biased agonist at the KOR, antagonizing G-protein mediated signaling while stimulating the JNK pathway. This JNK activation leads to a prolonged inactivation of the KOR, contributing to the sustained antagonist effect[11][12].
Q4: We are observing variability in the duration of nor-BNI's effects between different KOR agonists. Why might this be?
A4: This observation may be related to the concept of different KOR subtypes or agonist-specific signaling. For example, in monkeys, subcutaneous nor-BNI was found to antagonize the antinociceptive effects of the KOR agonist U-50,488H but not those of bremazocine, suggesting that these agonists may act through distinct KOR populations or signaling pathways[5].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or weak antagonism of KOR agonist effects. | Insufficient time between nor-BNI administration and agonist challenge. Nor-BNI has a slow onset of action, with peak effects occurring hours after administration[1]. | Allow for a longer pre-treatment time. A 24-hour interval between nor-BNI administration and agonist challenge is often recommended for optimal KOR selectivity and antagonism[2][3]. |
| Inappropriate dose of nor-BNI. The effective dose can vary depending on the species, route of administration, and the specific KOR agonist and response being studied. | Conduct a dose-response study to determine the optimal dose of nor-BNI for your specific experimental paradigm. | |
| Unexpected or off-target effects observed shortly after nor-BNI administration. | Transient, non-selective binding to other opioid receptors. Nor-BNI can exhibit some affinity for mu-opioid receptors immediately after administration[2]. | To ensure KOR selectivity, perform experiments at time points greater than 2 hours, and ideally 24 hours, after nor-BNI administration when its selectivity for the KOR is highest[2]. |
| Prolonged, unintended blockade of KOR function in subsequent experiments. | Long-lasting, irreversible nature of nor-BNI's effects. A single dose of nor-BNI can produce antagonistic effects for weeks to months[2][5][7]. | Plan experimental timelines carefully, considering the extended duration of action. For studies requiring reversible KOR antagonism, consider using a shorter-acting antagonist. |
| Sex differences in the response to nor-BNI. | Hormonal regulation of KOR signaling pathways. Estrogen has been shown to regulate G protein-coupled receptor kinase (GRK) activity, which can influence the effectiveness of nor-BNI[12]. | Be aware of potential sex differences and consider including both male and female subjects in your studies. It may be necessary to analyze data separately for each sex. |
Quantitative Data Summary
Table 1: Time-Course of Nor-BNI Antagonism on KOR Agonist-Induced Analgesia in Mice
| Nor-BNI Dose & Route | KOR Agonist | Assay | Onset of Antagonism | Peak Antagonism | Duration of Antagonism | Reference(s) |
| 5 and 20 mg/kg, s.c. | U-50,488H | Tail Pinch Test | Gradual increase from 30 min | ~2 hours | At least 4 days | [1] |
| 10 mg/kg, i.p. | U-50,488H | Tail Withdrawal Assay | --- | --- | Up to 21 days | [8] |
| 1 nmol, i.c.v. | U-69,593, Bremazocine | Tail-Flick Assay | --- | 1-3 days | Up to 28 days | [13] |
Table 2: Time-Course of Nor-BNI Antagonism on Other KOR Agonist-Induced Responses
| Species | Nor-BNI Dose & Route | KOR Agonist | Response Measured | Duration of Antagonism | Reference(s) |
| Mice | 20 mg/kg, s.c. | U-50,488H | Hyperthermia | Long-lasting | [1] |
| Rats | 5-20 mg/kg, s.c. | Ethanol | Ethanol Self-Administration | At least over 4 test sessions | [2] |
| Monkeys | 0.32 mg, i.c. | U-50,488H, Bremazocine | Diuresis | Up to 20 weeks | [5] |
| Rats | 20.0 mg/kg, i.p. | U-50,488 | Reinstatement of Ethanol-Seeking | At least 24 hours | [4] |
Experimental Protocols
Protocol 1: Assessment of Nor-BNI Antagonism of KOR Agonist-Induced Analgesia in Mice (Tail-Flick Assay)
-
Animal Subjects: Male ICR mice are commonly used.
-
Nor-BNI Administration: Administer nor-BNI intracerebroventricularly (i.c.v.) at a dose of 1 nmol.
-
Pre-treatment Time: House the animals for the desired pre-treatment period (e.g., 24 hours, 3 days, 7 days, etc., up to 28 days)[13].
-
KOR Agonist Challenge: Administer a selective KOR agonist such as U-69,593 (e.g., 70 nmol, i.c.v.) or bremazocine (e.g., 25 nmol, i.c.v.)[13].
-
Analgesia Measurement (Tail-Flick Test):
-
At various time points after agonist administration (e.g., 5, 15, 30, 60 minutes), focus a beam of radiant heat onto the ventral surface of the tail.
-
Record the latency for the mouse to flick its tail away from the heat source.
-
A cut-off time (e.g., 10 seconds) is typically used to prevent tissue damage.
-
-
Data Analysis: Convert tail-flick latencies to the percentage of maximum possible effect (%MPE) and compare the dose-response curves of the KOR agonist in the presence and absence of nor-BNI.
Protocol 2: Evaluation of Nor-BNI Effects on Dependence-Induced Ethanol Self-Administration in Rats
-
Animal Subjects: Male Wistar rats are often used.
-
Induction of Ethanol Dependence: Expose rats to intermittent ethanol vapor to induce dependence.
-
Nor-BNI Administration: Administer nor-BNI subcutaneously (s.c.) at a dose of 5 mg/kg, 24 hours prior to the ethanol self-administration session[2].
-
Operant Self-Administration Session:
-
Place rats in operant conditioning chambers equipped with two levers.
-
Pressing the active lever results in the delivery of a 10% ethanol solution, while the inactive lever has no programmed consequences.
-
Sessions are typically 30 minutes in duration.
-
-
Data Collection: Record the number of lever presses on both the active and inactive levers.
-
Data Analysis: Compare the number of active lever presses between vehicle-treated and nor-BNI-treated animals.
Visualizations
Caption: KOR Signaling and Nor-BNI Interaction
Caption: Experimental Workflow for Nor-BNI Studies
References
- 1. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nor-BNI Antagonism of Kappa Opioid Agonist-Induced Reinstatement of Ethanol-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nor-BNI Antagonism of Kappa Opioid Agonist-Induced Reinstatement of Ethanol-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultra-long antagonism of kappa opioid agonist-induced diuresis by intracisternal nor-binaltorphimine in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 7. Duration of Action of a Broad Range of Selective κ-Opioid Receptor Antagonists Is Positively Correlated with c-Jun N-Terminal Kinase-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Pharmacokinetic evidence for the long-lasting effect of nor-binaltorphimine, a potent kappa opioid receptor antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Kappa Opioid Receptor Inactivation Depends on Sex and Cellular Site of Antagonist Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extremely long-lasting antagonistic actions of nor-binaltorphimine (nor-BNI) in the mouse tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Norbinaltorphimine (nor-BNI) Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the long-acting kappa-opioid receptor (KOR) antagonist, Norbinaltorphimine (nor-BNI).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the long-lasting effects of nor-BNI?
A1: While nor-BNI is a competitive antagonist at the KOR, its long-lasting effects are not due to irreversible binding.[1] Instead, nor-BNI acts as a biased ligand, activating the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] This activation leads to new protein synthesis and a prolonged reduction in KOR function, which can persist for weeks after a single administration.[1][2]
Q2: How long do the antagonist effects of nor-BNI last after a single administration?
A2: A single systemic injection of nor-BNI can inhibit KOR-mediated effects for up to three weeks.[1] The physical presence of nor-BNI in the brain has been detected for up to 21 days post-administration, which corresponds to its long-lasting antagonist profile.[3]
Q3: Is repeated administration of nor-BNI necessary to achieve complete KOR blockade?
A3: Not always, but repeated administration of low doses of nor-BNI can produce a cumulative and complete inactivation of KORs.[4][5] Doses that are ineffective after a single administration can become fully effective with repeated daily administration.[4][5] For example, daily administration of 0.1 mg/kg nor-BNI can lead to complete blockade of KOR agonist-induced antinociception after 20-30 days.[4][5]
Q4: Are there sex differences in the response to repeated nor-BNI administration?
A4: Studies have shown that repeated low-dose nor-BNI is effective in both male and female mice.[4][5] Even in ovariectomized female mice, where estrogen levels are low, daily administration of 0.1 mg/kg nor-BNI for 30 days completely blocked KOR agonist-induced analgesia.[4][5]
Q5: When does nor-BNI exhibit its highest selectivity for the kappa-opioid receptor?
A5: Nor-BNI is most selective for KORs at 24 hours after administration.[6] At earlier time points, it may act as a nonselective opioid receptor antagonist.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or no antagonism of KOR agonist effects after a single nor-BNI dose. | Insufficient dose of nor-BNI. | A single high dose (e.g., 10 mg/kg, i.p.) is typically effective.[4][5] If using lower doses, consider a repeated dosing regimen to achieve cumulative receptor inactivation.[4][5] |
| Timing of the KOR agonist challenge. | Ensure the KOR agonist is administered at least 24 hours after nor-BNI to allow for its slow onset of selective antagonism.[6] | |
| Variability in behavioral responses between subjects. | Sex differences in opioid sensitivity. | Be aware that estrogen can reduce sensitivity to kappa opioid effects.[4][5] Consider the sex of the animals and their hormonal status in the experimental design and data analysis. |
| Pharmacokinetics of nor-BNI. | Nor-BNI has a slow elimination rate from the brain.[7] This can lead to cumulative effects with repeated dosing. Ensure a sufficient washout period if cross-over designs are used. | |
| Unexpected off-target effects. | Non-selective antagonist activity at early time points. | Administer nor-BNI at least 24 hours before the experimental endpoint to maximize its selectivity for the KOR.[6] |
| Antagonist effect wears off sooner than expected. | Individual differences in metabolism or clearance. | While nor-BNI has a long duration of action, the exact timeline can vary. It is recommended to include appropriate control groups and time-course studies to confirm the duration of antagonism in your specific experimental model. |
| Difficulty in replicating long-term antagonism. | Insufficient JNK activation. | The long-term effects of nor-BNI are dependent on JNK activation.[1][2] Ensure that the experimental conditions do not interfere with this signaling pathway. |
Data Presentation
Table 1: Cumulative Effects of Repeated Nor-BNI Administration on KOR Agonist (U50,488)-Induced Antinociception in Mice.
| Nor-BNI Dose (mg/kg, i.p.) | Dosing Regimen | Time to Complete Blockade of U50,488 Effects | Duration of Blockade After Last Dose | Reference(s) |
| 10 | Single Dose | 24 hours | Up to 21 days | [1][4][5] |
| 1.0 or 0.5 | Daily for 5 days | 5 days | Not specified | [4][5] |
| 0.1 | Daily | 20-30 days | At least 1 week | [4][5] |
Table 2: Pharmacokinetic Parameters of Nor-BNI in Mice After a Single Subcutaneous Administration (30 mg/kg).
| Tissue | Detection Period | Key Findings | Reference(s) |
| Brain | Detected up to 28 days | Elimination rate is slower than in serum. | [7] |
| Serum | Detected up to 7 days | Biphasic elimination with a rapid and a slow phase. | [7] |
Experimental Protocols
Protocol 1: Induction of Cumulative KOR Inactivation with Low-Dose Nor-BNI
-
Objective: To achieve complete and long-lasting KOR inactivation through repeated low-dose administration of nor-BNI.
-
Materials:
-
This compound (nor-BNI)
-
Saline solution (vehicle)
-
Kappa-opioid receptor agonist (e.g., U50,488)
-
Experimental animals (e.g., C57BL/6 mice)
-
-
Procedure:
-
Dissolve nor-BNI in saline to the desired concentration (e.g., for a 0.1 mg/kg dose).
-
Administer nor-BNI or an equivalent volume of saline intraperitoneally (i.p.) to the animals daily for a predetermined period (e.g., 30 days).[4][5]
-
To assess the cumulative blockade, challenge subgroups of animals with a KOR agonist (e.g., 10 mg/kg U50,488, i.p.) at different time points during the dosing regimen (e.g., after 5, 10, 20, and 30 days).[4]
-
Measure the response to the KOR agonist using a relevant behavioral assay (e.g., tail-flick test for antinociception).[4]
-
To determine the duration of the antagonist effect, test additional groups one week after the final nor-BNI injection.[4][5]
-
Mandatory Visualization
Caption: Signaling pathway of this compound (nor-BNI) leading to long-term KOR inactivation.
Caption: Experimental workflow for assessing the cumulative effects of repeated nor-BNI administration.
References
- 1. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repeated Administration of this compound Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repeated Administration of this compound Produces Cumulative Kappa Opioid Receptor Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nor-BNI Antagonism of Kappa Opioid Agonist-Induced Reinstatement of Ethanol-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic evidence for the long-lasting effect of nor-binaltorphimine, a potent kappa opioid receptor antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Norbinaltorphimine vs other kappa opioid antagonists (e.g., JDTic, GNTI)
A Comprehensive Comparison of Kappa Opioid Receptor Antagonists: Norbinaltorphimine vs. JDTic vs. GNTI
For researchers and professionals in drug development, the selection of a suitable kappa opioid receptor (KOR) antagonist is a critical decision influenced by factors such as potency, selectivity, and pharmacokinetic profile. This guide provides an objective comparison of three widely used KOR antagonists: this compound (nor-BNI), JDTic, and GNTI.
Mechanism of Action: A Tale of Long-Lasting Antagonism
This compound (nor-BNI), JDTic, and GNTI are selective antagonists of the KOR.[1][2] A distinguishing feature of these compounds is their remarkably long duration of action, with antagonistic effects persisting for weeks to months after a single administration.[3] This prolonged action is not due to slow elimination from the body.[3][4][5] Instead, evidence suggests that these antagonists induce a long-lasting desensitization of the KOR.[3][5] This is thought to occur through the activation of c-Jun N-terminal kinase 1 (JNK1), a downstream signaling molecule, which leads to a prolonged inhibition of KOR signaling.[3][6]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for this compound, JDTic, and GNTI, providing a clear comparison of their binding affinities, selectivity, and pharmacokinetic properties.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Kappa (KOR) | Mu (MOR) | Delta (DOR) |
| This compound (nor-BNI) | 0.1 - 0.8 | 3.0 - 15 | 4.0 - 30 |
| JDTic | 0.2 - 1.0 | 20 - 50 | 30 - 100 |
| GNTI | 0.3 - 1.2 | 10 - 40 | 15 - 60 |
Note: Ki values are presented as ranges compiled from multiple sources to reflect variability across different experimental conditions.
Table 2: Selectivity Ratios
| Compound | MOR/KOR | DOR/KOR |
| This compound (nor-BNI) | ~3 to 44-fold | ~4 to 44-fold |
| JDTic | ~20 to 50-fold | ~30 to 100-fold |
| GNTI | ~8 to 33-fold | ~12 to 50-fold |
Note: Selectivity is calculated as the ratio of Ki values (Ki MOR / Ki KOR and Ki DOR / Ki KOR). Higher values indicate greater selectivity for the kappa opioid receptor.
Table 3: Pharmacokinetic and Pharmacodynamic Properties
| Property | This compound (nor-BNI) | JDTic | GNTI |
| Onset of Antagonism | Slow, delayed by hours[3][7] | Slow, delayed by hours[8] | Slow, delayed by hours[3] |
| Duration of Antagonism | Exceptionally long (weeks to months)[1][3] | Very long (up to several weeks)[9][10] | Long-lasting (weeks)[3] |
| Plasma Half-life | Relatively short (declines by >80% within 4 hours)[3][5] | Relatively short (declines by >80% within 4 hours)[3][5] | Relatively short (declines by >80% within 4 hours)[3][5] |
| Brain Penetration | Rapid peak within 30 minutes, largely eliminated within hours[3][5] | Rapid peak within 30 minutes, declines gradually over a week[3][5] | Low, difficult to measure accurately[3][5] |
| Oral Bioavailability | Not typically administered orally | Orally active[2][10] | Not typically administered orally |
Off-Target Effects and Other Considerations
While highly selective for the KOR, these antagonists are not without off-target effects, particularly at higher concentrations.
-
This compound (nor-BNI): Can exhibit transient mu (μ) and delta (δ) opioid receptor antagonism in vivo shortly after administration.[6][11] It has also been reported to bind weakly to the α2C-adrenoceptor.[6][11][12]
-
JDTic: Binds to the noradrenaline transporter (NET) and the opioid-like receptor NOP, though its functional activity at these sites may be weak.[6][11][12][13]
-
GNTI: Has been shown to act as a functionally-selective allosteric enhancer at the α1A-adrenoceptor and a weak M1 receptor antagonist.[6][11][12] High doses in mice have been associated with severe adverse effects, including convulsions.[6][13]
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are generalized methodologies for key experiments.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
-
Preparation of Membranes: Brain tissue or cells expressing the receptor of interest (KOR, MOR, DOR) are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor (e.g., [³H]U69,593 for KOR) and varying concentrations of the unlabeled antagonist being tested (nor-BNI, JDTic, or GNTI).
-
Separation and Counting: The reaction is terminated, and the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Assays (e.g., Tail-Flick Test)
These assays assess the antagonist's ability to block the effects of a KOR agonist in a living animal.
-
Animal Acclimation: Animals (typically mice or rats) are acclimated to the testing environment.
-
Antagonist Administration: The KOR antagonist (nor-BNI, JDTic, or GNTI) is administered at a specific dose and route (e.g., subcutaneous injection).
-
Agonist Challenge: After a predetermined time to allow for the antagonist to take effect, a selective KOR agonist (e.g., U-50,488H) is administered.
-
Behavioral Assessment: The animal's response to a noxious stimulus (e.g., heat applied to the tail) is measured. The latency to withdraw the tail is recorded. KOR agonists typically produce analgesia, increasing the tail-flick latency. An effective antagonist will block this effect.
-
Data Analysis: The degree to which the antagonist reverses the agonist-induced analgesia is quantified.
Visualizing Key Pathways and Concepts
To further aid in the understanding of the mechanisms and experimental evaluation of these KOR antagonists, the following diagrams are provided.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. jdtic .com [jdtic.com]
- 3. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity [dash.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kappa opioid receptor antagonist JDTic attenuates alcohol seeking and withdrawal anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective κ opioid antagonists nor-BNI, GNTI and JDTic have low affinities for non-opioid receptors and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters | PLOS One [journals.plos.org]
A Comparative Analysis of nor-Binaltorphimine (nor-BNI) Selectivity: In Vitro vs. In Vivo
An objective guide for researchers on the binding and functional selectivity of the kappa opioid receptor antagonist, nor-BNI.
Nor-binaltorphimine (nor-BNI) is a widely utilized pharmacological tool for investigating the roles of the kappa opioid receptor (KOR) system. While it is renowned for its high selectivity for the KOR in laboratory benchtop assays, its behavior within a living organism reveals a more complex and nuanced profile. This guide provides a detailed comparison of the in vitro and in vivo selectivity of nor-BNI, supported by experimental data and protocols to aid researchers in the design and interpretation of their studies.
Data Presentation: Quantitative Selectivity Profile
The selectivity of nor-BNI is a critical factor in its application. The following tables summarize its binding affinity for opioid receptors as determined by in vitro assays and its functional antagonist activity observed in in vivo models.
In Vitro Selectivity: Opioid Receptor Binding Affinity
In vitro studies consistently demonstrate that nor-BNI possesses a high affinity and selectivity for the kappa opioid receptor over mu (MOR) and delta (DOR) opioid receptors.[1][2][3][4] The binding affinity is typically determined through radioligand binding assays, where nor-BNI competes with a radiolabeled ligand for binding to the receptor. The resulting inhibition constant (Ki) is a measure of the drug's affinity; a lower Ki value indicates a higher affinity.
| Receptor Subtype | Radioligand Used | Ki (nM) | Selectivity Ratio (KOR Ki / Other Receptor Ki) | Reference |
| Kappa (κ) | 3H-U69593 | 1.8 | - | [5] |
| Mu (μ) | 3H-DAMGO | 48.6 (calculated) | ~27-fold vs. KOR | [5] |
| Delta (δ) | 3H-DPDPE | 52.2 (calculated) | ~29-fold vs. KOR | [5] |
Note: The selectivity of nor-BNI can vary slightly depending on the specific radioligand and assay conditions used.[6]
In Vivo Selectivity: Functional Antagonist Activity
In contrast to its relatively straightforward in vitro profile, the in vivo selectivity of nor-BNI is characterized by a remarkable duration of action at the KOR and a transient, weaker effect at the MOR.[2][7]
| Animal Model | Assay | KOR Agonist | MOR Agonist | Observations | Reference |
| Mouse | Tail Pinch Test | U-50488H | Morphine, Fentanyl | KOR antagonism is slow in onset, reaching a plateau at 2 hours and lasting for at least 4 days. MOR antagonism is partial and declines to control levels within 2-4 hours. | [7] |
| Mouse | Acetic Acid-Induced Writhing | U-50488H | - | Potent and selective KOR antagonism observed 24 hours after administration. | [7] |
| Rat | Maximal Electroshock (MES) Seizure Model | U50,488 | DAMGO | Selectively antagonized the anticonvulsant effects of the KOR agonist U50,488, but not the MOR agonist DAMGO. | [8] |
| Mouse | Tail-Flick Test | U69,593, Bremazocine | [D-Ala2, NMePhe4, Gly-ol]enkephalin | Antagonism of KOR agonists can last for up to 28 days after a single intracerebroventricular (i.c.v.) administration. | [9] |
| Mouse | Tail-Withdrawal Assay | U50,488 | - | A single intraperitoneal (i.p.) administration antagonized KOR agonist-induced antinociception for up to 14 days. | [10] |
Experimental Protocols
To ensure reproducibility and accurate interpretation of results, detailed experimental methodologies are crucial. The following are protocols for the key assays used to determine the in vitro and in vivo selectivity of nor-BNI.
In Vitro: Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
- Tissues (e.g., guinea pig brain) or cells expressing the target opioid receptor are homogenized in a cold lysis buffer.[11]
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.[11]
- Protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Reaction:
- In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a selective radioligand (e.g., [3H]U69,593 for KOR).
- Increasing concentrations of the unlabeled competitor compound (nor-BNI) are added to the wells.
- The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[11]
3. Filtration and Detection:
- The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[11]
- The filters are washed with ice-cold buffer to remove any unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- The data are used to generate a competition curve, plotting the percentage of specific radioligand binding against the concentration of the competitor.
- The IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined from this curve.
- The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
In Vivo: Tail-Flick Test
This is a common behavioral assay to assess pain response and the efficacy of analgesics and their antagonists in animals.[12]
1. Animal Acclimation:
- Mice or rats are acclimated to the testing environment and handling procedures to minimize stress-induced variability.[13]
2. Baseline Latency Measurement:
- The animal is gently restrained, and its tail is positioned over a radiant heat source.[12]
- A timer starts when the heat source is activated.
- The time it takes for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time is set to prevent tissue damage.
3. Drug Administration:
- Nor-BNI is administered (e.g., subcutaneously, intraperitoneally, or intracerebroventricularly) at a predetermined time before the agonist challenge.
- At the time of peak antagonist effect (which can be hours to days for nor-BNI), a selective KOR agonist (e.g., U-50488H) is administered.
4. Post-Treatment Latency Measurement:
- At various time points after agonist administration, the tail-flick latency is measured again.
- An increase in latency indicates an analgesic effect of the agonist.
5. Assessment of Antagonism:
- The ability of nor-BNI to block or reverse the analgesic effect of the KOR agonist is determined by comparing the post-treatment latencies in animals that received nor-BNI versus a vehicle control.
- The duration of the antagonistic effect is assessed by challenging the animals with the agonist at different time points (e.g., hours, days, or weeks) after a single dose of nor-BNI.[9][10]
Visualizing the Methodologies and Mechanisms
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for determining in vitro selectivity via radioligand binding assay.
Caption: Experimental workflow for assessing in vivo selectivity using the tail-flick test.
The long-lasting in vivo effects of nor-BNI are not fully explained by its binding kinetics alone. Research suggests that nor-BNI acts as a biased ligand, functioning as an antagonist for G-protein-mediated signaling while simultaneously acting as an agonist for the c-Jun N-terminal kinase (JNK) signaling pathway.[14][15] This JNK activation is thought to induce a prolonged desensitization or inactivation of the KOR, leading to its extended antagonist profile.[2][15][16]
Caption: Proposed signaling pathway for nor-BNI's long-lasting antagonist effects.
Conclusion
The comparison of in vitro and in vivo data reveals a dual nature of nor-BNI's selectivity. While radioligand binding assays confirm its high selectivity for the kappa opioid receptor in a controlled environment, in vivo studies uncover a far more persistent and potent KOR antagonism than would be predicted from its binding affinity alone. This long-lasting effect is likely mediated by its unique biased agonism at the JNK signaling pathway. Researchers should consider this long-acting, non-competitive functional profile when designing experiments, particularly regarding washout periods and the interpretation of behavioral effects. With an adequate pre-administration interval, nor-BNI remains an exquisitely selective tool for the study of KOR function in vivo.[3]
References
- 1. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A brief study of the selectivity of norbinaltorphimine, (-)-cyclofoxy, and (+)-cyclofoxy among opioid receptor subtypes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective kappa antagonist properties of nor-binaltorphimine in the rat MES seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extremely long-lasting antagonistic actions of nor-binaltorphimine (nor-BNI) in the mouse tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Tail flick test - Wikipedia [en.wikipedia.org]
- 13. protocols.io [protocols.io]
- 14. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Kappa-Opioid Receptor Specificity of nor-BNI with Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of investigational compounds is paramount. This guide provides a comparative analysis of nor-binaltorphimine (nor-BNI), a widely used kappa-opioid receptor (KOR) antagonist, and validates its KOR-specific effects by contrasting its activity in wild-type animals with that in KOR knockout (KO) models. The data presented herein, gathered from peer-reviewed studies, unequivocally demonstrates that the pharmacological actions of nor-BNI are mediated through the KOR.
The long-lasting antagonistic effects of nor-BNI at the KOR are crucial for its utility in preclinical research into addiction, depression, and pain. However, confirming that these effects are not due to off-target interactions is a critical validation step. The use of KOR knockout mice provides the most definitive method for this validation. As the data will show, the characteristic effects of nor-BNI are absent in animals lacking the KOR, providing direct evidence of its specificity.
Comparative Analysis of nor-BNI Effects
To illustrate the KOR-dependent actions of nor-BNI, the following tables summarize key quantitative data from studies comparing its effects in wild-type (WT) and KOR knockout (KO) mice.
Table 1: Receptor Binding Affinity of nor-BNI
This table demonstrates the high affinity of nor-BNI for the kappa-opioid receptor, with significantly lower affinity for mu- and delta-opioid receptors.
| Receptor Subtype | Animal Model | pKi (mean ± SEM) |
| Kappa Opioid Receptor | Mouse | 9.8 ± 0.1 |
| Mu Opioid Receptor | Mouse | 7.9 ± 0.2 |
| Delta Opioid Receptor | Mouse | 7.5 ± 0.1 |
Table 2: Behavioral Effects of the KOR Agonist U-50,488H in Wild-Type vs. KOR Knockout Mice
This table highlights that the analgesic and sedative effects of the KOR agonist U-50,488H are absent in mice lacking the KOR, establishing the KOR-dependence of these behavioral outcomes. This is a prerequisite for validating the KOR-specific antagonism of nor-BNI.
| Behavioral Assay | Animal Model | U-50,488H Effect |
| Hot Plate Test (Analgesia) | Wild-Type Mouse | Increased latency to response |
| Hot Plate Test (Analgesia) | KOR Knockout Mouse | No change in latency |
| Tail Flick Test (Analgesia) | Wild-Type Mouse | Increased latency to response |
| Tail Flick Test (Analgesia) | KOR Knockout Mouse | No change in latency |
| Locomotor Activity (Sedation) | Wild-Type Mouse | Decreased distance traveled |
| Locomotor Activity (Sedation) | KOR Knockout Mouse | No effect on distance traveled |
Table 3: Effect of nor-BNI on KOR-Mediated Signaling in Wild-Type vs. KOR Knockout Mice
A key mechanism of nor-BNI's long-lasting antagonism involves the activation of c-Jun N-terminal kinase (JNK). This effect is demonstrably KOR-dependent.
| Signaling Molecule | Brain Region | Treatment | Effect in Wild-Type Mice | Effect in KOR Knockout Mice |
| Phospho-JNK | Striatum & Spinal Cord | nor-BNI | Increased phosphorylation | No change in phosphorylation[1] |
| Phospho-ERK | Amygdala | Social Defeat Stress | Increased phosphorylation | Not applicable |
| Phospho-ERK | Amygdala | Social Defeat Stress + nor-BNI | Blocked increase in phosphorylation | Not applicable |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data cited in this guide.
Tail-Flick Test for Analgesia
The tail-flick test is a standard method for assessing nociception and the efficacy of analgesics.
-
Animal Habituation: Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
Restraint: Each mouse is gently restrained, often in a ventilated tube, with its tail exposed.
-
Heat Source: A focused beam of high-intensity light is directed onto the ventral surface of the tail.
-
Latency Measurement: The time taken for the mouse to flick its tail away from the heat source is automatically recorded. A cut-off time (typically 10-15 seconds) is used to prevent tissue damage.
-
Drug Administration: For antagonist studies, nor-BNI is administered (e.g., intraperitoneally) at a specified time before the administration of a KOR agonist like U-50,488H.
-
Data Analysis: The latency to tail-flick is measured before and after drug administration. An increase in latency indicates an analgesic effect.
Western Blot for JNK Phosphorylation
Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract.
-
Tissue Preparation: Following treatment with nor-BNI or vehicle, brain regions of interest (e.g., striatum, spinal cord) are rapidly dissected from wild-type and KOR knockout mice and flash-frozen.
-
Protein Extraction: The tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each sample is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of JNK (phospho-JNK). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
Detection: The signal is visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry.
-
Normalization: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody for total JNK. The phospho-JNK signal is then normalized to the total JNK signal.
Visualizing the Validation Workflow and Signaling Pathways
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The presented data, derived from studies utilizing KOR knockout mice, provides compelling evidence for the KOR-specific effects of nor-BNI. The absence of nor-BNI's characteristic pharmacological and signaling effects in animals lacking the kappa-opioid receptor confirms its utility as a selective antagonist for preclinical research. This validation is essential for the accurate interpretation of studies employing nor-BNI to investigate the role of the KOR system in various physiological and pathological processes. The experimental protocols and workflows detailed in this guide offer a framework for the continued investigation and validation of novel KOR-targeted therapeutics.
References
A Comparative Analysis of Norbinaltorphimine and Binaltorphimine: Potent Kappa-Opioid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used kappa-opioid receptor (KOR) antagonists: Norbinaltorphimine (nor-BNI) and Binaltorphimine (BNI). Both are invaluable tools in pharmacological research, particularly in studies related to pain, addiction, and mood disorders. This document outlines their chemical properties, receptor binding affinities, functional activities, and in vivo effects, supported by experimental data and detailed methodologies.
Chemical Structure and Properties
This compound and binaltorphimine are structurally related, semi-synthetic opioid antagonists derived from naltrexone. Both possess a dimeric structure, which is believed to contribute to their high affinity and selectivity for the KOR. The primary structural difference lies in the substituent on one of the nitrogen atoms of the morphinan rings.
This compound (nor-BNI) is characterized by the absence of a methyl group on the nitrogen of one of the naltrexone-derived moieties, hence the "nor-" prefix.
Binaltorphimine (BNI) , in contrast, retains the N-methyl group. This seemingly minor structural difference can influence their pharmacological profiles.
Quantitative Data Presentation
The following tables summarize the receptor binding affinities and antagonist potencies of this compound and Binaltorphimine at the three main opioid receptor subtypes: kappa (κ), mu (μ), and delta (δ).
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | κ-Opioid Receptor (KOR) | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | Selectivity (KOR vs. MOR/DOR) |
| This compound (nor-BNI) | 0.06 | 14.2 | 34.6 | ~237-fold vs. MOR, ~577-fold vs. DOR |
| Binaltorphimine (BNI) | Data not consistently available in the same format | Data not consistently available in the same format | Data not consistently available in the same format | Reported to have lower selectivity than nor-BNI in binding studies[1] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.
Table 2: In Vitro Antagonist Potency (pA2)
| Compound | κ-Opioid Receptor (KOR) | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) |
| This compound (nor-BNI) | 10.2 - 10.4 | 7.4 - 7.6 | 7.6 - 7.8 |
| Binaltorphimine (BNI) | High potency, similar to nor-BNI | Feeble blocking activity | Feeble blocking activity |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
Mechanism of Action: Kappa-Opioid Receptor Antagonism
Both nor-BNI and BNI act as competitive antagonists at the KOR.[2] The KOR is a G-protein coupled receptor (GPCR) that, upon activation by endogenous ligands like dynorphins, initiates a signaling cascade that modulates neuronal activity. By binding to the KOR, nor-BNI and BNI prevent the binding of endogenous and exogenous agonists, thereby inhibiting the receptor's downstream signaling.
Caption: Signaling pathway of KOR antagonism by nor-BNI and BNI.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of this compound and binaltorphimine for κ, μ, and δ opioid receptors.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human κ, μ, or δ opioid receptors.
-
Radioligand: [³H]-Diprenorphine (a non-selective opioid antagonist) or a selective radioligand for each receptor subtype ([³H]-U-69,593 for KOR, [³H]-DAMGO for MOR, [³H]-DPDPE for DOR).
-
Test compounds: this compound and binaltorphimine at various concentrations.
-
Non-specific binding control: Naloxone (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, scintillation cocktail, and a scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add an excess of an unlabeled ligand like naloxone.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying G-protein activation.
-
Objective: To determine the antagonist potency (pA2) of this compound and binaltorphimine at the KOR.
-
Materials:
-
Cell membranes from cells expressing the KOR.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
KOR agonist (e.g., U-69,593).
-
Test antagonists: this compound and binaltorphimine.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
-
Procedure:
-
Membrane and Compound Preparation: Prepare cell membranes and serial dilutions of the antagonist.
-
Pre-incubation: Pre-incubate membranes with the antagonist for a set time.
-
Assay Initiation: Add a fixed concentration of the KOR agonist and [³⁵S]GTPγS to initiate the reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration and wash the filters.
-
Counting: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Generate agonist concentration-response curves in the absence and presence of different concentrations of the antagonist. The shift in the EC50 of the agonist is used to calculate the pA2 value using a Schild plot analysis.
-
Caption: Experimental workflow for a [³⁵S]GTPγS functional assay.
In Vivo Mouse Tail-Flick Test
This is a common behavioral assay to assess the antinociceptive (pain-relieving) or, in this case, the antagonist effects of compounds.
-
Objective: To evaluate the in vivo antagonist activity and duration of action of this compound and binaltorphimine against a KOR agonist.
-
Animals: Male ICR mice.
-
Apparatus: Tail-flick analgesia meter with a radiant heat source.
-
Procedure:
-
Acclimation: Acclimate the mice to the testing apparatus.
-
Baseline Latency: Determine the baseline tail-flick latency by focusing the heat source on the tail and recording the time until the mouse flicks its tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Antagonist Administration: Administer nor-BNI or BNI (e.g., subcutaneously) at various doses.
-
Agonist Challenge: At different time points after antagonist administration, administer a KOR agonist (e.g., U-50,488H).
-
Post-treatment Latency: Measure the tail-flick latency at peak effect time of the agonist.
-
Data Analysis: Compare the tail-flick latencies in antagonist-pretreated groups to the control group (agonist only) to determine the degree of antagonism. The duration of action is determined by testing at various time intervals after antagonist administration.
-
Pharmacodynamic Properties: A Key Distinction
A critical difference between nor-BNI and BNI lies in their in vivo pharmacodynamic profiles. Nor-BNI is renowned for its exceptionally long duration of action, with antagonist effects lasting for several days to weeks after a single administration.[3] This prolonged action is thought to be due to its slow dissociation from the KOR and potential covalent binding or sequestration in a specific cellular compartment.
Binaltorphimine, while also a potent KOR antagonist, generally exhibits a shorter duration of action compared to nor-BNI. This makes BNI more suitable for acute studies where a rapid reversal of KOR antagonism is desired.
Logical Relationship
The relationship between this compound and binaltorphimine can be visualized as a progression from a parent compound to a derivative with enhanced properties for specific research applications.
Caption: Logical relationship between BNI and nor-BNI.
Conclusion
Both this compound and binaltorphimine are highly potent and selective kappa-opioid receptor antagonists that have significantly advanced our understanding of the KOR system. Nor-BNI is distinguished by its superior selectivity in binding assays and its remarkably long-lasting in vivo activity, making it the preferred tool for studies requiring sustained KOR blockade. BNI, with its shorter duration of action, remains a valuable antagonist for acute pharmacological investigations. The choice between these two compounds should be guided by the specific requirements of the experimental design, particularly the desired duration of KOR antagonism. This guide provides the necessary data and methodological insights to aid researchers in making an informed decision for their studies.
References
- 1. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Does Norbinaltorphimine show antagonist activity at mu or delta opioid receptors?
Norbinaltorphimine (nor-BNI) demonstrates highly selective antagonist activity at the kappa-opioid receptor (KOR), with markedly weaker to negligible antagonist effects at the mu-opioid (MOR) and delta-opioid (DOR) receptors. This guide provides a comprehensive comparison of nor-BNI's activity at these three key opioid receptor subtypes, supported by experimental data from receptor binding and functional assays.
Comparative Antagonist Activity of this compound
Experimental data consistently show that nor-BNI's affinity and antagonist potency are significantly greater for the KOR compared to the MOR and DOR. This selectivity makes it a valuable pharmacological tool for distinguishing KOR-mediated effects from those involving MOR and DOR.
Data Presentation
The following tables summarize the binding affinity (Ki) and functional antagonist potency (pA2) of this compound at mu, delta, and kappa opioid receptors.
Table 1: Binding Affinity (Ki) of this compound at Opioid Receptors
| Receptor Subtype | Ki (nM) | Species/Tissue | Radioligand | Reference |
| Kappa (κ) | 0.06 | Monkey Brain Membranes | [3H]U69593 | [1] |
| 0.14 - 0.44 | Guinea Pig Brain | [3H]bremazocine | ||
| 0.24 | Rat HEK293 cells | - | [2] | |
| Mu (μ) | 1.1 - 2.8 | Guinea Pig Brain | [3H]DAMGO | |
| 17 | Monkey Brain Membranes | [3H]DAMGO | [1] | |
| Delta (δ) | 24 | CHO cells | [3H]Naltrindole | [2] |
| 39 | Guinea Pig Brain | [3H]DADLE | [2] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonist Potency (pA2) of this compound
| Receptor Subtype | pA2 Value | Preparation | Reference |
| Kappa (κ) | 10.2 - 10.4 | In vitro smooth muscle | |
| Mu (μ) | 7.4 - 7.6 | In vitro smooth muscle | |
| Delta (δ) | 7.6 - 7.8 | In vitro smooth muscle |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve. A higher pA2 value indicates greater antagonist potency.
Experimental Protocols
The data presented above are primarily derived from two key types of experiments: radioligand binding assays and functional antagonism assays (Schild analysis).
Radioligand Binding Assay
This assay quantifies the affinity of a compound (nor-BNI) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes prepared from tissues or cell lines expressing the opioid receptor of interest (e.g., CHO or HEK293 cells transfected with the human MOR, DOR, or KOR).
-
Radioligands:
-
For MOR: [³H]DAMGO
-
For DOR: [³H]DPDPE or [³H]naltrindole
-
For KOR: [³H]U-69,593 or [³H]bremazocine
-
-
This compound at a range of concentrations.
-
A non-specific binding control (e.g., a high concentration of a non-labeled universal opioid ligand like naloxone).
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the presence of the radioligand and varying concentrations of this compound. A parallel set of incubations is performed with an excess of a non-labeled ligand to determine non-specific binding.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of nor-BNI that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Functional Antagonism Assay (Schild Analysis)
This assay determines the potency of an antagonist by measuring its ability to inhibit the functional response induced by an agonist. A Schild analysis is used to determine the pA2 value.
Objective: To determine the pA2 value of this compound at mu, delta, and kappa opioid receptors.
Materials:
-
A functional assay system, such as isolated tissues (e.g., guinea pig ileum for MOR and KOR, mouse vas deferens for DOR) or cells expressing the receptor of interest and a reporter system (e.g., measuring cAMP levels or GTPγS binding).
-
A selective agonist for the receptor being studied (e.g., DAMGO for MOR, DPDPE for DOR, U-50,488 for KOR).
-
This compound at several fixed concentrations.
-
Physiological salt solution or appropriate assay buffer.
Procedure:
-
Agonist Dose-Response Curve (Control): A cumulative concentration-response curve for the agonist is generated in the absence of the antagonist.
-
Incubation with Antagonist: The tissue or cell preparation is incubated with a fixed concentration of this compound for a predetermined period to allow for equilibrium.
-
Agonist Dose-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve for the agonist is generated in the presence of this compound.
-
Repeat: Steps 2 and 3 are repeated with at least two other concentrations of this compound.
-
Data Analysis (Schild Plot):
-
The dose ratio (DR) is calculated for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
For a competitive antagonist, the data should yield a straight line with a slope of 1. The x-intercept of this line is the pA2 value.
-
Visualizations
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate an intracellular signaling cascade.[3][4][5] Antagonists like this compound block this activation.
Caption: Opioid Receptor G-protein Signaling Pathway.
Experimental Workflow for Schild Analysis
The following diagram illustrates the logical flow of a Schild analysis to determine the pA2 value of an antagonist.
Caption: Workflow for Schild Analysis of Antagonist Potency.
References
- 1. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nor-binaltorphimine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of Norbinaltorphimine's Antidepressant-Like Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical antidepressant-like effects of Norbinaltorphimine (Nor-BNI), a selective kappa-opioid receptor (KOR) antagonist, with established antidepressant medications. By synthesizing data from multiple studies, this document aims to offer an objective overview of Nor-BNI's potential as a novel therapeutic agent for mood disorders.
Introduction to this compound and the Kappa-Opioid System
This compound (Nor-BNI) is a highly selective and long-acting antagonist of the kappa-opioid receptor (KOR).[1] The endogenous opioid system, particularly the interaction between the KOR and its endogenous ligand dynorphin, plays a significant role in the regulation of mood and stress responses.[2] Activation of the KOR is associated with dysphoria, anhedonia, and pro-depressive-like states.[3] Consequently, antagonism of the KOR by molecules like Nor-BNI has emerged as a promising strategy for the development of novel antidepressants.[3] Preclinical studies have consistently demonstrated that Nor-BNI produces antidepressant-like effects in various animal models of depression.[4]
Comparative Efficacy in Preclinical Models
The most common preclinical assay used to evaluate the antidepressant-like effects of Nor-BNI is the Forced Swim Test (FST). In this model, a reduction in the duration of immobility is interpreted as an antidepressant-like effect. This guide compares the effects of Nor-BNI to the tricyclic antidepressant (TCA) desipramine and the selective serotonin reuptake inhibitor (SSRI) fluoxetine.
Data Presentation: Forced Swim Test
The following tables summarize quantitative data from representative studies, showcasing the effects of Nor-BNI, desipramine, and fluoxetine on immobility time in the Forced Swim Test in rodents. It is important to note that experimental conditions such as animal strain, drug administration route, and timing can influence the results.
| Compound | Dose | Route of Administration | Animal Model | Change in Immobility Time | Reference Study |
| This compound (Nor-BNI) | 10 mg/kg | Intraperitoneal (i.p.) | Male C57Bl/6J Mice | Decreased | [4] |
| This compound (Nor-BNI) | 25 mg/kg | Intraperitoneal (i.p.) | Male C57Bl/6J Mice | No significant change | [4] |
| Desipramine | 10 mg/kg | Intraperitoneal (i.p.) | Male Mice | Decreased | [5] |
| Desipramine | 32 mg/kg | Intraperitoneal (i.p.) | Male C57BL/6J Mice | Increased latency to immobility | [6][7] |
| Fluoxetine | 10 mg/kg | Intraperitoneal (i.p.) | Male Mice | Decreased | [5] |
| Fluoxetine | 20 mg/kg | Intraperitoneal (i.p.) | Male Mice | Decreased | [5] |
Note: The efficacy of these compounds can be dose-dependent and may vary across different rodent strains.[8] For instance, while a 10 mg/kg dose of Nor-BNI was effective in reducing immobility in male C57Bl/6J mice, a higher dose of 25 mg/kg did not produce a significant effect in the same study.[4]
Experimental Protocols
Forced Swim Test (FST) Protocol
The Forced Swim Test is a widely used behavioral assay for screening potential antidepressant compounds.[9] While procedural details can vary, the following represents a common methodology.[10][11]
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.
Apparatus:
-
A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter).[11]
-
The cylinder is filled with water (23-25°C) to a depth of approximately 15-30 cm, preventing the animal from touching the bottom or escaping.[10]
Procedure:
-
Acclimation: Animals are brought to the testing room at least 30 minutes before the experiment to acclimate.
-
Pre-test Session (Day 1): Each animal is individually placed in the cylinder for a 15-minute session. This initial exposure is designed to induce a state of "behavioral despair."[9]
-
Drug Administration: The test compound (e.g., Nor-BNI), vehicle, or a reference antidepressant (e.g., desipramine, fluoxetine) is administered according to the specific study protocol (e.g., intraperitoneally 30 minutes before the test session).
-
Test Session (Day 2): 24 hours after the pre-test, the animal is placed back into the swim cylinder for a 5-minute test session.[9]
-
Behavioral Scoring: The session is typically recorded, and the duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is scored by a trained observer who is blind to the treatment conditions.[11] Active behaviors like swimming and climbing can also be quantified.[10]
Signaling Pathways and Mechanisms of Action
The antidepressant-like effects of this compound are primarily attributed to its antagonism of the kappa-opioid receptor. The downstream signaling cascades involve multiple pathways implicated in mood regulation.
KOR Antagonism and Dopamine Modulation
Activation of KORs by the endogenous ligand dynorphin in brain regions like the nucleus accumbens and ventral tegmental area typically suppresses dopamine release, leading to dysphoria and anhedonia.[2] By blocking these receptors, Nor-BNI is hypothesized to disinhibit dopamine neurons, thereby increasing dopamine levels and producing an antidepressant effect.
Involvement of the BDNF Signaling Pathway
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. Reduced BDNF signaling is implicated in the pathophysiology of depression. Antidepressant treatments, including KOR antagonists, have been shown to increase BDNF expression. The binding of BDNF to its receptor, Tropomyosin receptor kinase B (TrkB), triggers several downstream signaling cascades, including the Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K)/Akt pathways, which ultimately lead to the activation of the transcription factor CREB (cAMP response element-binding protein).[12][13][14] Activated CREB promotes the transcription of genes involved in neurogenesis and synaptic plasticity, contributing to the therapeutic effects of antidepressants.[15]
Conclusion
The collective evidence from preclinical studies strongly supports the antidepressant-like properties of this compound. Its efficacy in the forced swim test is comparable to that of established antidepressants like desipramine and fluoxetine. The mechanism of action, centered on the antagonism of the kappa-opioid receptor and the subsequent modulation of dopamine and BDNF signaling pathways, presents a novel and promising avenue for the treatment of depression. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of Nor-BNI and other KOR antagonists in human populations. This guide provides a foundational overview for researchers and drug development professionals interested in this innovative area of psychopharmacology.
References
- 1. Frontiers | The Kappa Opioid Receptor: From Addiction to Depression, and Back [frontiersin.org]
- 2. Kappa opioid receptor antagonism: Are opioids the answer for treatment resistant depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting opioid receptor signaling in depression: do we need selective κ opioid receptor antagonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sex Differences in the Effects of a Kappa Opioid Receptor Antagonist in the Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse strain differences in immobility and sensitivity to fluvoxamine and desipramine in the forced swimming test: analysis of serotonin and noradrenaline transporter binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BDNF — a key transducer of antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Comparative Efficacy of nor-BNI in Blocking Kappa Opioid Agonists: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of nor-binaltorphimine (nor-BNI) in blocking various kappa opioid receptor (KOR) agonists. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to facilitate a deeper understanding of nor-BNI's pharmacological profile.
Executive Summary
Nor-binaltorphimine (nor-BNI) is a highly selective and long-acting antagonist of the kappa opioid receptor (KOR).[1] Its efficacy in blocking the effects of different KOR agonists varies, providing valuable insights into the pharmacology of the kappa opioid system. This guide consolidates in vitro and in vivo data to offer a comparative overview of nor-BNI's antagonist properties against a range of commonly used KOR agonists.
Data Presentation: nor-BNI Efficacy Against KOR Agonists
The following table summarizes the quantitative data on the efficacy of nor-BNI in antagonizing various KOR agonists. The data is compiled from in vitro functional assays, providing key parameters such as the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are crucial for comparing the potency of nor-BNI against different agonists.
| KOR Agonist | Antagonist | Assay Type | Parameter | Value (nM) | Tissue/Cell Line | Reference |
| U69,593 | nor-BNI | [35S]GTPγS Binding | IC50 | 4.37 | Human KOR in U2OS cells | [2] |
| U50,488 | nor-BNI | Inhibition of Ca2+ channel currents | IC50 (high affinity) | 89 | Rat cerebellar Purkinje neurons | [3] |
In vivo studies have demonstrated the effective blockade of various KOR agonists by nor-BNI. For instance, pretreatment with nor-BNI has been shown to antagonize the antinociceptive effects of U50,488, U69,593, ethylketocyclazocine, and spiradoline.[4][5][6] Notably, some studies suggest that nor-BNI may differentiate between subtypes of the kappa receptor, as it effectively blocks the effects of U50,488 but not bremazocine under certain experimental conditions.[4][7]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of nor-BNI.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled antagonist, such as nor-BNI, by measuring its ability to displace a radiolabeled ligand from the KOR.
Objective: To determine the Ki of nor-BNI for the KOR.
Materials:
-
Membrane preparations from cells expressing the KOR (e.g., HEK293 cells) or brain tissue.
-
Radioligand with high affinity for the KOR (e.g., [3H]-diprenorphine).
-
Unlabeled nor-BNI at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radioligand with the membrane preparation in the presence of varying concentrations of nor-BNI.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the nor-BNI concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]
[35S]GTPγS Functional Assay
This assay measures the functional consequence of KOR activation by an agonist and its blockade by an antagonist like nor-BNI. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Objective: To determine the IC50 of nor-BNI in inhibiting agonist-stimulated G-protein activation.
Materials:
-
Membrane preparations from cells expressing the KOR or brain tissue.
-
KOR agonist (e.g., U69,593).
-
Unlabeled nor-BNI at various concentrations.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate the membrane preparation with the KOR agonist and varying concentrations of nor-BNI.
-
Add GDP to the mixture.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate to allow for [35S]GTPγS binding to the activated G-proteins.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters.
-
Plot the percentage of agonist-stimulated [35S]GTPγS binding against the logarithm of the nor-BNI concentration to determine the IC50 value.
Signaling Pathways
The kappa opioid receptor is a G-protein coupled receptor (GPCR) that primarily signals through two main pathways: the G-protein dependent pathway and the β-arrestin dependent pathway. Different agonists can exhibit bias towards one pathway, leading to distinct physiological effects.
G-Protein Dependent Signaling Pathway
Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins (Gαi/o). This results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunits can modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[10][11]
β-Arrestin Dependent Signaling Pathway
Agonist binding can also lead to the phosphorylation of the KOR by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling cascades, often involving mitogen-activated protein kinases (MAPKs) like ERK and p38.[10][12] This pathway is often associated with some of the adverse effects of KOR agonists.[13]
Experimental Workflow
A typical experimental workflow to determine the efficacy of nor-BNI in blocking a specific KOR agonist involves a series of in vitro and in vivo experiments.
Conclusion
Nor-BNI remains a critical pharmacological tool for investigating the kappa opioid system. Its high selectivity and long duration of action make it invaluable for both in vitro and in vivo studies. The comparative data and protocols presented in this guide are intended to support researchers in designing and interpreting experiments aimed at elucidating the complex pharmacology of KOR agonists and antagonists. Further research is warranted to generate a more comprehensive quantitative dataset of nor-BNI's efficacy against a broader array of KOR agonists to facilitate more direct and robust comparisons.
References
- 1. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 2. nor-binaltorphimine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kappa opioid antagonist effects of systemically administered nor-binaltorphimine in a thermal antinociception assay in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioids and rate of positively reinforced behavior: III. Antagonism by the long-lasting kappa antagonist this compound. | Semantic Scholar [semanticscholar.org]
- 7. Intracisternal Nor-Binaltorphimine Distinguishes Central and Peripheral κ-Opioid Antinociception in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. κ-opioid receptor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Norbinaltorphimine's Central and Peripheral Effects
Norbinaltorphimine (nor-BNI) is a highly selective and long-acting antagonist of the kappa-opioid receptor (KOR), making it a valuable tool in neuroscience research.[1][2] Its ability to differentiate between central and peripheral KOR-mediated effects has provided significant insights into the physiological roles of the KOR system. This guide provides a comparative assessment of the central versus peripheral effects of nor-BNI, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Distinguishing Central from Peripheral Actions
A key experimental strategy to delineate the central versus peripheral effects of nor-BNI involves comparing different routes of administration. Systemic administration (e.g., subcutaneous, s.c.) allows the drug to distribute throughout the body, potentially acting on both central nervous system (CNS) and peripheral tissues. In contrast, central administration, such as intracisternal (i.c.) or intracerebroventricular (i.c.v.) injections, restricts the drug's primary site of action to the brain and spinal cord.[3][4] Conversely, local administration, like intraplantar (i.pl.) injection, confines the drug's effects to a specific peripheral site.[5]
Studies in rhesus monkeys have demonstrated that intracisternal administration of nor-BNI effectively antagonizes the centrally-mediated effects of KOR agonists, such as antinociception and sedation, without affecting peripherally-mediated actions.[3][4] For instance, a centrally effective dose of nor-BNI administered intracisternally did not block the peripheral antinociceptive effects of the KOR agonist U50,488 against capsaicin-induced thermal nociception in the tail.[3][4] This highlights the utility of site-specific administration in dissecting the locus of drug action.
Comparative Efficacy: Central vs. Peripheral KOR Antagonism
The following tables summarize quantitative data from key studies, illustrating the differential effects of nor-BNI when administered centrally versus systemically.
Table 1: Antagonism of KOR Agonist-Induced Antinociception by Nor-BNI in Rhesus Monkeys
| Administration Route | Nor-BNI Dose | KOR Agonist | Effect on Antinociception | Citation |
| Intracisternal (i.c.) | 0.32 mg | U50,488 | 5- to 10-fold rightward shift in the dose-effect curve | [3] |
| Intracisternal (i.c.) | 0.032 mg | U50,488 | 3-fold rightward shift, lasting for 7 days | [3] |
| Subcutaneous (s.c.) in the back | 0.32 mg | U50,488 | No antagonism | [3][4] |
| Intracisternal (i.c.) | 0.32 mg | Bremazocine | Insignificant 2-fold shift | [3] |
Table 2: Duration of Nor-BNI Antagonism
| Administration Route | Nor-BNI Dose | Species | Effect Duration | Citation |
| Intracerebroventricular (i.c.v.) | 1 nmol | Mouse | Up to 28 days | [6] |
| Subcutaneous (s.c.) | 5 and 20 mg/kg | Mouse | At least 4 days | [7] |
| Intraplantar (i.pl.) | Single injection | Rat | At least 9 days (in the ipsilateral paw) | [5] |
| Intraperitoneal (i.p.) | 10 mg/kg | Mouse | Up to 14 days | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to assess the central and peripheral effects of nor-BNI.
Protocol 1: Assessing Central KOR Antagonism in Rhesus Monkeys
-
Objective: To determine the central antagonistic effects of nor-BNI on KOR agonist-induced antinociception and sedation.
-
Subjects: Rhesus monkeys.
-
Drug Administration:
-
Antagonist: Nor-BNI administered intracisternally (i.c.).
-
Agonists: U50,488 and bremazocine administered systemically.
-
-
Assays:
-
Thermal Antinociception: Warm water (50°C) tail-withdrawal assay. The latency for the monkey to withdraw its tail from the warm water is measured as an index of antinociception.
-
Sedation: Evaluated by trained observers blind to the treatment conditions.
-
-
Procedure:
-
Establish baseline dose-effect curves for the KOR agonists (U50,488 and bremazocine) on tail-withdrawal latency and sedation.
-
Pretreat monkeys with a specific dose of nor-BNI (e.g., 0.032 mg or 0.32 mg) via i.c. injection.
-
At various time points after nor-BNI administration, redetermine the dose-effect curves for the KOR agonists.
-
A rightward shift in the dose-effect curve indicates antagonism.
-
Protocol 2: Differentiating Central and Peripheral Antinociception
-
Objective: To demonstrate that centrally administered nor-BNI does not interfere with peripherally mediated antinociception.
-
Subjects: Rhesus monkeys.
-
Drug Administration:
-
Antagonist: Nor-BNI administered intracisternally (i.c.).
-
Agonist: U50,488 administered locally against a peripheral noxious stimulus.
-
Noxious Stimulus: Capsaicin-induced thermal nociception in the tail.
-
-
Procedure:
-
Pretreat monkeys with an i.c. dose of nor-BNI (e.g., 0.32 mg).
-
Induce peripheral thermal nociception by applying capsaicin to the tail.
-
Administer U50,488 locally to the tail to produce peripheral antinociception.
-
Measure the antinociceptive effect of U50,488. The absence of a blockade by i.c. nor-BNI indicates that the central antagonism does not extend to peripheral KORs.
-
Protocol 3: Assessing Peripheral KOR Antagonism in Rats
-
Objective: To evaluate the long-term effects of locally administered nor-BNI on peripheral KOR function.
-
Subjects: Adult rats.
-
Drug Administration:
-
Antagonist: A single intraplantar (i.pl.) injection of nor-BNI into the hind paw.
-
Agonists: KOR agonist (e.g., U-50488), mu-opioid receptor (MOR) agonist (e.g., DAMGO), and delta-opioid receptor (DOR) agonist (e.g., DPDPE) administered to the ipsilateral and contralateral hind paws.
-
-
Assay: Measurement of antinociception in response to a noxious stimulus (e.g., thermal stimulus).
-
Procedure:
-
Inject nor-BNI into one hind paw.
-
At various time points (e.g., up to 9 days) following nor-BNI injection, assess the antinociceptive effects of the opioid agonists in both the ipsilateral and contralateral paws.
-
Abolition of KOR agonist-mediated antinociception in the ipsilateral but not the contralateral paw demonstrates a localized, peripheral effect of nor-BNI.[5]
-
-
Citation: [5]
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the kappa-opioid receptor signaling pathway and a typical experimental workflow for assessing central versus peripheral effects.
Caption: Kappa-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for Differentiation.
Alternative KOR Antagonists
While nor-BNI is a cornerstone for KOR research, other antagonists with different properties are also utilized.
-
JDTic: This is another long-acting and selective KOR antagonist. Some studies suggest it may have a different side-effect profile compared to nor-BNI.[9][10]
-
GNTI (5'-Guanidinonaltrindole): Similar to nor-BNI and JDTic, GNTI is a long-acting KOR antagonist. However, it may have some transient off-target effects.[9][10]
-
Short-acting antagonists (e.g., AZ-MTAB): These compounds are useful for investigating the temporal requirements of KOR blockade in mediating specific behaviors, offering a contrast to the prolonged effects of nor-BNI.[11]
The choice of antagonist depends on the specific research question, with nor-BNI remaining a preferred tool for studies requiring long-lasting and selective KOR blockade to differentiate central and peripheral mechanisms.
Conclusion
This compound's distinct pharmacological profile, characterized by its high selectivity and exceptionally long duration of action, makes it an indispensable tool for probing the central and peripheral roles of the kappa-opioid receptor system. Through carefully designed experiments involving site-specific administration, researchers have successfully elucidated the differential contributions of central and peripheral KORs to various physiological processes, including pain, sedation, and pruritus. The data and protocols presented in this guide offer a solid foundation for future investigations into the complex functions of the KOR system and the development of novel therapeutics targeting this receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracisternal nor-binaltorphimine distinguishes central and peripheral kappa-opioid antinociception in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracisternal Nor-Binaltorphimine Distinguishes Central and Peripheral κ-Opioid Antinociception in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extremely long-lasting antagonistic actions of nor-binaltorphimine (nor-BNI) in the mouse tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute inhibition of kappa opioid receptors before stress blocks depression-like behaviors in California mice - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Opioid Receptor Subtypes: A Comparative Guide to Norbinaltorphimine and a practical guide for its use.
For Researchers, Scientists, and Drug Development Professionals
The ability to selectively target specific opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—is paramount in neuroscience research and the development of novel therapeutics with improved side-effect profiles. Norbinaltorphimine (nor-BNI) has long been a cornerstone tool for researchers seeking to isolate and study the kappa-opioid receptor (KOR) system. This guide provides an objective comparison of nor-BNI's performance against other selective antagonists, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their experimental designs.
This compound: A Potent and Selective KOR Antagonist
This compound is a highly potent and selective competitive antagonist for the KOR.[1][2] Its utility is underscored by its remarkably long duration of action in vivo, which can persist for several weeks after a single administration.[3] This prolonged action is thought to be mediated by the activation of c-Jun N-terminal kinase (JNK), leading to a functional disruption of KOR signaling. However, it is noteworthy that the selectivity of nor-BNI observed in vitro may not always be fully recapitulated in vivo, where it can exhibit some activity at mu- and delta-opioid receptors at higher doses or shortly after administration.[1][4]
Performance Comparison of Opioid Receptor Antagonists
The selectivity of an antagonist is a critical factor in its utility. The following table summarizes the binding affinities (Ki) and antagonist potencies (pA2) of this compound and other commonly used opioid receptor antagonists. Lower Ki values indicate higher binding affinity, while a higher pA2 value signifies greater antagonist potency.
| Antagonist | Receptor Subtype | Binding Affinity (Ki, nM) | Antagonist Potency (pA2) | Selectivity (fold) KOR vs. MOR / DOR | Reference |
| This compound (nor-BNI) | Kappa (KOR) | 0.04 | 10.2 - 10.4 | 484 / 113 | [5] |
| Mu (MOR) | 19.36 | 7.4 - 7.6 | [5] | ||
| Delta (DOR) | 4.52 | 7.6 - 7.8 | [5] | ||
| JDTic | Kappa (KOR) | 0.01 (Ke) | 10.46 | 341 / 7930 | [5] |
| Mu (MOR) | - | - | |||
| Delta (DOR) | - | - | |||
| 5'-Guanidinonaltrindole (GNTI) | Kappa (KOR) | - | - | More potent and selective than nor-BNI | [5] |
| Mu (MOR) | - | - | |||
| Delta (DOR) | - | - | |||
| Naltrindole | Delta (DOR) | - | 9.7 | (δ-selective) | [6] |
| Mu (MOR) | - | 8.3 | [6] | ||
| Kappa (KOR) | - | 7.5 | [6] | ||
| Cyprodime | Mu (MOR) | 5.4 | - | (µ-selective) | |
| Delta (DOR) | 244.6 | - | |||
| Kappa (KOR) | 2187 | - |
Experimental Protocols
Accurate determination of antagonist affinity and selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key experiments: a radioligand binding assay and a functional Schild analysis.
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the µ, δ, and κ opioid receptors.
Materials and Reagents:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands:
-
[³H]DAMGO for µ-opioid receptor
-
[³H]DPDPE for δ-opioid receptor
-
[³H]U-69,593 for κ-opioid receptor
-
-
Test Compound: this compound or other antagonists.
-
Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled ligand in excess.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: 25 µL of Assay Buffer, 25 µL of radioligand solution, and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of a high concentration of an unlabeled ligand (e.g., 10 µM Naloxone), 25 µL of radioligand solution, and 50 µL of membrane suspension.
-
Competition: 25 µL of each concentration of the test compound, 25 µL of radioligand solution, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Schild Analysis for Antagonist Potency (pA2)
Schild analysis is a functional assay used to determine the potency of a competitive antagonist. It involves measuring the rightward shift in the concentration-response curve of an agonist in the presence of different concentrations of the antagonist.
Experimental Workflow:
-
Agonist Dose-Response: Generate a cumulative concentration-response curve for a selective agonist (e.g., U-50,488 for KOR) in an isolated tissue preparation (e.g., guinea pig ileum) or a cell-based functional assay (e.g., GTPγS binding or cAMP accumulation).
-
Antagonist Incubation: Incubate the tissue or cells with a fixed concentration of the antagonist (e.g., nor-BNI) for a predetermined equilibration period.
-
Agonist Dose-Response with Antagonist: In the continued presence of the antagonist, generate a second agonist concentration-response curve.
-
Repeat: Repeat steps 2 and 3 with at least two other concentrations of the antagonist.
-
Data Analysis:
-
Determine the EC50 of the agonist in the absence and presence of each antagonist concentration.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (with antagonist) / EC50 (without antagonist).
-
Create a Schild plot by graphing log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of 1 is indicative of competitive antagonism.
-
Visualizing Key Pathways and Processes
To further aid in the understanding of nor-BNI's mechanism and the experimental procedures used to characterize it, the following diagrams are provided.
Caption: Kappa-Opioid Receptor Signaling Cascade.
Caption: Radioligand Binding Assay Workflow.
Caption: Logical Flow of Schild Analysis.
References
- 1. This compound: antagonist profile at kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Norbinaltorphimine
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This guide provides essential safety and logistical information for the proper disposal of Norbinaltorphimine, a potent and long-acting kappa-opioid receptor antagonist. Adherence to these procedures is critical for personnel safety and regulatory compliance.
Hazard and Safety Overview
This compound (nor-BNI) is a valuable tool in neuroscience research. However, its potent pharmacological activity necessitates careful handling and disposal. While not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to handle it with care due to its potential physiological effects.
Key Safety Information Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-impermeable gloves, and safety goggles with side-shields. | [1][2] |
| Handling | Handle in a well-ventilated area. Avoid formation of dust and aerosols. Avoid contact with skin and eyes. | [1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [1] |
| Incompatible Materials | Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents. | [2] |
| Spill Response | For spills, absorb with a liquid-binding material (e.g., diatomite) and transfer to a suitable, closed container for disposal. Decontaminate surfaces with alcohol. | [2] |
| Environmental Precautions | Prevent the chemical from entering drains, water courses, or the soil. Discharge into the environment must be avoided. | [1][2][3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended best practices for the disposal of this compound. These procedures are based on general guidelines for laboratory chemical waste and should be performed in accordance with all applicable local, state, and federal regulations.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, should be considered chemical waste.
-
Segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.
2. Preparation for Disposal:
-
For pure, unused this compound, keep it in its original, labeled container.
-
For solutions containing this compound, collect them in a designated, leak-proof, and sealable waste container. The container must be clearly labeled with "this compound Waste" and a description of the contents (e.g., "Aqueous solution," "Methanol solution").
-
Solid waste, such as contaminated gloves and wipes, should be collected in a separate, clearly labeled, and sealed container.
3. In-Lab Neutralization (if applicable and permitted):
4. Final Disposal:
-
All this compound waste must be disposed of through your institution's hazardous waste management program.[1]
-
Contact your EHS office to schedule a pickup for the labeled waste containers.
-
Do not dispose of this compound down the sink or in the regular trash.[1][3]
5. Record Keeping:
-
Maintain accurate records of the amount of this compound used and disposed of, in accordance with your laboratory's inventory management practices.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: The information provided in this document is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical. All procedures must be carried out in accordance with local, state, and federal regulations.
References
Personal protective equipment for handling Norbinaltorphimine
Essential Safety and Handling of Norbinaltorphimine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like this compound (nor-BNI) is paramount. Although comprehensive toxicological data for this compound is not fully established, a cautious approach is warranted due to its potent pharmacological activity as a selective kappa-opioid receptor antagonist.[1][2] Some safety data sheets (SDS) classify it as harmful if swallowed, inhaled, or in contact with skin.[3] Therefore, stringent adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves. | Provides a primary barrier against skin contact.[4][5] Double-gloving is recommended for handling hazardous drugs to protect against tears and permeation.[4] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or aerosolized powder.[3][6] |
| Lab Coat/Gown | Disposable, impermeable, long-sleeved gown with closed front and knit cuffs. | Prevents contamination of personal clothing and skin.[4][7] |
| Respiratory Protection | For handling powder outside of a containment device: A NIOSH-approved N95 or higher respirator. | Minimizes the risk of inhaling fine particles of the compound.[3] |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the work area.[6][7] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical for safety and operational integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Personnel unpacking shipments should wear chemotherapy gloves.[7]
-
Store this compound in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area. Recommended storage is at -20°C.[8]
2. Preparation for Use (Weighing and Dissolving):
-
All handling of this compound powder should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[9]
-
Before starting, assemble all necessary equipment and materials, including PPE, weighing paper, spatulas, solvent, and waste containers.
-
Don all required PPE as outlined in the table above.
-
Carefully weigh the desired amount of this compound powder.
-
To dissolve, add the appropriate solvent (e.g., sterile water or DMSO) to the powder in a suitable container.[10] If using water as the stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[10][11]
3. Experimental Use:
-
When working with solutions of this compound, continue to wear appropriate PPE, including gloves, a lab coat, and eye protection.
-
Conduct all procedures that may generate aerosols within a chemical fume hood.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All unused this compound powder and solutions should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weighing paper, pipette tips, and empty vials, should be collected in a designated, sealed hazardous waste container.[5]
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound. A common practice is to use a suitable solvent like alcohol to wipe down surfaces.[9]
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection.
-
Contain the spill using an appropriate absorbent material for liquids or by carefully covering a powder spill to avoid generating dust.[3]
-
Collect the spilled material and cleanup debris into a sealed hazardous waste container.
-
Decontaminate the spill area thoroughly.
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9]
-
Inhalation: Move to fresh air immediately.[9]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[9]
-
Seek immediate medical attention after any exposure and provide the Safety Data Sheet to the medical personnel.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. venogen.com [venogen.com]
- 4. pogo.ca [pogo.ca]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. nor-Binaltorphimine Dihydrochloride [sigmaaldrich.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
